molecular formula C9H6N2O2 B1598889 1,8-naphthyridine-3-carboxylic Acid CAS No. 104866-53-7

1,8-naphthyridine-3-carboxylic Acid

Cat. No.: B1598889
CAS No.: 104866-53-7
M. Wt: 174.16 g/mol
InChI Key: CGXLVFZJJOXEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridine-3-carboxylic acid (CAS 104866-53-7) is a high-value organic compound serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This aromatic carboxylic acid, with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol, is characterized by its naphthyridine core structure, which is a privileged scaffold in the development of biologically active molecules . Its primary research value lies in its role as a key precursor for the synthesis of novel 1,8-naphthyridone-3-carboxylic acid derivatives. This core structure is a fundamental component of several on-market antibacterial drugs, driving significant interest in the synthetic community . Furthermore, research highlights the potent pharmacological activities of its derivatives. Specifically, 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have demonstrated potent gastric antisecretory properties in preclinical models, showing greater potency than cimetidine in the pyloric-ligated (Shay) rat model and inhibitory activity in conscious dogs . The scaffold's versatility is further evidenced by historical research into its antibacterial effects . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXLVFZJJOXEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406206
Record name 1,8-naphthyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104866-53-7
Record name 1,8-naphthyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1] This bicyclic heterocyclic system is a bioisostere of quinoline and is renowned for its versatile biological activities. The journey of 1,8-naphthyridines from a niche chemical curiosity to a cornerstone of pharmaceutical development was ignited by the discovery of nalidixic acid in 1962.[1] Identified as the first in its class with potent antibacterial properties, nalidixic acid laid the groundwork for the development of the vast quinolone family of antibiotics.[1]

Beyond their antibacterial prowess, 1,8-naphthyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The 1,8-naphthyridine-3-carboxylic acid moiety, in particular, is a critical pharmacophore, essential for the antibacterial activity of many quinolone antibiotics through its interaction with bacterial DNA gyrase.[4]

This guide provides an in-depth, technical exploration of the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the most robust synthetic route, provide detailed, field-proven protocols, and discuss alternative methodologies, all grounded in authoritative scientific literature.

The Gould-Jacobs Reaction: A Cornerstone in 1,8-Naphthyridine Synthesis

The most reliable and widely employed method for the synthesis of the 1,8-naphthyridine core is the Gould-Jacobs reaction.[5][6] This multi-step process offers a versatile and efficient pathway to construct the desired heterocyclic system from readily available starting materials. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis 2-Aminopyridine 2-Aminopyridine Intermediate_A Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate 2-Aminopyridine->Intermediate_A Heat DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate_A Intermediate_B Ethyl 4-oxo-1,4-dihydro-1,8- naphthyridine-3-carboxylate Intermediate_A->Intermediate_B High Temperature (e.g., Dowtherm A) Final_Product This compound Intermediate_B->Final_Product Base (e.g., NaOH) then Acidification

Caption: Overall workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Mechanistic Insights into the Gould-Jacobs Reaction

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Gould-Jacobs reaction proceeds through a well-defined sequence of nucleophilic attack, elimination, and electrocyclization.

  • Nucleophilic Attack and Condensation: The reaction initiates with a nucleophilic attack from the amino group of the 2-aminopyridine derivative onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, a substituted anilinomethylenemalonate.[5]

  • Thermal Cyclization: The subsequent and most critical step is the high-temperature intramolecular cyclization. This is a 6-electron electrocyclization reaction, which leads to the formation of the dihydronaphthyridine ring system.[5] The high temperatures are necessary to overcome the activation energy barrier for this ring-closing step.[7] The choice of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is crucial for achieving the required temperatures.[8]

  • Tautomerization and Hydrolysis: The cyclized product exists predominantly in its more stable 4-oxo tautomeric form. The final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final this compound.[6]

Gould_Jacobs_Mechanism Start 2-Aminopyridine + DEEM Step1 Nucleophilic attack of amine N on DEEM Start->Step1 Intermediate1 Zwitterionic Intermediate Step1->Intermediate1 Step2 Elimination of EtOH Intermediate1->Step2 Intermediate2 Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate Step2->Intermediate2 Step3 6-electron electrocyclization (Heat) Intermediate2->Step3 Intermediate3 Dihydronaphthyridine Intermediate Step3->Intermediate3 Step4 Elimination of EtOH Intermediate3->Step4 Intermediate4 Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Keto-enol tautomerism) Step4->Intermediate4 Step5 Saponification (NaOH) Intermediate4->Step5 Intermediate5 Sodium Carboxylate Salt Step5->Intermediate5 Step6 Acidification (HCl) Intermediate5->Step6 End This compound Step6->End

Caption: Detailed mechanism of the Gould-Jacobs reaction for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound, based on established literature procedures.

Part 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This part covers the initial condensation and subsequent cyclization to form the core heterocyclic ester.

Materials and Reagents:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Petroleum ether

Protocol:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (2.0-3.0 eq).[3]

    • Heat the mixture with stirring at 90-120°C for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, may crystallize upon cooling.

    • The crude intermediate can be purified by recrystallization from ethanol.[3]

  • Thermal Cyclization:

    • In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, heat Dowtherm A to 240-250°C.

    • Slowly add the dried intermediate from the previous step to the hot Dowtherm A with vigorous stirring.

    • Maintain the reaction temperature at 240-250°C for 30-60 minutes.[8] Ethanol will distill off as the reaction proceeds.

    • Monitor the completion of the cyclization by TLC.

    • Once the reaction is complete, allow the mixture to cool to below 100°C.

    • Add petroleum ether to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the Dowtherm A.

    • The crude ethyl 4-oxo-7-methyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

Part 2: Hydrolysis to this compound

This final step converts the ethyl ester to the desired carboxylic acid.

Materials and Reagents:

  • Ethyl 4-oxo-7-methyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) (concentrated or dilute)

  • Deionized water

  • Ethanol

Protocol:

  • Saponification:

    • In a round-bottom flask, suspend the ethyl ester intermediate (1.0 eq) in a mixture of 10% aqueous sodium hydroxide solution and ethanol.[8]

    • Heat the mixture to reflux with stirring for 2-4 hours, until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

    • Allow the reaction mixture to cool to room temperature.

  • Acidification and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring to neutralize the solution and then acidify to a pH of approximately 2-3.

    • A precipitate of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid will form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

    • Dry the product in a vacuum oven to obtain the final this compound derivative.

Quantitative Data and Yields

The yields of the Gould-Jacobs reaction can vary depending on the specific substrates and reaction conditions. Below is a table summarizing typical yields reported in the literature for key steps in the synthesis of nalidixic acid, a well-known derivative.

StepStarting MaterialProductReaction ConditionsTypical YieldReference
Condensation 2-Amino-6-methylpyridineDiethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioateHeat at 90-120°CGood to Excellent[3]
Cyclization Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioateEthyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateDowtherm A, 240-250°C~55%[9]
Hydrolysis Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate7-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidNaOH, refluxGood[10]

Alternative Synthetic Route: The Friedländer Annulation

While the Gould-Jacobs reaction is a robust method, the Friedländer synthesis offers an alternative and often more direct route to the 1,8-naphthyridine core.[2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[2]

For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[2] Recent advancements have focused on developing more environmentally benign methods, such as using water as a solvent and employing reusable catalysts.[10][11]

General Friedländer Reaction:

Friedlander_Synthesis Start_A 2-Aminonicotinaldehyde Product Substituted 1,8-Naphthyridine Start_A->Product Catalyst (Acid or Base) Start_B Active Methylene Compound (e.g., β-ketoester) Start_B->Product

Caption: General scheme of the Friedländer synthesis for 1,8-naphthyridines.

The Friedländer synthesis can be advantageous due to its one-pot nature and often milder reaction conditions compared to the high temperatures required for the Gould-Jacobs cyclization. However, the availability of the substituted 2-aminonicotinaldehyde starting material can be a limiting factor.

Safety Precautions

As with any chemical synthesis, adherence to strict safety protocols is essential. The following are key safety considerations for the synthesis of this compound.

  • Diethyl ethoxymethylenemalonate (DEEM): This reagent is an irritant to the eyes, skin, and respiratory tract.[9] It may also cause allergic skin and respiratory reactions.[9] Always handle DEEM in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Dowtherm A: This high-boiling point heat transfer fluid is an irritant to the skin and eyes.[12] Avoid breathing the vapors.[12] Use with adequate ventilation. Spills on hot fibrous insulation may lead to spontaneous combustion.[12]

  • High-Temperature Reactions: The thermal cyclization step is performed at high temperatures (up to 250°C). Ensure that the glassware is free of cracks and that the heating mantle is properly controlled. Use a safety shield.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with care, wearing appropriate PPE. Always add acid to water, not the other way around.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a well-established process, with the Gould-Jacobs reaction providing a reliable and versatile route. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently produce this important scaffold for further elaboration in drug discovery programs. The availability of alternative methods like the Friedländer synthesis provides additional flexibility in synthetic design. The continued exploration of this privileged scaffold promises to yield new therapeutic agents with a wide range of biological activities.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry. [Link]

  • Dowtherm A SDS | Loikits Distribution. Loikits Distribution. [Link]

  • Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Cole-Parmer. [Link]

  • CN104496986A - Preparation method of nalidixic acid.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]

  • Dowtherm A | PDF | Firefighting | Fires. Scribd. [Link]

  • Material Safety Data Sheet. Thermal Fluids Hub. [Link]

  • SAFETY DATA SHEET. The Dow Chemical Company. [Link]

  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. PubMed. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]

  • Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate. [Link]

  • Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. RSC Publishing. [Link]

  • Design,: In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. ResearchGate. [Link]

  • 4 - RSC Medicinal Chemistry. RSC Publishing. [Link]

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E. [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Semantic Scholar. [Link]

Sources

1,8-naphthyridine-3-carboxylic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy and Therapeutic Potential of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[1] Its journey into therapeutic prominence began with the discovery of Nalidixic acid in 1962, the first synthetic quinolone antibiotic, which features a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid structure.[1][2][3] This discovery was a watershed moment, establishing the this compound moiety as a critical pharmacophore for antibacterial agents by targeting bacterial DNA gyrase.[2][4]

Since then, extensive research has demonstrated the scaffold's versatility, leading to derivatives with a broad spectrum of pharmacological applications, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies used to construct and functionalize this vital heterocyclic system. We will delve into the mechanistic underpinnings of classical methods, explore the efficiency of modern multicomponent reactions, and provide actionable, field-proven protocols.

Part 1: Foundational Synthetic Strategies for the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system is primarily achieved through several robust and well-established synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability.

The Gould-Jacobs Reaction: A Classic and Reliable Annulation

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline and its aza-bioisosteres, including the 4-oxo-1,8-naphthyridine core.[7][8] The strategy relies on the condensation of a 2-aminopyridine derivative with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[7][9]

Mechanistic Rationale and Causality

The reaction proceeds in two distinct, sequential steps:

  • Condensation: A nucleophilic attack from the amino group of 2-aminopyridine onto the electrophilic carbon of DEEM results in the substitution of the ethoxy group, forming a vinylogous amide intermediate. This step is typically performed at moderate temperatures.

  • Thermal Cyclization: The subsequent intramolecular cyclization requires significant thermal energy (often >240 °C) to overcome the activation barrier for the 6-electron electrocyclization. This step forms the second ring of the naphthyridine system. The reaction is usually conducted in a high-boiling point solvent like diphenyl ether or Dowtherm A.[10] The resulting ester is then hydrolyzed to the target carboxylic acid.

The reliability of this method, particularly for the synthesis of the Nalidixic acid core, makes it a foundational technique in heterocyclic chemistry.[2][9]

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 2-Amino-6-methylpyridine C Intermediate: Diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate A->C Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (DEEM) B->C D High Temperature (e.g., Diphenyl Ether, ~250°C) E Ethyl 7-methyl-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate C->E 6π Electrocyclization D->E G 7-methyl-4-oxo-1,4-dihydro- This compound E->G F Base (e.g., NaOH) F->G

Caption: Workflow for the Gould-Jacobs synthesis of the core this compound structure.

Experimental Protocol: Synthesis of the Nalidixic Acid Precursor Core

This protocol describes the synthesis of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a key intermediate for Nalidixic acid.[9]

Step 1: Condensation

  • In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aminopyridine.

  • Upon completion, cool the reaction mixture. The resulting intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.

Step 2: Thermal Cyclization

  • Heat a suitable volume of diphenyl ether to 250 °C in a three-neck flask equipped with a mechanical stirrer and a distillation condenser.

  • Add the intermediate from Step 1 portion-wise to the hot diphenyl ether. Ethanol will distill off as the reaction proceeds.

  • Maintain the temperature at 250 °C for 30-60 minutes after the addition is complete.

  • Cool the reaction mixture to below 100 °C and add petroleum ether to precipitate the product, ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Filter the solid, wash with petroleum ether, and dry.

Step 3: Saponification

  • Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.

  • Cool the solution in an ice bath and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~3-4.

  • The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry to yield the final product.

The Friedländer Annulation: A Versatile Condensation Strategy

The Friedländer annulation is a powerful method for constructing quinoline and naphthyridine rings via the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone, ester, or nitrile).[11][12] For the synthesis of 1,8-naphthyridines, this involves the reaction of a 2-aminonicotinaldehyde with an active methylene compound.[13]

Mechanistic Rationale and Causality

The reaction is typically catalyzed by an acid or a base. The choice of catalyst is critical as it can influence reaction rates, yields, and, in the case of unsymmetrical ketones, regioselectivity.[11][14]

  • Base Catalysis: A base deprotonates the α-methylene compound, generating an enolate. The enolate then undergoes an aldol-type condensation with the aldehyde group of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to form the aromatic naphthyridine ring.

  • Catalyst Selection: The use of specific catalysts, such as the bicyclic amine TABO or basic ionic liquids like [Bmmim][Im], has been shown to improve reaction efficiency and regioselectivity, even with unmodified methyl ketones.[11][14] Recent advancements have also demonstrated the efficacy of biocompatible ionic liquids like choline hydroxide in an aqueous medium, highlighting a move towards greener chemistry.[13]

Friedlander_Mechanism A 2-Aminonicotinaldehyde E Aldol Condensation A->E B Active Methylene Compound (e.g., Ethyl Acetoacetate) D Enolate/Enamine Intermediate B->D C Catalyst (Acid or Base) C->D D->E F Cyclization & Dehydration E->F G Substituted 1,8-Naphthyridine F->G

Caption: Simplified mechanism of the Friedländer annulation for 1,8-naphthyridine synthesis.

Experimental Protocol: Ionic Liquid-Catalyzed Synthesis of a 1,8-Naphthyridine Derivative

This protocol is adapted from a green chemistry approach using choline hydroxide in water.[13]

  • To a stirred solution of 2-aminonicotinaldehyde (1.0 eq, 0.5 mmol) in water (1 mL), add the active methylene carbonyl compound (e.g., acetone, 1.5 mmol).

  • Add choline hydroxide (1 mol%) as the catalyst.

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for the required time (typically 6-12 hours), monitoring progress by TLC.

  • Upon completion, cool the reaction mixture. Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure 1,8-naphthyridine derivative.

CatalystSolventTemperature (°C)AdvantagesReference
Choline Hydroxide Water50Green, biocompatible, excellent yields
[Bmmim][Im] Ionic Liquid50-80High yields, catalyst recycling[14]
TABO Toluene110High regioselectivity with methyl ketones[11][12]
LiOH·H₂O WaterRefluxAqueous medium, simple base[13]

Table 1: Comparison of Catalytic Systems for the Friedländer Synthesis of 1,8-Naphthyridines.

Part 2: Modern Methodologies - The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a final product, represent a highly efficient and atom-economical approach to complex molecules.[15] This strategy has been successfully applied to the synthesis of diverse 1,8-naphthyridine derivatives.[5][16]

Mechanistic Rationale and Causality

A common MCR for 1,8-naphthyridines involves the condensation of a 2-aminopyridine, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[5][16] The reaction is often facilitated by a Lewis acid catalyst.

  • The reaction typically initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate.

  • The 2-aminopyridine then undergoes a Michael addition to this intermediate.

  • The final step is an intramolecular cyclization followed by aromatization (often via oxidation or elimination) to yield the substituted 1,8-naphthyridine.

The elegance of this approach lies in its operational simplicity and its ability to rapidly generate a library of structurally diverse compounds by varying the three input components.[15]

MCR_Workflow cluster_reactants Reactants (One-Pot) A 2-Aminopyridine Intermediate Knoevenagel Condensation + Michael Addition A->Intermediate B Aldehyde B->Intermediate C Active Methylene Compound C->Intermediate Catalyst Lewis Acid Catalyst (e.g., N-Bromosulfonamide) Catalyst->Intermediate Facilitates Product Substituted 1,8-Naphthyridine Intermediate->Product Intramolecular Cyclization

Caption: General workflow for a three-component synthesis of 1,8-naphthyridines.

Experimental Protocol: Three-Component Synthesis of a Substituted 1,8-Naphthyridine

This protocol is based on the N-bromosulfonamide-catalyzed reaction.[5]

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., methyl cyanoacetate, 1.0 mmol), and the substituted 2-aminopyridine (1.0 mmol) in acetonitrile (5 mL).

  • Add the catalyst, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) (5 mol%).

  • Stir the reaction mixture at room temperature for the time required (monitor by TLC).

  • Upon completion, filter the reaction mixture to recover the catalyst (if using a solid catalyst).

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol to afford the pure 1,8-naphthyridine derivative.

Part 3: Post-Synthetic Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a versatile handle for further derivatization, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.[6] Exploring this chemical space is a critical step in structure-activity relationship (SAR) studies.[17]

Key Derivatization Pathways
  • Conversion to Acid Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive acid chloride intermediate.[18] This intermediate is not typically isolated but is used in situ to react with various nucleophiles.

  • Esterification: The acid chloride can be reacted with an alcohol (e.g., methanol) to form the corresponding methyl ester.[18] Alternatively, direct Fischer esterification of the carboxylic acid can be performed under acidic conditions.

  • Amide/Hydrazide Formation: The acid chloride readily reacts with amines to form amides. Reaction with hydrazine hydrate yields the corresponding hydrazide, which is a key precursor for synthesizing further heterocyclic derivatives like quinazolones.[18]

Derivatization_Pathways Core 1,8-Naphthyridine- 3-Carboxylic Acid AcidChloride Acid Chloride Core->AcidChloride SOCl₂ Ester Ester AcidChloride->Ester R-OH Amide Amide AcidChloride->Amide R₂-NH Hydrazide Hydrazide AcidChloride->Hydrazide N₂H₄·H₂O

Caption: Key derivatization pathways starting from the 3-carboxylic acid group.

Experimental Protocol: Synthesis of Nalidixic Acid Hydrazide

This protocol outlines the conversion of Nalidixic acid to its hydrazide, a versatile intermediate.[18]

Step 1: Formation of Acid Chloride

  • Suspend Nalidixic acid (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or use neat conditions.

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. The completion of the reaction is often indicated by the cessation of gas evolution (HCl, SO₂) and the formation of a clear solution.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude nalidixoyl chloride.

Step 2: Formation of Hydrazide

  • Dissolve the crude acid chloride from Step 1 in a suitable solvent like ethanol.

  • Cool the solution in an ice bath.

  • Add hydrazine hydrate (1.5 eq) dropwise with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • The product, nalidixic acid hydrazide, will often precipitate from the solution. Filter the solid, wash with cold ethanol, and dry.

Conclusion

The synthesis of this compound derivatives remains a highly active and important area of research, driven by the scaffold's proven therapeutic value. Mastery of classical routes like the Gould-Jacobs and Friedländer reactions provides a solid foundation, while the adoption of modern, efficient strategies such as multicomponent reactions allows for the rapid exploration of chemical diversity. The ability to further functionalize the core structure through its carboxylic acid handle ensures that this remarkable heterocyclic system will continue to be a source of novel drug candidates for years to come.

References

  • Vertex AI Search. (n.d.). Nalidixic Acid in Focus: Chemical Structure, Synthesis, and Market Trends.
  • Organic Chemistry Portal. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49, 763-769.
  • ChemicalBook. (n.d.). Nalidixic acid synthesis.
  • PubMed. (n.d.). Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents.
  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of functionalized[2][19]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Retrieved from

  • Indian Streams Research Journal. (n.d.). DEVELOPMENT OF NOVEL NALIDIXIC ACID-BASED COMPOUNDS: SYNTHESIS AND BIOLOGICAL EVALUATION.
  • Research and Reviews. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS.
  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines.
  • Semantic Scholar. (n.d.). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides.
  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1).
  • PubMed Central (PMC). (n.d.). Biological Activity of Naturally Derived Naphthyridines.
  • ACS Publications. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.
  • PubMed Central (PMC). (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
  • ResearchGate. (n.d.). Design, In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry, 68, 467-477.
  • ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.

Sources

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-1,8-Naphthyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,8-Naphthyridine Nucleus

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique electronic and structural features have made it a cornerstone in the development of therapeutics, particularly in the realm of antibacterial agents. This guide provides an in-depth exploration of the chemical properties of a key member of this family: 4-hydroxy-1,8-naphthyridine-3-carboxylic acid. This compound is not only a fundamental building block for more complex molecules but also exhibits intrinsic chemical characteristics that are of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development.

This technical guide will delve into the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid. By providing a comprehensive overview, this document aims to equip researchers and scientists with the foundational knowledge necessary to effectively utilize this versatile molecule in their scientific endeavors.

Synthesis of 4-Hydroxy-1,8-Naphthyridine-3-Carboxylic Acid: A Practical Approach

The most common and effective method for the synthesis of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid is the Gould-Jacobs reaction.[3][4] This robust reaction proceeds through a condensation-cyclization sequence, providing a reliable route to the naphthyridine core.

Reaction Principle: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline derivative, in this case, 2-aminopyridine, with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the fused heterocyclic ring system. The subsequent hydrolysis of the resulting ester yields the target carboxylic acid.[3]

Experimental Workflow: Gould-Jacobs Synthesis

The following diagram illustrates the workflow for the synthesis of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

Gould_Jacobs_Workflow cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_hydrolysis Step 3: Saponification A 2-Aminopyridine C Condensation Intermediate A->C Heat B DEEM B->C D Ethyl 4-hydroxy-1,8- naphthyridine-3-carboxylate C->D High Temperature (e.g., Diphenyl ether) E 4-Hydroxy-1,8-naphthyridine- 3-carboxylic Acid D->E Base Hydrolysis (e.g., NaOH)

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction mixture will gradually solidify.

  • Allow the mixture to cool to room temperature.

  • Add diphenyl ether to the flask to create a slurry.

  • Heat the slurry to reflux (approximately 250-260 °C) for 30-60 minutes. The solid will dissolve and then a new precipitate will form.

  • Cool the reaction mixture and add hexane to precipitate the product completely.

  • Collect the solid by vacuum filtration, wash with hexane, and dry to yield ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.

Rationale: The initial heating drives the condensation reaction by eliminating ethanol. The high-temperature reflux in diphenyl ether facilitates the intramolecular cyclization to form the naphthyridine ring.

Step 2: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carboxylic Acid

  • Suspend the ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the solid has completely dissolved.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

Rationale: The basic hydrolysis (saponification) cleaves the ester to the corresponding carboxylate salt. Acidification then protonates the carboxylate and the hydroxyl group to yield the final product.

Physicochemical Properties

The physicochemical properties of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid are crucial for its handling, formulation, and biological activity.

PropertyValueSource(s)
Molecular FormulaC₉H₆N₂O₃[5]
Molecular Weight190.16 g/mol [5]
AppearanceOff-white to pale yellow solid
Melting Point>300 °C
pKa(Predicted) ~4-5 (carboxylic acid), ~8-9 (hydroxyl)
SolubilitySparingly soluble in water and common organic solvents; soluble in aqueous base.

Spectroscopic Characterization

The structural elucidation of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid and its derivatives relies heavily on various spectroscopic techniques. The following table summarizes the expected spectral data for the parent compound.

TechniqueExpected Features
¹H NMR Aromatic protons on the naphthyridine ring, a downfield singlet for the proton at C2, and a broad signal for the carboxylic acid proton. The chemical shifts will be influenced by the solvent.
¹³C NMR Signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic rings.[6]
IR (Infrared) A broad O-H stretch from the carboxylic acid dimer, a C=O stretch for the carboxylic acid, and C=C and C=N stretching vibrations from the aromatic rings.[7][8]
MS (Mass Spec.) A molecular ion peak corresponding to the molecular weight of the compound.

Note: The exact spectral data can vary depending on the solvent and instrument used.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid is dominated by the interplay of its two key functional groups: the carboxylic acid and the naphthyridine ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is a versatile handle for chemical modification.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.[9] This is a crucial step for producing prodrugs or for further synthetic transformations.

Esterification cluster_reactants Reactants cluster_products Products A 4-Hydroxy-1,8-naphthyridine- 3-carboxylic Acid C Ester Derivative A->C Acid Catalyst (H+) B Alcohol (R-OH) B->C D Water

Sources

A Technical Guide to the Spectroscopic Analysis of 1,8-Naphthyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Signature of a Privileged Scaffold

The 1,8-naphthyridine ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of antimicrobials and oncology.[1][2] The addition of a carboxylic acid moiety at the 3-position further enhances the pharmacological potential of this scaffold, making 1,8-naphthyridine-3-carboxylic acid a molecule of significant interest to researchers in drug discovery and development.[3][4][5] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new derivatives.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. Moving beyond a simple recitation of methods, this document delves into the "why" behind the "how," offering insights grounded in years of practical application and theoretical understanding. Every protocol is designed to be self-validating, ensuring the integrity and reproducibility of the obtained data.

The Molecular Architecture: A Hybrid of Aromaticity and Functionality

Before delving into the spectroscopic analysis, it is crucial to understand the molecular structure of this compound. The molecule consists of a fused bicyclic heteroaromatic system (1,8-naphthyridine) and a carboxylic acid group. This unique combination dictates its chemical and physical properties, which are in turn reflected in its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Underpinnings: The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons in electron-deficient environments (e.g., attached to an aromatic ring) are deshielded and resonate at a higher chemical shift (downfield), while those in electron-rich environments are shielded and appear upfield. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals, providing valuable information about the connectivity of the molecule.

Expected ¹H NMR Spectrum: For this compound, the aromatic protons of the naphthyridine core are expected to appear in the downfield region (typically δ 7.0-9.5 ppm). The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very high chemical shift (δ 10-13 ppm), although its position can be concentration and solvent-dependent.[6][7]

Illustrative ¹H NMR Data for the 1,8-Naphthyridine Core:

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H2~9.0Doublet of doublets
H4~8.2Doublet of doublets
H5~7.5Doublet of doublets
H6~8.9Doublet of doublets
H7~7.6Doublet of doublets
COOH>10Broad singlet

Note: These are predicted values based on the parent 1,8-naphthyridine and general knowledge of substituted aromatics. Actual values may vary.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Underpinnings: The chemical shift of a carbon atom is also dependent on its electronic environment. Carbons in aromatic systems and carbonyl groups are significantly deshielded and appear at high chemical shifts.

Expected ¹³C NMR Spectrum: The carbon atoms of the naphthyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carboxylic acid carbonyl carbon is highly deshielded and will appear further downfield (δ 165-185 ppm).[6][8]

Illustrative ¹³C NMR Data for the 1,8-Naphthyridine Core:

CarbonExpected Chemical Shift (δ, ppm)
C2~152
C3~120
C4~136
C4a~140
C5~121
C6~153
C7~118
C8a~155
COOH~170

Note: These are predicted values based on the parent 1,8-naphthyridine and general knowledge of substituted aromatics. Actual values may vary.[9]

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The American Chemical Society provides guidelines for reporting NMR data which serve as an excellent basis for experimental design.[10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire_H Acquire ¹H Spectrum tune->acquire_H acquire_C Acquire ¹³C Spectrum tune->acquire_C process Fourier Transform & Correction acquire_C->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals integrate->assign

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Underpinnings: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying their presence.

Expected IR Spectrum: For this compound, the following key absorptions are expected:[6][8]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the range of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.[6][11]

  • C-H Stretch (Aromatic): A medium intensity absorption just above 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically between 1700-1725 cm⁻¹ for a hydrogen-bonded dimer. Conjugation with the aromatic ring may shift this to a slightly lower frequency.[8]

  • C=N and C=C Stretches (Aromatic): Medium to strong absorptions in the 1400-1650 cm⁻¹ region.

  • C-O Stretch and O-H Bend: Medium intensity absorptions in the fingerprint region (below 1400 cm⁻¹).

Illustrative IR Data:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad, strong)
Aromatic RingC-H Stretch>3000 (medium)
Carboxylic AcidC=O Stretch~1710 (strong, sharp)
Aromatic RingC=C/C=N Stretch1400-1650 (medium-strong)
Experimental Protocol for FTIR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the key absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Underpinnings: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, electron ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion can then fragment into smaller, charged species. The fragmentation pattern is often characteristic of the molecule's structure.

Expected Mass Spectrum: The mass spectrum of this compound (molar mass: 174.16 g/mol ) is expected to show a molecular ion peak at m/z = 174. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[12]

Illustrative Mass Spectrometry Data:

m/zIdentity
174[M]⁺• (Molecular Ion)
157[M - OH]⁺
129[M - COOH]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

    • For less volatile compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a more suitable technique.

  • Ionization:

    • Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation information.

    • ESI is a soft ionization technique that typically results in a prominent protonated molecule peak ([M+H]⁺) and less fragmentation.

  • Mass Analysis and Detection:

    • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each with its own advantages in terms of resolution and mass accuracy.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

Theoretical Underpinnings: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Conjugated systems, such as the 1,8-naphthyridine ring, have characteristic UV-Vis absorption spectra.

Expected UV-Vis Spectrum: Aromatic systems like 1,8-naphthyridine typically exhibit multiple absorption bands corresponding to π → π* transitions. The spectrum of this compound is expected to show strong absorptions in the UV region, likely between 200 and 400 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent.[13]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

The Synergy of Techniques: A Holistic Approach

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural characterization of this compound is best achieved through the synergistic use of multiple techniques.

Spectroscopic_Synergy NMR NMR (¹H, ¹³C) Structure Definitive Structure NMR->Structure Connectivity IR IR IR->Structure Functional Groups MS Mass Spec. MS->Structure Molecular Formula & Fragments UV UV-Vis UV->Structure Conjugated System

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion: From Spectrum to Insight

The spectroscopic analysis of this compound is a multi-faceted process that requires both technical proficiency and a solid understanding of the underlying chemical principles. By systematically applying NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can obtain a detailed molecular portrait of this important compound. This knowledge is not merely academic; it is the foundation upon which new medicines are discovered, developed, and delivered to patients. The protocols and insights provided in this guide are intended to empower researchers to confidently and accurately characterize this and other related molecules, thereby advancing the frontiers of chemical and pharmaceutical science.

References

  • Indian Journal of Pharmaceutical Sciences. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Available from: [Link]

  • SpectraBase. This compound, 4-hydroxy-7-methyl-, ethyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

  • SpectraBase. 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[FTIR] - Spectrum. Available from: [Link]

  • SpectraBase. 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • PubChem. This compound, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-. Available from: [Link]

  • NIST WebBook. 1,8-Naphthyridine. Available from: [Link]

  • UMD. FTIR Spectrum. Available from: [Link]

  • SpectraBase. 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Available from: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

  • Wikipedia. 1,8-Naphthyridine. Available from: [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

  • US EPA. This compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- - Substance Details - SRS. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Data.gov. NIST Atomic Spectra Database - SRD 78 - Dataset - Catalog. Available from: [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. This compound (C9H6N2O2). Available from: [Link]

  • SpectraBase. 1,8-Naphthyridine, 3-phenyl- - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • ResearchGate. Design,: In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ResearchGate. Structures of this compound amides 19. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • National Institute of Standards and Technology. Atomic Spectra Database | NIST. Available from: [Link]

Sources

The Multifaceted Biological Activities of 1,8-Naphthyridine-3-Carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth technical exploration of the diverse pharmacological properties associated with 1,8-naphthyridine-3-carboxylic acid and its derivatives, with a focus on their potential as therapeutic agents. We will delve into the key areas of antimicrobial, anticancer, and anti-inflammatory activities, elucidating the underlying mechanisms of action and providing validated experimental protocols for their evaluation.

The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity

The 1,8-naphthyridine ring system, structurally related to quinolones, is a versatile pharmacophore that has been extensively modified to generate a wide array of derivatives with potent biological effects. The discovery of nalidixic acid, a this compound derivative, as the first synthetic quinolone antibiotic in 1962, marked a pivotal moment in the history of this scaffold.[2][3] Since then, extensive research has unveiled its potential in various therapeutic areas, including oncology and immunology.[1][4]

Antimicrobial Activity: Targeting Bacterial DNA Replication

The most well-established biological activity of this compound derivatives is their antibacterial effect, primarily against Gram-negative bacteria.[5][6] This activity is the cornerstone of the quinolone class of antibiotics.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of 1,8-naphthyridine derivatives, such as the archetypal nalidixic acid, is a direct consequence of their ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

The process unfolds as follows:

  • Binding to the Enzyme-DNA Complex: The 1,8-naphthyridine molecule intercalates with the bacterial DNA and binds to the DNA-enzyme complex.[8]

  • Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the DNA strands are cleaved by the enzyme.[8]

  • Inhibition of DNA Re-ligation: The drug prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks.[8]

  • Cell Death: The accumulation of these DNA breaks is lethal to the bacterium, ultimately leading to cell death.[7][9]

It is noteworthy that eukaryotic cells do not possess DNA gyrase, providing a degree of selectivity for these antibacterial agents.[10]

Diagram: Mechanism of Action of 1,8-Naphthyridine Antibacterials

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Naphthyridine 1,8-Naphthyridine Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Naphthyridine->DNA_Gyrase Inhibits Cleavage_Complex Stabilized Cleavage Complex Naphthyridine->Cleavage_Complex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Cleavage_Complex DNA->Cleavage_Complex Forms DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Anticancer_Workflow Start Start: Synthesized 1,8-Naphthyridine Derivatives Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Varying Concentrations of Derivatives Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay (or other viability assay) Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 MTT_Assay->Data_Analysis End End: Determine Cytotoxic Potency Data_Analysis->End

Caption: A typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Test compound (1,8-naphthyridine derivative)

  • Cancer cell lines (e.g., HBL-100, KB, SW-620) [11]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine derivative for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Data Interpretation: The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
12HBL-100 (Breast)1.37[11]
17KB (Oral)3.7[11]
22SW-620 (Colon)3.0[11]
22VariousHigh cytotoxicity[12]
31VariousHigh cytotoxicity[12]
34VariousHigh cytotoxicity[12]
47MIAPaCa0.41[13]
47K-5620.77[13]
36PA-11.19[13]
29PA-10.41[13]
29SW6201.4[13]

Anti-inflammatory Activity: Modulating the Immune Response

Several 1,8-naphthyridine-3-carboxamide derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. [4][11][12]

Mechanism of Action: Cytokine and Chemokine Modulation

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines and chemokines. [11][12]Dendritic cells (DCs), key antigen-presenting cells of the immune system, are often used as a model to assess these effects. By downregulating the secretion of inflammatory mediators such as interleukins (e.g., IL-6, IL-12) and tumor necrosis factor-alpha (TNF-α), these compounds can dampen the inflammatory cascade. [14]

Diagram: Proposed Anti-inflammatory Mechanism

Anti_inflammatory_Mechanism cluster_immune Immune Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Dendritic_Cell Dendritic Cell Inflammatory_Stimulus->Dendritic_Cell Activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) Dendritic_Cell->Cytokine_Production Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Dendritic_Cell Modulates Inflammation Inflammation Cytokine_Production->Inflammation

Caption: Modulation of dendritic cell cytokine production by 1,8-naphthyridine derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay using Dendritic Cells

This protocol outlines a method to assess the anti-inflammatory potential of 1,8-naphthyridine derivatives by measuring their effect on cytokine production by bone marrow-derived dendritic cells (BMDCs).

Objective: To evaluate the ability of a compound to inhibit the production of pro-inflammatory cytokines by stimulated dendritic cells.

Materials:

  • Test compound (1,8-naphthyridine derivative)

  • Bone marrow cells from mice

  • Recombinant murine GM-CSF and IL-4

  • Lipopolysaccharide (LPS)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Cell culture medium and supplements

Procedure:

  • Generation of BMDCs: Isolate bone marrow cells from mice and culture them in the presence of GM-CSF and IL-4 for 6-8 days to differentiate them into immature dendritic cells.

  • Compound Treatment and Stimulation: Pre-treat the mature BMDCs with various concentrations of the 1,8-naphthyridine derivative for 1-2 hours. Subsequently, stimulate the cells with LPS (a potent inflammatory stimulus) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Data Interpretation: A significant reduction in the levels of pro-inflammatory cytokines in the presence of the test compound indicates potent anti-inflammatory activity.

CompoundActivityReference
24Significant anti-inflammatory activity[12]
1,8-Naphthyridine-3-carboxamidesModulation of cytokine and chemokine levels[11]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The well-established mechanisms of action, particularly for the antibacterial agents, provide a solid foundation for rational drug design.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

  • Elucidation of Novel Mechanisms: To uncover new biological targets and pathways modulated by 1,8-naphthyridine derivatives.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

The continued exploration of the chemical space around the 1,8-naphthyridine core holds immense potential for the discovery of next-generation drugs to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 17(23), 6660–6664. [Link]

  • Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European journal of medicinal chemistry, 44(8), 3356–3362. [Link]

  • Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European journal of medicinal chemistry, 44(8), 3356–3362. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32 Suppl 1, S9–S15. [Link]

  • de Souza, M. V. N., de Almeida, M. V., Rodrigues, F. A. R., & de Souza, T. M. L. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals, 14(12), 1269. [Link]

  • Gurjar, V. K., Pal, D., Mazumder, A., & Mazumder, R. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Indian journal of pharmaceutical sciences, 82(1), 41–53. [Link]

  • Jaggi, M., Singh, A. T., Srivastava, S. K., Kumar, V., Madaan, A., Singh, P., Sanna, V., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 25(1), 69–77. [Link]

  • Patsnap. (2024). What is the mechanism of Nalidixic Acid? Patsnap Synapse. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: mechanism, lethality and their contributions to antibiotic resistance. Toxins, 6(1), 116–135. [Link]

  • Wikipedia. (n.d.). Nalidixic acid. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • Singh, P., & Kumar, V. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1475-1502. [Link]

  • Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362. [Link]

  • Nikolova, Y., & Danalev, D. (2019). Synthesis and antimicrobial activity of 1,8-naphthalimide derivatives of nalidixic acid. Journal of Chemical Technology and Metallurgy, 54(4), 785-792. [Link]

  • Sroka, W., & Matysiak, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4647. [Link]

  • Deshmukh, S. S., & Deshmukh, S. R. (2020). Synthesis and Antibacterial Activity of Some Compounds of 1,8-Naphthyridine-3-Carboxamide. International Journal of Pharmaceutical Sciences and Research, 11(5), 2320-2328. [Link]

  • Sharma, A., & Kumar, V. (2021). Chemistry and Biological Activities of 1,8-Naphthyridines. Mini-Reviews in Medicinal Chemistry, 21(1), 2-20. [Link]

  • Sroka, W., & Matysiak, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4647. [Link]

  • Sroka-biol, W., & Matysiak, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 53. [Link]

  • Wang, K., Gong, C., Xiao, W., & Wang, Q. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry, 89(8), 5371-5379. [Link]

  • ResearchGate. (n.d.). Marketed antibacterials with 1,8-naphthyridine nucleus. [Link]

  • Sroka-biol, W., & Matysiak, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 53. [Link]

  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures, 12(3), 614-622. [Link]

  • de Souza, M. V. N., de Almeida, M. V., Rodrigues, F. A. R., & de Souza, T. M. L. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals, 14(12), 1269. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

Sources

An In-Depth Technical Guide to the 1,8-Naphthyridine-3-Carboxylic Acid Scaffold: From Core Synthesis to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine core, a bicyclic nitrogen-containing heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of significant therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the 1,8-naphthyridine-3-carboxylic acid core, a key pharmacophore that traces its origins to the first synthetic quinolone antibiotics and now extends to the forefront of anticancer research. We will dissect foundational synthetic methodologies, explore diverse therapeutic applications with a focus on antibacterial and anticancer activities, elucidate key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Historical and Future Significance

The journey of the this compound scaffold began with the discovery of nalidixic acid in 1962, a landmark event that ushered in the era of quinolone antibiotics.[4] This core structure proved to be a potent inhibitor of bacterial DNA gyrase, establishing a new paradigm for antibacterial therapy.[5][6] Over the decades, extensive research has revealed that the scaffold's utility is not confined to infectious diseases. Molecular modifications have unlocked a vast array of biological activities, including potent anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][3][7] Its rigid, planar structure and strategically positioned nitrogen atoms provide an ideal framework for designing ligands that can interact with various biological targets with high specificity and affinity. This versatility makes the 1,8-naphthyridine scaffold a subject of intense and ongoing interest in the quest for novel therapeutics.[2][8]

Core Synthesis Methodologies: Building the Foundation

The construction of the 1,8-naphthyridine ring system is a critical first step in the discovery pipeline. Several synthetic strategies have been developed, with the Gould-Jacobs reaction being one of the most fundamental and widely employed methods for accessing the 4-oxo-1,8-naphthyridine-3-carboxylic acid core.[9][10]

The Gould-Jacobs Reaction

This classical method involves the condensation of a 2-aminopyridine derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[9][11] The reaction proceeds via an initial nucleophilic substitution to form an anilidomethylenemalonate intermediate, which then undergoes a 6-electron electrocyclization to form the fused pyridine rings.[12] Subsequent hydrolysis and decarboxylation can be performed if the unsubstituted 4-hydroxy derivative is desired.[9][10] The primary advantage of this reaction is its reliability and effectiveness in forming the core structure, especially with appropriately substituted anilines (or in this case, aminopyridines).[11]

Gould_Jacobs_Reaction Reactants 2-Aminopyridine + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (-EtOH) Cyclization Thermal Cyclization (e.g., Diphenyl Ether, >250°C) Intermediate->Cyclization Heat Product_Ester Ethyl 4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate Cyclization->Product_Ester 6π Electrocyclization (-EtOH) Hydrolysis Saponification (e.g., NaOH) Product_Ester->Hydrolysis Final_Product 4-Oxo-1,4-dihydro- This compound Hydrolysis->Final_Product

Caption: The Gould-Jacobs reaction pathway.

Other Notable Synthetic Routes

While the Gould-Jacobs reaction is foundational, other methods offer alternative pathways and are selected based on desired substitution patterns and starting material availability. These include:

  • Friedländer Annulation: The condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene group (e.g., ethyl acetoacetate) provides a direct route to substituted 1,8-naphthyridines.[7]

  • Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloro-1,8-naphthyridine-3-carbaldehyde from N-(pyridin-2-yl)acetamide, which serves as a versatile intermediate for further derivatization.

  • Conrad-Limpach-Knorr Reaction: Similar to the Gould-Jacobs, this involves the reaction of an aminopyridine with a β-ketoester, offering another route to the 4-oxo core.[7]

The choice of synthetic route is a critical decision in the drug discovery process, as it dictates the feasibility of creating diverse libraries of compounds for biological screening.

Therapeutic Applications & Mechanisms of Action

The true value of the this compound scaffold is realized in its diverse biological activities. Its derivatives have been extensively investigated as potent agents against a wide spectrum of diseases.

Antibacterial Agents: DNA Gyrase Inhibition

The historical bedrock of this scaffold's application is in antibacterial therapy. Nalidixic acid was the first compound of this class to demonstrate that inhibiting bacterial DNA gyrase (a type II topoisomerase) is a viable antibacterial strategy.[4][13] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[5][6][14] By binding to the DNA-gyrase complex, these compounds stabilize the cleaved DNA strands, preventing re-ligation and leading to lethal double-strand breaks.[5][15] Subsequent generations, known as fluoroquinolones, incorporated a fluorine atom at the C-6 position and various substituents at C-7, dramatically enhancing their potency and spectrum of activity.[4]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork enables Cleaved_Complex Stabilized DNA-Gyrase Cleavage Complex DNA_Gyrase->Cleaved_Complex forms Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase inhibits Naphthyridine->Cleaved_Complex stabilizes DSB Double-Strand Breaks Cleaved_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death triggers

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Table 1: Representative Antibacterial 1,8-Naphthyridine Derivatives

Compound Key Structural Features Primary Target(s) Spectrum of Activity
Nalidixic Acid 1-ethyl-7-methyl DNA Gyrase Gram-negative bacteria (e.g., E. coli)[4]
Enoxacin 6-fluoro, 7-piperazinyl, 1-ethyl DNA Gyrase, Topoisomerase IV Broad-spectrum Gram-negative & some Gram-positive[8]
Gemifloxacin 6-fluoro, N-1 cyclopropyl DNA Gyrase, Topoisomerase IV Broad-spectrum, enhanced activity against S. pneumoniae[4]

| Voreloxin | 6,7,8-trifluoro (as quinolone analogue) | Topoisomerase II | Anticancer agent, not antibacterial[16][17] |

Anticancer Agents: Targeting Cell Proliferation

Capitalizing on the topoisomerase-inhibiting properties, medicinal chemists have successfully repurposed the 1,8-naphthyridine scaffold to target human topoisomerase II, an enzyme vital for the replication of rapidly dividing cancer cells.[16][18] Voreloxin (formerly SNS-595) is a prime example of a 1,8-naphthyridine derivative developed as an anticancer agent that intercalates into DNA and poisons topoisomerase II.[17][18]

Furthermore, the scaffold has proven to be an excellent template for designing potent protein kinase inhibitors.[7][16] Kinases are pivotal components of signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Derivatives have been synthesized that show inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), c-Met, and Casein Kinase 2 (CK2).[7][16]

Table 2: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine Derivatives

Compound ID Substitution Pattern Cancer Cell Line IC₅₀ (µM) Reference
Compound 47 Halogen substituted carboxamide at C-3 MIAPaCa (Pancreatic) 0.41 [18][19]
K-562 (Leukemia) 0.77 [18][19]
Compound 29 C-3'-heteroaryl derivative PA-1 (Ovarian) 0.41 [18][19]
SW620 (Colon) 1.4 [18][19]
Compound 10c Phenyl at C-2, Pyridine hybrid at C-3 MCF7 (Breast) 1.47 [20]

| Compound 8d | Phenyl at C-2, Pyrimidine hybrid at C-3 | MCF7 (Breast) | 1.62 |[20] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has generated crucial insights into the structural requirements for potent biological activity.

  • N-1 Position: Substitution with small alkyl (e.g., ethyl) or cycloalkyl (e.g., cyclopropyl) groups is often critical for antibacterial activity, enhancing cell penetration and interaction with DNA gyrase.[4]

  • C-3 Carboxylic Acid: This group, along with the C-4 keto group, is essential for binding to the DNA-gyrase complex.[21] Modifications at this position, such as conversion to amides or coupling with other heterocycles, have been explored to generate potent anticancer agents.[18][19][22]

  • C-6 Position: The introduction of a fluorine atom (as seen in fluoroquinolones) dramatically increases antibacterial potency and broadens the spectrum of activity.[4][23]

  • C-7 Position: This position is a key site for modification to influence spectrum, potency, and pharmacokinetic properties. The addition of basic amines, such as piperazine or pyrrolidine rings, is a common strategy to enhance activity against both Gram-negative and Gram-positive bacteria.[4][23] For anticancer agents, modifications here also significantly impact cytotoxicity.[23]

SAR_Summary cluster_SAR Key SAR Points for 1,8-Naphthyridine Core Core N1_label N-1: Affects cell penetration and enzyme interaction. (e.g., Ethyl, Cyclopropyl) N1_label->Core C3_label C-3 COOH: Essential for DNA gyrase binding. Derivatization for anticancer activity. C3_label->Core C6_label C-6: Fluoro substitution greatly enhances antibacterial potency. C6_label->Core C7_label C-7: Modulates spectrum, potency, and PK properties. (e.g., Piperazine, Pyrrolidine) C7_label->Core

Caption: Key structure-activity relationship points on the scaffold.

Experimental Protocols

The following protocols are provided as self-validating systems, outlining the necessary steps and rationale for key experiments in the discovery and evaluation of this compound derivatives.

Protocol: Synthesis via Gould-Jacobs Reaction (Classical Thermal Method)

This protocol describes the synthesis of a core intermediate, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

Rationale: This multi-step protocol ensures the formation of the key intermediate through a robust and well-established thermal cyclization method, which is often necessary to overcome the energy barrier for the 6-electron electrocyclization.[9][12]

Materials:

  • 2-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (high-boiling solvent)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Step 1: Condensation:

    • In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and DEEM (1.1 eq).

    • Heat the mixture to 110-120 °C for 2 hours. Ethanol is evolved as a byproduct.

    • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the diethyl 2-((pyridin-2-ylamino)methylene)malonate intermediate.

    • Remove the residual ethanol under reduced pressure.

  • Step 2: Thermal Cyclization:

    • Add the intermediate from Step 1 to a flask containing diphenyl ether.

    • Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature, which should cause the cyclized product (ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) to precipitate.

    • Collect the solid by filtration, wash thoroughly with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.[12]

  • Step 3: Saponification (Hydrolysis):

    • Suspend the ester product from Step 2 in ethanol.

    • Add a 10% aqueous solution of NaOH and reflux the mixture for 1-2 hours until hydrolysis is complete (monitored by TLC).

    • Cool the mixture and acidify with concentrated HCl to a pH of ~2-3 to precipitate the final 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol details the evaluation of the anticancer activity of synthesized compounds against a cancer cell line (e.g., MCF7).

Rationale: The MTT assay is a colorimetric, reliable, and widely accepted method for assessing cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells, providing a quantitative measure of a compound's cytotoxicity (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized 1,8-naphthyridine compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize, count, and dilute the cells to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of heterocyclic chemistry in drug discovery. From its origins as an antibacterial pharmacophore to its current role in the development of targeted anticancer therapies, its structural and electronic properties have proven remarkably adaptable.[1][7] Future research will likely focus on several key areas: expanding the diversity of substituents through novel synthetic methods, exploring new therapeutic targets beyond cancer and infectious diseases (such as neurodegenerative and inflammatory disorders), and employing computational methods to rationally design next-generation derivatives with enhanced potency and selectivity.[2][24][25] The rich history and continued innovation surrounding this scaffold ensure it will remain a cornerstone of medicinal chemistry for years to come.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Iraqi Journal of Science. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chembiochem. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. Semantic Scholar. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. ACS Publications. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures. [Link]

  • Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. RSC Publishing. [Link]

  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. ACS Publications. [Link]

  • Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • What is the mechanism of Nalidixic Acid? Patsnap Synapse. [Link]

  • Mechanism of Action of Nalidixic Acid on Conjugating Bacteria. NIH. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • MECHANISM OF ACTION OF NALIDIXIC ACID ON ESCHERICHIA COLI.II. INHIBITION OF DEOXYRIBONUCLEIC ACID SYNTHESIS. PubMed. [Link]

  • Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

Sources

A Senior Application Scientist’s Guide to Novel 1,8-Naphthyridine-3-Carboxylic Acid Analogues: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Promise of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system stands as a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms create a unique electronic and steric environment, enabling it to interact with a wide array of biological targets. This versatility has led to the development of compounds with a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2]

At the heart of this chemical family lies the 1,8-naphthyridine-3-carboxylic acid moiety. Its journey into clinical significance began with the discovery of nalidixic acid in 1962, the first synthetic quinolone antibiotic, which laid the groundwork for an entire class of life-saving drugs.[3][4] The core structure—a 4-oxo-1,4-dihydro-1,8-naphthyridine ring bearing a carboxylic acid group at the C-3 position—is fundamental to its primary mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4]

However, the therapeutic potential of this scaffold extends far beyond its antibacterial roots. Modern medicinal chemistry has seen an explosion of novel analogues, where strategic modifications to the core have unlocked potent activities against other challenging diseases, most notably cancer.[5][6][7] This guide serves as an in-depth technical resource, synthesizing field-proven insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and biological evaluation of these next-generation agents. We will deconstruct the causality behind experimental choices, providing a robust framework for researchers aiming to innovate within this promising chemical space.

I. Foundational & Modern Synthetic Strategies

The construction of the 1,8-naphthyridine core is most classically achieved via the Gould-Jacobs reaction . Understanding this reaction is paramount for any chemist entering this field, as it provides a reliable and versatile route to the foundational scaffold, which can then be elaborated upon.

The reaction proceeds in two main stages: 1) the condensation of a 2-aminopyridine derivative with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an enamine intermediate, and 2) a high-temperature thermal cyclization that closes the second ring.[8][9] The causality here is straightforward: the initial nucleophilic attack by the amino group displaces the ethoxy group of DEEM, and the subsequent intramolecular cyclization is an electrocyclic reaction driven by heat, leading to the thermodynamically stable fused ring system.

Gould_Jacobs_Reaction cluster_reactants Starting Materials cluster_process Reaction Pathway cluster_products Products Aminopyridine 2-Aminopyridine Derivative Condensation Condensation (-EtOH) Aminopyridine->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Formation of C-N bond Cyclization Thermal Cyclization (e.g., Dowtherm A, ~250°C) Core Ethyl 4-hydroxy-1,8- naphthyridine-3-carboxylate Cyclization->Core Ring Closure Intermediate->Cyclization 6π Electrocyclization

Caption: General workflow of the Gould-Jacobs reaction for 1,8-naphthyridine synthesis.

Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This protocol describes a foundational synthesis. The choice of high-boiling solvents like diphenyl ether or Dowtherm A is critical; they provide the necessary thermal energy (~250 °C) to overcome the activation barrier for the intramolecular cyclization, which is often the rate-limiting step.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a condenser, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. This step forms the key enamine intermediate.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the solution to reflux (approximately 240-250 °C) for 1-2 hours. This provides the energy for the intramolecular Friedel-Crafts-type acylation to close the ring.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates out of the solvent. Add petroleum ether or hexane to facilitate further precipitation.[10]

  • Washing: Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether or ethyl acetate to remove the high-boiling solvent.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or DMF/water) to yield the pure ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.[11]

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Duality of Mechanism: Targeting Bacterial and Cancer Cell Machinery

The therapeutic power of this compound analogues stems from their ability to intercalate into DNA and poison key topoisomerase enzymes. The specific enzyme targeted often dictates the compound's ultimate therapeutic application—antibacterial or anticancer.

  • Antibacterial Action (DNA Gyrase/Topoisomerase IV): In bacteria, the primary targets are DNA gyrase (a type II topoisomerase) and Topoisomerase IV.[3] These enzymes are crucial for managing DNA supercoiling, replication, and segregation. The 4-oxo and 3-carboxylic acid groups of the naphthyridine core are essential for chelating a magnesium ion within the enzyme-DNA complex, stabilizing the cleaved DNA strands and preventing re-ligation. This leads to an accumulation of double-strand breaks, halting DNA replication and ultimately causing bacterial death.[3][4]

  • Anticancer Action (Topoisomerase II): In eukaryotic cells, a similar mechanism is directed against human Topoisomerase II.[12] This enzyme is vital for cancer cells, which are characterized by rapid proliferation and a high demand for DNA replication. By trapping the Topoisomerase II-DNA covalent complex, these analogues induce irreversible double-strand breaks.[13] The cell's DNA damage response is overwhelmed, triggering G2 phase cell cycle arrest and initiating apoptosis (programmed cell death).[12]

Mechanism_of_Action cluster_bacterial Antibacterial Mechanism cluster_cancer Anticancer Mechanism Drug_B 1,8-Naphthyridine Analogue DNA_Gyrase Bacterial DNA Gyrase & Topoisomerase IV Drug_B->DNA_Gyrase Inhibits Replication_B DNA Replication Blocked DNA_Gyrase->Replication_B Stabilizes DNA breaks Death_B Bacterial Cell Death Replication_B->Death_B Drug_C 1,8-Naphthyridine Analogue Topo_II Human Topoisomerase II Drug_C->Topo_II Inhibits Replication_C DNA Replication Blocked (G2 Arrest) Topo_II->Replication_C Induces DNA breaks Apoptosis Apoptosis Replication_C->Apoptosis

Caption: Dual mechanisms of action targeting bacterial and human topoisomerases.

III. Structure-Activity Relationship (SAR): A Blueprint for Rational Design

Systematic modification of the this compound scaffold has yielded a wealth of SAR data. Understanding these relationships is crucial for rationally designing new analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. The key positions for modification are N-1, C-3, C-6, and C-7.

SAR_Points Key SAR Positions on the 1,8-Naphthyridine Core N1_label_pos N-1: Activity & Potency N1_label_pos->N1 C7_label_pos C-7: Spectrum & PK C7_label_pos->C7 C6_label_pos C-6: Potency Boost C6_label_pos->C6 C3_label_pos C-3: Modulation & Pro-drugs C3_label_pos->C3

Caption: Key positions for chemical modification on the 1,8-naphthyridine scaffold.

PositionModificationImpact on Biological ActivityRepresentative Examples / References
N-1 Small alkyl (Ethyl, Cyclopropyl)Enhances antibacterial activity by improving interaction with DNA gyrase.Nalidixic acid, Enoxacin[3]
Aryl/Heteroaryl (e.g., Thiazolyl)A 2-thiazolyl group was identified as optimal for antitumor activity in one series.[14]AT-3639[14]
C-3 Carboxamide, CarbohydrazideModification of the carboxylic acid to amides or hydrazides allows for the introduction of diverse substituents, leading to potent anticancer and anti-inflammatory agents.[5][15][16]Various reported carboxamides[5][17]
Heterocyclic AppendagesAttaching heterocycles like pyrazoles can enhance cytotoxicity and antioxidant properties.[16][18]Compound 15 in Abu-Melha et al.[16][18]
C-6 Fluorine atomDramatically increases antibacterial potency (the hallmark of fluoroquinolones) by enhancing enzyme binding and cell penetration.Enoxacin, Gemifloxacin[3][4]
C-7 Cyclic Amines (Piperazine, Pyrrolidine)Crucial for modulating antibacterial spectrum, potency, and pharmacokinetic (PK) properties. Aminopyrrolidine derivatives are particularly effective for antitumor activity.[3][14][19]Enoxacin, Tosufloxacin[3][4]

This table clearly demonstrates that small changes can pivot the molecule's primary activity. For instance, the C-6 fluorine and N-1 cyclopropyl group are hallmarks of potent antibacterial agents, while diverse substitutions at C-3 and C-7, often in combination with an N-1 aryl group, are more characteristic of emerging anticancer candidates.[3][14]

IV. Standardized Biological Evaluation Workflows

A robust and reproducible biological evaluation cascade is essential for identifying promising lead compounds. The process typically begins with high-throughput in vitro screening to assess primary activity and cytotoxicity, followed by more complex mechanistic and in vivo studies for validated hits.

Screening_Workflow cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary / Mechanistic Studies Compound Synthesized Analogue Library Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution for MIC) Compound->Antimicrobial Anticancer Cytotoxicity Assay (e.g., MTT/SRB for IC50) Compound->Anticancer Hit_ID Hit Identification (Potency & Selectivity) Antimicrobial->Hit_ID Anticancer->Hit_ID MOA Mechanism of Action (e.g., Topoisomerase Inhibition Assay) Hit_ID->MOA ADMET In Silico / In Vitro ADMET (Solubility, Stability, Permeability) Hit_ID->ADMET Lead_Opt Lead Optimization MOA->Lead_Opt ADMET->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A typical drug discovery workflow for 1,8-naphthyridine analogues.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a self-validating system for determining the concentration at which a compound exerts a 50% inhibitory effect on cancer cell proliferation (IC₅₀). The inclusion of a positive control (a known cytotoxic drug) and a negative control (vehicle only) is essential for data validation.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, K-562 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well.[6] Allow cells to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow for multiple cell doubling times, ensuring that the inhibitory effects on proliferation can be accurately measured.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][20]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[11]

V. Future Perspectives and Conclusion

The this compound scaffold is far from a historical relic; it is a dynamic platform for contemporary drug discovery. The accumulated knowledge of its SAR provides a clear roadmap for designing next-generation therapeutics with tailored properties.

Future research is likely to focus on several key areas:

  • Overcoming Resistance: In both oncology and infectious disease, drug resistance is a major hurdle. Novel analogues are being designed to evade known resistance mechanisms, such as bacterial efflux pumps.[21]

  • Hybrid Molecules: The C-3 and C-7 positions are ideal handles for creating hybrid molecules that combine the topoisomerase-inhibiting core with other pharmacophores to achieve multi-target activity or improved drug delivery.[2][20]

  • Expanding Therapeutic Indications: While antibacterial and anticancer activities are well-established, the scaffold's demonstrated potential as an anti-inflammatory, antihistaminic, and antiviral agent warrants deeper exploration.[1][7][10]

References

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv
  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflamm
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv
  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. (2002). PubMed.
  • Design, In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. (2020).
  • Antimicrobial Activity of Naphthyridine Deriv
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). (2020). Indian Journal of Pharmaceutical Sciences.
  • Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. (2020). Semantic Scholar.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2023). RSC Publishing.
  • Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. (2020). RSC Publishing.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021).
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019).
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2017).
  • Antimicrobial Activity of Naphthyridine Deriv
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Semantic Scholar.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and antimicrobial activity of 1,8-naphthalimide derivatives of nalidixic acid. (2019). Journal of Chemical Technology and Metallurgy.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. (2020). RSC Publishing.
  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (2013).
  • Gould–Jacobs reaction. Wikipedia.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). NIH.
  • Vosaroxin. Wikipedia.
  • Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. (2019).
  • Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.

Sources

The Friedländer Annulation for 1,8-Naphthyridine Synthesis: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activity. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets. This has led to its incorporation into a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1] The efficient construction of this valuable core is, therefore, a topic of considerable interest to researchers in medicinal chemistry and drug development. Among the various synthetic strategies, the Friedländer annulation stands out as a direct and versatile method for the synthesis of 1,8-naphthyridines.

This in-depth technical guide provides a comprehensive overview of the Friedländer synthesis for 1,8-naphthyridines, focusing on the underlying principles, practical experimental protocols, and modern, sustainable approaches. We will delve into the mechanistic details, explore the causality behind experimental choices, and offer field-proven insights to navigate the synthesis of these important heterocycles.

The Core Reaction: Mechanistic Insights into the Friedländer Annulation

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2][3] In the context of 1,8-naphthyridine synthesis, the key starting material is 2-aminonicotinaldehyde, which provides the pre-formed pyridine ring and the necessary amino and aldehyde functionalities for the subsequent annulation.[1][4]

The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[1] While two primary mechanistic pathways are often considered, the initial aldol addition followed by cyclization is generally favored under both acidic and basic conditions.

A generalized representation of the base-catalyzed mechanism is depicted below:

Friedlander_Mechanism Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Enolate Enolate Intermediate Reactants->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack on Aldehyde Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 1,8-Naphthyridine Cyclized_Intermediate->Product Dehydration

Caption: Base-catalyzed Friedländer synthesis mechanism.

The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency, yield, and environmental footprint. Traditional methods often rely on strong acids or bases and high temperatures, which can lead to side reactions and are not ideal from a green chemistry perspective.[2][3]

Modern and Sustainable Approaches to the Friedländer Synthesis

In recent years, a significant focus has been placed on developing more environmentally benign and efficient protocols for the Friedländer synthesis of 1,8-naphthyridines. These modern approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify product isolation.

Aqueous Synthesis with Choline Hydroxide: A Greener Alternative

One of the most promising advancements is the use of water as a solvent, coupled with a biocompatible and inexpensive ionic liquid catalyst such as choline hydroxide (ChOH).[5][6][7] This approach offers several advantages:

  • Sustainability: Water is a non-toxic, non-flammable, and readily available solvent, aligning with the principles of green chemistry.[5]

  • Mild Conditions: The reaction can often be carried out at moderate temperatures (e.g., 50°C), reducing energy consumption.[1][5]

  • High Yields: Excellent yields (>90%) of substituted 1,8-naphthyridines have been reported using this method.[5][8]

  • Simplified Work-up: The catalyst and products can often be easily separated from the aqueous reaction mixture, sometimes without the need for chromatographic purification.[5][7]

The enhanced catalytic activity of choline hydroxide in water is attributed to its ability to form hydrogen bonds with the reactants, which is a crucial step for the reaction to proceed efficiently in an aqueous medium.[6][7]

Solvent-Free Grinding and Microwave-Assisted Synthesis

Solvent-free reaction conditions represent another significant step towards sustainable synthesis. Grinding the reactants together at room temperature, often with a solid catalyst, can lead to efficient product formation.[2][3] This method is operationally simple, reduces waste, and can significantly shorten reaction times.[2]

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating the Friedländer reaction. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.

Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol details a reliable and environmentally friendly procedure for the synthesis of 2-methyl-1,8-naphthyridine using choline hydroxide in water.[5]

Materials:
  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: In a clean round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (e.g., 1.23 g, 10 mmol) and deionized water (10 mL).

  • Addition of Reactants: To the stirring suspension, add acetone (e.g., 740 µL, 10 mmol).

  • Catalyst Addition: Add choline hydroxide (e.g., 3 µL, 1 mol%) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 50°C and stir under a nitrogen atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The product can be further purified by recrystallization or column chromatography if required.

Process Workflow Diagram:

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine 2-Aminonicotinaldehyde and Water in Flask B Add Acetone A->B C Add Choline Hydroxide Catalyst B->C D Heat to 50°C and Stir C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate Organic Phase G->H I Recrystallization or Column Chromatography H->I

Caption: Experimental workflow for 1,8-naphthyridine synthesis.

Data Summary: Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the efficiency of the Friedländer synthesis. The following table summarizes the performance of various catalytic systems for the synthesis of 1,8-naphthyridines.

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
Choline HydroxideWater50Varies>90[5]
CeCl₃·7H₂OSolvent-free (grinding)Room TemperatureFew minutesHigh[2]
DABCOSolvent-free (microwave)N/AFew minutes74-86
Basic Ionic LiquidsSolvent-free8024 hoursHigh[9]
Ammonium SulphamateSolvent-free (grinding)Room Temperature5 minutesVery good[3]

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are consistently low, consider increasing the reaction temperature or time. However, be mindful of potential side reactions. The purity of the starting 2-aminonicotinaldehyde is also crucial; it is known to be air-sensitive and should be stored under an inert atmosphere.[4]

  • Incomplete Reactions: Ensure efficient stirring, especially in heterogeneous mixtures. In solvent-free grinding methods, thorough mixing is essential for the reaction to proceed to completion.

  • Side Product Formation: In some cases, particularly with unsymmetrical ketones, regioisomers may form. The choice of catalyst can influence the regioselectivity of the reaction.[9] Careful analysis of the product mixture by NMR or LC-MS is recommended.

  • Catalyst Deactivation: While many of the newer catalysts are robust, deactivation can occur. For reusable catalysts, ensure proper recovery and storage procedures are followed.

Conclusion

The Friedländer synthesis remains a cornerstone for the construction of the medicinally important 1,8-naphthyridine core. While traditional methods have their limitations, modern advancements have transformed this classic reaction into a highly efficient and sustainable process. The adoption of aqueous reaction media, solvent-free conditions, and innovative catalysts not only improves the environmental profile of the synthesis but also often leads to higher yields and simplified procedures. For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and the application of these modern protocols will be instrumental in the efficient synthesis of novel 1,8-naphthyridine-based therapeutic agents.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES | TSI Journals. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. [Link]

  • Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • Friedländer synthesis - Wikipedia. [Link]

  • Mechanism of Friedlander reaction. | Download Scientific Diagram - ResearchGate. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Publications. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - ResearchGate. [Link]

  • 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. [Link]

Sources

Topic: Starting Materials for 1,8-Naphthyridine-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] The 3-carboxylic acid functional group, in particular, is a critical feature of the quinolone and naphthyridone classes of antibiotics, including nalidixic acid. This guide provides an in-depth analysis of the primary synthetic routes to 1,8-naphthyridine-3-carboxylic acid, focusing on the selection of starting materials and the underlying chemical principles that govern these choices. We will dissect two cornerstone strategies—the Gould-Jacobs reaction and the Friedländer annulation—offering field-proven insights into the causality behind experimental design, detailed protocols, and a comparative analysis to inform synthetic planning for research and development.

Chapter 1: The Gould-Jacobs Reaction: A Foundational Pathway

The Gould-Jacobs reaction is a robust and widely employed method for constructing the 4-hydroxy (or 4-oxo) quinoline and naphthyridine nucleus.[3] This pathway is particularly valuable due to the commercial availability and cost-effectiveness of its fundamental building blocks.

Core Principle & Causality

The reaction proceeds in a sequential manner involving two key transformations:

  • Condensation: An aromatic amine, in this case, 2-aminopyridine, undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (DEEM).[4] The amino group of the pyridine attacks the electron-deficient carbon of the ethoxymethylene group, leading to the elimination of ethanol and the formation of a key intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate.[5]

  • Thermal Cyclization: The intermediate undergoes a high-temperature, pericyclic ring closure. This 6-electron electrocyclization is typically uncatalyzed and driven by heat, forming the second pyridine ring. This step is often the most demanding, requiring high-boiling point solvents such as diphenyl ether or Dowtherm A to achieve the necessary thermal energy (240-260 °C).[5][6] The resulting product is ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis: The final step is a standard ester hydrolysis, typically under basic conditions (e.g., sodium hydroxide), followed by acidification to yield the target this compound.[6]

Key Starting Materials
  • 2-Aminopyridine: This molecule serves as the foundational pyridine ring upon which the second ring is constructed. Its amino group is the key nucleophile that initiates the reaction sequence. The availability of variously substituted 2-aminopyridines allows for the synthesis of diverse analogs, although substituents can influence the nucleophilicity of the amino group and the subsequent cyclization step.[4][7]

  • Diethyl Ethoxymethylenemalonate (DEEM): This versatile C3 synthon is the cornerstone of the Gould-Jacobs reaction for this target molecule.[8][9] It provides the three carbon atoms required to complete the second ring, with the two ester groups serving as precursors to the C3-carboxylic acid and the C4-oxo functionalities. The ethoxymethylene group acts as a masked aldehyde, facilitating the initial condensation with 2-aminopyridine.[10]

Visualized Workflow: Gould-Jacobs Synthesis

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Final Product SM1 2-Aminopyridine Proc1 Condensation (Ethanol elimination) SM1->Proc1 SM2 Diethyl Ethoxymethylenemalonate (DEEM) SM2->Proc1 Proc2 Thermal Cyclization (e.g., Diphenyl Ether, ~250°C) Proc1->Proc2 Intermediate Proc3 Saponification (e.g., NaOH, EtOH) Proc2->Proc3 Ester Product Proc4 Acidification (e.g., HCl) Proc3->Proc4 FP 1,8-Naphthyridine- 3-carboxylic Acid Proc4->FP

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate [5][6]

  • Combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture without a solvent at 100-110 °C for 1 hour.

  • Add the resulting intermediate mixture to a suitable high-boiling solvent (e.g., diphenyl ether) preheated to 240-250 °C.

  • Maintain the temperature for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like petroleum ether or hexane to precipitate the product.

  • Filter the solid, wash with petroleum ether, and dry under vacuum to yield the ethyl ester.

Step 2: Hydrolysis to this compound [6]

  • Suspend the ethyl ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until the ester is fully consumed (monitor by TLC).

  • Cool the solution to room temperature and adjust the pH to ~4 with 10% aqueous hydrochloric acid.

  • The carboxylic acid will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

ParameterValue/ConditionSource
Starting Materials 2-Aminopyridine, Diethyl ethoxymethylenemalonate[4][5]
Cyclization Temp. 240-250 °C[5]
Cyclization Solvent Diphenyl ether[5][6]
Hydrolysis Reagent 10% NaOH (aq)[6]
Typical Yields Fair to Good[6]

Chapter 2: The Friedländer Annulation: A Convergent and Flexible Approach

The Friedländer annulation is a powerful method for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines. It involves the condensation of an ortho-amino aromatic aldehyde or ketone with a compound containing an activated methylene group (—CH₂—) adjacent to a carbonyl.[11]

Core Principle & Causality

This reaction is fundamentally an acid- or base-catalyzed condensation followed by a cyclodehydration.

  • Aldol-type Condensation: The reaction initiates with the formation of an enolate from the active methylene compound (e.g., diethyl malonate). This enolate then attacks the carbonyl carbon of the ortho-amino aldehyde (2-aminonicotinaldehyde).

  • Cyclization and Dehydration: The resulting aldol-type adduct undergoes an intramolecular cyclization where the amino group attacks one of the carbonyls of the malonate moiety. Subsequent dehydration (loss of water) and aromatization lead directly to the formation of the 1,8-naphthyridine ring system.

The choice of catalyst is critical. Bases (e.g., piperidine, ionic liquids) are commonly used to deprotonate the active methylene compound, while acids can activate the aldehyde carbonyl for nucleophilic attack.[11][12] Recent advancements have focused on developing greener and more efficient catalytic systems, including performing the reaction in water.[13][14]

Key Starting Materials
  • 2-Aminonicotinaldehyde (2-Amino-3-pyridinecarboxaldehyde): This is the cornerstone starting material for this route. It provides the pre-formed pyridine ring containing both the nucleophilic amino group and the electrophilic aldehyde in the required ortho orientation for cyclization.[13][15] Its synthesis can be a limiting factor compared to the availability of 2-aminopyridine.

  • Active Methylene Compounds: The choice of this reagent determines the substitution pattern at the C2 and C3 positions of the final product. To obtain the 3-carboxylic acid, a malonic ester derivative is ideal.

    • Diethyl Malonate: Reacts with 2-aminonicotinaldehyde to form the 1,8-naphthyridine ring, yielding an ester at the 3-position which can be subsequently hydrolyzed.[16]

    • Other Ketones/Esters: Using a simple ketone like acetone would yield a 2-methyl-1,8-naphthyridine.[13] This highlights the versatility of the Friedländer approach for creating diverse analogs.

Visualized Workflow: Friedländer Annulation

Friedlander_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Final Product SM1 2-Aminonicotinaldehyde Proc1 Base or Acid Catalyzed Condensation & Cyclization SM1->Proc1 SM2 Diethyl Malonate SM2->Proc1 Proc2 Saponification (e.g., NaOH) Proc1->Proc2 Ester Product Proc3 Acidification (e.g., HCl) Proc2->Proc3 FP 1,8-Naphthyridine- 3-carboxylic Acid Proc3->FP

Caption: Workflow for the Friedländer annulation synthesis of this compound.

Experimental Protocol: Friedländer Annulation in Water

This protocol is adapted from modern, greener methodologies.[13]

  • In a reaction vessel, suspend 2-aminonicotinaldehyde (1 equivalent) and diethyl malonate (1.5 equivalents) in water.

  • Add a catalytic amount of a suitable base, such as choline hydroxide (ChOH, ~1 mol%).

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 50-80 °C) for 6-12 hours under an inert atmosphere (e.g., N₂).

  • Monitor the reaction to completion using TLC.

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the ethyl ester.

  • Perform hydrolysis as described in the Gould-Jacobs protocol (Section 1.4, Step 2) to get the final carboxylic acid.

ParameterValue/ConditionSource
Starting Materials 2-Aminonicotinaldehyde, Diethyl Malonate[13][15]
Catalyst Examples Ionic Liquids, LiOH·H₂O, Choline Hydroxide[11][13]
Solvent Water, Ethanol, or Solvent-free[11][13][14]
Temperature 50-100 °C[13][17]
Typical Yields Good to Excellent (>90%)[13]

Chapter 3: Strategic Comparison of Starting Materials and Routes

The choice between the Gould-Jacobs and Friedländer pathways is a strategic decision based on starting material accessibility, required reaction conditions, and scalability.

FeatureGould-Jacobs RouteFriedländer Route
Primary Pyridine Source 2-Aminopyridine: Inexpensive, widely available.[4]2-Aminonicotinaldehyde: More complex, less available, more expensive.[15]
C3 Synthon DEEM: A specialized but common malonate derivative.[8]Diethyl Malonate: A very common bulk chemical.[16]
Key Transformation Thermal pericyclic ring closure.Catalyzed condensation-cyclization.
Reaction Conditions Harsh: Requires very high temperatures (~250 °C).Milder: Often proceeds at 50-100 °C, with greener options available.[13][14]
Scalability High-temperature requirement can be challenging for large-scale industrial synthesis.Milder conditions and aqueous media are more amenable to scaling.
Flexibility Less flexible; primarily for 4-oxo derivatives.Highly flexible; C2/C3 substituents easily varied by choice of active methylene compound.

Expert Insight: For early-stage discovery and analog synthesis, the Friedländer annulation offers superior flexibility. The ability to swap the active methylene component allows for rapid exploration of the chemical space around the 1,8-naphthyridine core. For process development and cost-driven synthesis where the target is fixed, the Gould-Jacobs reaction may be preferred if the cost and handling of 2-aminonicotinaldehyde are prohibitive, despite the energetic demands of the cyclization step.

Conclusion

The synthesis of this compound is dominated by two highly effective and historically significant strategies. The Gould-Jacobs reaction, built upon the foundational starting materials 2-aminopyridine and diethyl ethoxymethylenemalonate , provides a reliable, albeit harsh, route to the core structure. In contrast, the Friedländer annulation offers a more convergent and milder pathway, utilizing 2-aminonicotinaldehyde and a suitable active methylene compound like diethyl malonate. The decision of which route to pursue is a critical element of synthetic design, balancing the cost and availability of starting materials against the demands of the reaction conditions and the overall strategic goals of the research or development program.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Diethyl 2-(ethoxymethylene)malonate in Fine Chemical Synthesis. Vertex AI Search.
  • Wang, K., Gong, C., Xiao, W., et al. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry, 89(8), 5811-5824. Available at: [Link]

  • Hauser, C. R., & Weiss, M. J. (1949). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, K., Gong, C., Xiao, W., et al. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. PubMed. Available at: [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available at: [Link]

  • ResearchGate. (2020). Design, In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. ResearchGate. Available at: [Link]

  • ResearchGate. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(5), 833-841. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28093-28102. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Filo. (n.d.). Synthesis of Heterocycles by Diethyl Malonate. Filo. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Organic Chemistry Portal. Available at: [Link]

  • Hauser, C. R., & Weiss, M. J. (1949). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. The Journal of Organic Chemistry, 14(3), 453-459. Available at: [Link]

  • ResearchGate. (n.d.). Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate. Available at: [Link]

  • Bera, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(34), 22304-22315. Available at: [Link]

  • Green Chemistry. (2021). A mild synthesis of substituted 1,8-naphthyridines. Royal Society of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28093–28102. Available at: [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines. Organic Chemistry Portal. Available at: [Link]

  • Al-Tel, T. H. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6599. Available at: [Link]

  • Al-Amiery, A. A. (2012). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. International Journal of Chemistry, 4(5). Available at: [Link]

  • El-Sayed, M. E. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4987. Available at: [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3163. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. Thieme. Available at: [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1,8-Naphthyridine-3-Carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, represents a cornerstone in the development of therapeutic agents.[1][2] Its rigid, planar structure provides an excellent framework for the spatial orientation of pharmacophoric features, making it a subject of intense interest in medicinal and organic chemistry.[1][3] The most prominent historical member of this class is nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), a synthetic antibacterial agent discovered in the 1960s that paved the way for the development of the highly successful quinolone and fluoroquinolone antibiotics.[4][5][6][7]

The core of many of these bioactive molecules is the 4-oxo-1,8-naphthyridine-3-carboxylic acid moiety.[7] The primary mechanism of action for its antibacterial effects is the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][8][9] By binding to these enzymes, the compounds stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[8][9][10]

While its antibacterial properties are well-established, contemporary research has revealed a broad spectrum of other potential biological activities for 1,8-naphthyridine-3-carboxylic acid derivatives, including anticancer, anti-inflammatory, antimycobacterial, and antihistaminic effects.[1][2][3][6][11] This versatility makes the scaffold a fertile ground for generating novel chemical entities to address diverse therapeutic needs. This guide provides detailed protocols for the synthesis of novel derivatives and their subsequent evaluation for antimicrobial activity and mechanistic validation.

Core Application: Development of Novel Antimicrobial Agents

The principal application for this compound is as a foundational structure for creating new antimicrobial drugs. The rationale is twofold: to enhance potency against a wide range of pathogens and to circumvent the growing problem of antibiotic resistance.[1][3] By chemically modifying the core scaffold—particularly at the N-1 and C-7 positions, and via the C-3 carboxylic acid group—researchers can fine-tune the molecule's pharmacological profile, including its spectrum of activity, safety, and pharmacokinetic properties.

The following protocols outline a validated workflow, from the chemical synthesis of a library of derivatives to the biological assessment of their antimicrobial efficacy and mechanism of action.

Protocol I: Synthesis of Novel this compound Amide Derivatives

Objective: To provide a robust, multi-step synthetic pathway for generating a diverse library of this compound amides for biological screening.

Causality and Experimental Choices: This synthetic route is a well-established and efficient method for constructing the naphthyridine core, followed by diversification. The initial Gould-Jacobs reaction followed by thermal cyclization creates the foundational ring system. Subsequent N-alkylation introduces a key point of variability, which is known to influence target enzyme interaction and cell permeability. Finally, converting the carboxylic acid to an amide is a classic medicinal chemistry strategy to explore new interactions with biological targets and modulate physicochemical properties like solubility and membrane transport.

cluster_0 Step 1: Malonate Synthesis cluster_1 Step 2: Naphthyridine Ring Formation cluster_2 Step 3: N-1 Substitution cluster_3 Step 4: Saponification cluster_4 Step 5: Amide Coupling (Diversification) A 2-Aminopyridine C Crude Malonate Intermediate A->C Heat (120-130°C) B Diethyl Ethoxy- methylene Malonate B->C D Ethyl 4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate C->D Diphenyl Ether, Reflux (~250°C) C->D E 1-Substituted Ethyl Ester Derivative D->E R-X (Alkyl/Benzyl Halide) NaH, DMF D->E F 1-Substituted-4-oxo-1,4-dihydro- This compound E->F NaOH, EtOH, Reflux E->F H Final Amide Derivatives Library F->H Heat in Sealed Tube F->H G Diverse Primary/ Secondary Amines (R'-NH-R'') G->H

Caption: Multi-step workflow for the synthesis of a this compound amide library.

Step-by-Step Methodology:

  • Synthesis of Malonate Intermediate:

    • In a round-bottom flask, combine 2-aminopyridine (1 equivalent) and diethyl ethoxy methylene malonate (1 equivalent).[12]

    • Heat the mixture at 120–130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the resulting crude malonate by recrystallization from a suitable solvent like light petroleum ether.

  • Formation of the Naphthyridine Core:

    • Add the purified malonate from Step 1 to an excess of diphenyl ether in a high-temperature reaction vessel.

    • Heat the mixture to reflux (approx. 240–250°C) for 1-4 hours.[12][13] This high temperature is necessary to drive the intramolecular cyclization.

    • Cool the reaction to room temperature. The product will precipitate.

    • Wash the precipitate thoroughly with petroleum ether to remove the diphenyl ether, yielding ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • N-1 Alkylation/Benzylation:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) in dry dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.

    • Add the naphthyridine ester from Step 2 (1 equivalent) portion-wise and stir for 1 hour.

    • Add the desired alkyl or benzyl halide (e.g., benzyl chloride or p-chlorobenzyl chloride, 1 equivalent) and stir the mixture for 24 hours at room temperature or with gentle heating.[3][14]

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent. Purify by column chromatography or recrystallization.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the N-substituted ester from Step 3 (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.[3][14]

    • Reflux the mixture for 2 hours. The ester hydrolysis is typically rapid under these conditions.

    • After cooling, acidify the solution to approximately pH 4 using 10% aqueous hydrochloric acid (HCl).

    • The carboxylic acid product will precipitate. Filter the solid, wash with water, and dry to yield the key acid intermediate.

  • Amide Coupling for Library Generation:

    • In a sealed tube, combine the carboxylic acid from Step 4 (1 equivalent) and the desired amine (e.g., 2-aminopyridine, morpholine, N-phenylpiperazine, ~10 equivalents).[3][13]

    • Heat the sealed tube at 120°C for 24 hours.

    • After cooling, treat the reaction mixture with a solvent like ethyl ether to precipitate the final amide product.

    • Purify the product by recrystallization or column chromatography. Characterize the final compounds using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][3]

Protocol II: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Causality and Experimental Choices: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing. It is efficient, requires small quantities of the test compound, and allows for the simultaneous testing of multiple compounds against multiple organisms. The choice of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans), is critical to establish the breadth of the antimicrobial spectrum.[3]

A Prepare Stock Solution of Test Compound in DMSO B Perform 2-fold Serial Dilutions in 96-well Plate with Broth A->B C Add Standardized Microbial Inoculum to Each Well B->C D Incubate (37°C for 24h for bacteria, 28°C for 48h for fungi) C->D E Determine MIC: Lowest concentration with no visible growth D->E F Spot Culture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MBC/MFC: Lowest concentration with no colony growth on agar G->H

Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal/Fungicidal (MBC/MFC) Concentrations.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Microorganisms: Use reference strains such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028).

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi.

    • Compounds: Prepare stock solutions of synthesized compounds and control antibiotics (e.g., ciprofloxacin, griseofulvin) at 1 mg/mL in dimethyl sulfoxide (DMSO).

    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

  • MIC Determination (Broth Microdilution):

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (appropriately diluted from the DMSO stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no drug, no inoculum) receive no compound.

    • Prepare a microbial inoculum standardized to a final concentration of 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

    • Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum. The final volume in each well will be 100 µL.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC/MFC Determination:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-inoculate the aliquot onto a fresh, drug-free agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the agar plates under the same conditions as the microtiter plates.

    • The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)C. albicans MIC (µg/mL)C. albicans MFC (µg/mL)
5a1 8161632>128>128
5a2 4881664128
Ciprofloxacin 0.510.250.5N/AN/A
Griseofulvin N/AN/AN/AN/A14

Note: Data are hypothetical and for illustrative purposes.

Protocol III: Mechanistic Study - DNA Gyrase Supercoiling Inhibition Assay

Objective: To confirm whether the antimicrobial activity of lead compounds is due to the inhibition of bacterial DNA gyrase.

Causality and Experimental Choices: This assay directly probes the interaction between the compound and its putative target. DNA gyrase converts relaxed circular plasmid DNA into a more compact, supercoiled form, a process that requires ATP. This change in DNA topology is easily visualized by agarose gel electrophoresis, as the supercoiled form migrates faster than the relaxed form. An inhibitor will prevent this conversion, leaving the DNA in its relaxed state. This provides strong, direct evidence for the compound's mechanism of action.[4][8]

cluster_0 Reaction Components cluster_1 Reaction & Analysis cluster_2 Expected Results A Relaxed Plasmid DNA E Incubate (e.g., 37°C, 1 hr) A->E B DNA Gyrase Enzyme B->E C ATP C->E D Test Compound or Control D->E F Stop Reaction & Run Agarose Gel E->F G Visualize Bands (UV light) F->G H No Inhibitor: Fast-migrating Supercoiled DNA band G->H I With Inhibitor: Slow-migrating Relaxed DNA band G->I

Caption: Principle of the DNA gyrase supercoiling inhibition assay.

Step-by-Step Methodology:

  • Assay Components:

    • Enzyme: Purified E. coli DNA Gyrase.

    • Substrate: Relaxed pBR322 plasmid DNA.

    • Buffer: 5X Assay Buffer (typically contains Tris-HCl, KCl, MgCl₂, DTT, ATP, glycerol).

    • Controls: Nalidixic acid or ciprofloxacin as a positive inhibitor control; DMSO as a negative (vehicle) control.

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

      • 4 µL of 5X Assay Buffer

      • 1 µL of Test Compound (at various concentrations) or Control

      • 1 µL of Relaxed pBR322 DNA (e.g., 0.5 µg)

      • x µL of Nuclease-free water

      • 1 µL of DNA Gyrase enzyme

    • The final concentrations should be optimized, but typically include 1-5 units of enzyme and 1 mM ATP.

  • Incubation and Termination:

    • Gently mix the components and incubate the tubes at 37°C for 1 hour.

    • Terminate the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing SDS and a tracking dye like bromophenol blue).

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer, containing an intercalating dye such as GelRed® or ethidium bromide.

    • Load the entire reaction mixture into the wells of the gel.

    • Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Interpretation:

    • Visualize the DNA bands using a UV transilluminator.

    • No Inhibition (DMSO control): The majority of the DNA should be in the fast-migrating supercoiled form.

    • Complete Inhibition (Positive control/Active compound): The majority of the DNA will remain in the slow-migrating relaxed form.

    • The concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by running a dose-response experiment and quantifying the band intensities.

References

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4KZQW-MRENqWaVlZofRDPHBGpwSkPybKbmCjkLjOY-QeoPhBHyIGNYBwkWQLhLpduDbCcDoVFUZPA-DKxJClqU3BLbKaKxUaJXxOAvCEnNyAjaW5G5OFzvguvBtoaw19biikxwmd66yvXZc1_NMrb3O6-77pqAqYbsiMNY6mO9PsnLm1M_XzqPz1G3a4HuWcc3UpljTRfidgrz_ZZEcfIG6iR4I8Kdu2r-elfOWzVZ8YKzcxPI5G4ySGikHXGOcvjJbNgPFRtfwME5fjPTqfcR_EWmBjUNloy5JFB8cf5JpLdjXP0zNiGNB7YyQ==]
  • Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeueWqRlqFZDmKKtODROTVnB4myvij-aD8DqCFu31gwpptGoqgcZSt-0gvyR_YcbFd89w_Z9j2U5r0D4_2h67KYunDyvREnc2M55WPTMlJVxY9vI60tVv3mZfCps9yp8PmggBitOP9d-4h0JN89TXdZHiLxunNcYNXN5Wp]
  • The Science Behind Nalidixic Acid: Understanding Its Mechanism and Applications. Vecklum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGiIIjCkI2ZSailjNndQOc1vW1sH4VKabqbPeNqDQWCKypQJF-Al9GRR8G8nCb_wSinpcmJRUU6yrHdGLH6SsnuJFEGsY7ZQ0uv9btRdfommYFzwzzfFLMXcEKyudIxqtKVC3Jg8WHLCly_JX8aE5_FUypDvkPpZjnit4lAw1-AVg284nAknfckTTvDT3880CpeJHMnxIy4guvi4CBjNK58UHAQGKwBRlMxsVEFJz0HQmqjms37raspvPE-Cnr60eamcty6N4lfieYYLllUfh3Gf9b]
  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX9Yh1LyeZUBpKKprbSzSCcAEQ7f-DkTHFRgNJqJE9U_SKqio8IcD9JlbFoz66nz8195QgD7TRi1ZJPLTjjTlYsS5b_gZmfuaxCkVxF6Vlda9-izqAzJ5mE7ZrTvfhxl3tLl9l]
  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJp_yPQkDT_vF4QjwQy_kL79RzwW74zRzGu8Qsa2d6coSNUCMDPE9vnJh-AQJjvVDPEN2feO2eW_pzZSGlVOaRYAi3gMk0ta7PSbTVmVl9oVL_AKgTnxhRRImaNYbcNC9-D1CRitqSfpe2-Dc=]
  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYV78jX7iZJiHFi7tfL0e7q79gkfTJSEP80F91gCEexZaGjUJ8EOxOWRiau8MfTXg5gwaDl97HefvqrR-hBewHTTA9g_oog1kh1Z0gfCEbdGg0-Gpgw86-wNXG707hT9wkEnRK]
  • Design,: In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkeuvhqIs5Ztrjhp0GELBpznVxtqGA4fi8y96uz0FpM0iFQ5437byAOAzqWIcCDI5EESPa7Pu8Gip7Z-Tn1R5Z-Q7L3Ec40G4_z7249uMUhF-Pdft-mopIHrwY4GsVCPbRk8SeEvofaeYQloh2p15LOXwFn9yjWrUXG4GJvoypPZz9efgokgFSmTYGBqYCTpVMuuH1BnSBRhocpF98Q49a9p8XwC_NXVK117iWwErqg3qefq5fvSlWO9XiW6iTE4MSgmGCgEMws1Nra07K6WzYRJBoAiNAyzNAzsimgNx0LkgFTLCqKizt88sYRsamPkUfBv0YbsNJPA==]
  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpxugctTNoPsUTl_Ec-q9iERIwrqLej6knFgyu2OgClCso-S1nyGmXnZrgM23YvGVpAbB9UUzo7n7qIBUEP_-qQUGYxIto76VWbCeWnGs3GL3LEauTFYy0HNEP6ZYgERsNy9D7]
  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid | The Journal of Organic Chemistry. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPsv4Fgd1-dZ5hpfnsBACmDVx4bUbc6PNXiOMU0zrYzFodssZsxeJIr9Qfs-wDzkSNYswLwcZOOW5_vxAz-CO196xZMOks7l4SGBL_qkBoZZQpbLbNORHjIu8jCaNKH8bFTsQMFn1pJDYz6PLE5k8=]
  • Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwpEyXI-a9WnwkwkGMLCMMQmsQGuptaeOQFitu6Tp-W0wWRzZu9rVJQsGENm0_DQMIVtN-PQCoKMetsHR9_wWNBqh3OPkYVNSe8Slcv3Gf5YjPBp5_QdmSb9Ybf8p-hqL7khrAb-Y=]
  • MECHANISM OF ACTION OF NALIDIXIC ACID ON ESCHERICHIA COLI.II. INHIBITION OF DEOXYRIBONUCLEIC ACID SYNTHESIS. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk-dvTPoUfvbxufo2NY2YVphEY1JTjKnP-kYz1YMWqTt_BJr0-16xHeATmKy8eMWx3Um3NnUZs1hdQcYSlN8637JevEX6FRaB3NXRmU2jPW5RkL2copW0t3dzPvoEQfB-kMdzH]
  • Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbT7tvLTpesvW8oaSF4t5JHVeM8Sia0tUHKa8Bk8WMDC6wCwT9Rjx7yg32K-a-BIMhDVgsdOmnP1DCueqy3ChJlM-rWEvkrkYguNhUUsis7SnzemvusI8m2ippI1Gee_oawA==]
  • Nalidixic acid. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVumgDZYVpMoknMIHZ05J2vWV2-Jra5YVYHYPloyW2t4vZbaLL-CjL9zGnxX9x0N-qBhudDtZqRQJf1j6AKtPiXdN-JF9vNgg6gtmLamZR9fUAJJWPEaABpzF3qG15Vb37x5UpRFxE]
  • This compound | C9H6N2O2 | CID 4738391. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI0nuj22_wXjJwSdhSgVnoXkrRbgQDmNmZFa1610tX6fmOukZtiugYXNhpnqMzq6IfyjbNcMf1tHaHVdTd874O_EitUGz6euEY4Ps-y1FtkNWflKCS5L1FTNErATpOIYsYjCaJuklwcYJA6zlJ6InMHvfqorKeL524RZvDhZc5txz_hb3TCKZu]
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMxT3AI4jOzwXhLxq3aOYbJyT6zulQSZUT7ykMzfrf3ZR05pOLY8FIyZNESantpjZ-ISoV4BxV6pFx0SxNZ7i7ERDEWZ4gRGE7PNYzQ5asrZZaCqiq5op8tevJshfGgXpZDv42WF3bphraVbk4LIToMNce05-2h9UAf7w04DQTQptoDrzSX4txvV0xJHrD0RIwqyOys9vXbsN0XsnL4BJi5fg1Vrdv-SH7mt8ol-I4WEyPi0ENgI4GundDgodCE_ePgB2jgHObBDV82op_Y_dnFsFfaqtsvnyC8Jn6x2smAF40nPCoG7tJb5tuWaZ2U4qvwB3Fv64HgoK8PbH07zpcbBAULMiwxp_xZd8MYQ==]
  • Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEit7E2gAregTtAYxVXc4BCw4t5KXLX81-xk_GyZqcGZxJ9aGmiLfMS5LPhlJaPjhuPtzuTO5Rk1_8ztxY_DNnesiiZVkkbnKTmx4GLLF2j18ZwRKpmH4FeRl4k4QGM8QElCIEZUzrhr-QYtXk=]
  • Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Ug6DmIOZSq7AR-cNm6m5WJ8knVT6w5OSH7Ai3bGU18PZ1lPaSyZ7yArjU1wn5zEq7C-np_o45vIithxYOUfppz0HJvbXZ7F2mSy0avCdkWqDTSPInsV6nh_TWD43V891dXwZaSxd0_j3liRGCfiMeDkZiS-8aQQX]
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkL60Nc8fGMp72hNQ8ont4xaYCmp2J5Tsf-uWEYafiquEP23ncYviJGB3Hm8rspQh1ld5IdM3s2ds58Hpfef4ZgOAgHOh3Z26W5v7xPmQmiOJdahJHieTwq-I4hi3WFJ5gj5NYHU2bUTfGLQ5y]

Sources

Application Note: High-Throughput Screening and Characterization of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold, particularly with a carboxylic acid at the 3-position, represents a cornerstone in the development of synthetic antibacterial agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1,8-naphthyridine-3-carboxylic acid derivatives for their antimicrobial properties. We delve into the mechanistic underpinnings of this chemical class, exemplified by the progenitor compound, nalidixic acid, and provide detailed, field-proven protocols for determining key antimicrobial metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, we present a robust protocol for the agar well diffusion assay, a common method for preliminary screening. This guide is designed to ensure scientific integrity and reproducibility by integrating standardized methodologies, appropriate quality controls, and a thorough understanding of the experimental principles.

Introduction: The Enduring Legacy of the 1,8-Naphthyridine Core

The discovery of nalidixic acid in the 1960s marked a significant milestone in antimicrobial chemotherapy, introducing the first synthetic quinolone antibiotic.[1][2] Structurally, nalidixic acid is 1-ethyl-7-methyl-4-oxo-[3][4]naphthyridine-3-carboxylic acid, establishing the this compound core as a privileged scaffold for antibacterial drug discovery.[1][2][5] This heterocyclic system has been the subject of extensive medicinal chemistry efforts, leading to the development of numerous derivatives with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.[2][6][7][8][9]

The primary allure of this scaffold lies in its well-defined mechanism of action: the inhibition of bacterial DNA gyrase (topoisomerase II) and, in some derivatives, topoisomerase IV.[3][4][10][11][12] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them ideal targets for antibacterial agents. By binding to the enzyme-DNA complex, these compounds stabilize DNA strand breaks, ultimately leading to bacterial cell death.[11]

This application note will equip researchers with the necessary knowledge and protocols to rigorously assess the antimicrobial potential of novel this compound derivatives.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of this compound derivatives stems from their ability to selectively inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][11]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[11] 1,8-naphthyridine compounds bind to the A subunit of DNA gyrase, trapping the enzyme in a transient state where it has cleaved the DNA, thus preventing re-ligation and leading to double-strand breaks.[10][11][12]

  • Topoisomerase IV: While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is a key target in several Gram-positive bacteria. This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of topoisomerase IV prevents proper segregation of replicated DNA, leading to cell division arrest and death.[4][11]

The selective toxicity of these compounds arises from the significant structural differences between bacterial topoisomerases and their eukaryotic counterparts.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Essential Antimicrobial Assays: Protocols and Best Practices

The following protocols are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[13][14][15][16][17][18]

Quality Control: The Foundation of Reliable Data

Prior to and during testing, it is imperative to use standard quality control (QC) strains with known susceptibility profiles. These strains, available from collections like the American Type Culture Collection (ATCC), help validate the experimental setup, including media, reagents, and operator technique.[19][20][21][22]

QC Strain ATCC Number Gram Status Primary Use
Escherichia coliATCC 25922Gram-NegativeRoutine QC for Enterobacteriaceae
Staphylococcus aureusATCC 25923Gram-PositiveRoutine QC for Gram-positive cocci
Pseudomonas aeruginosaATCC 27853Gram-NegativeRoutine QC for non-Enterobacteriaceae
Enterococcus faecalisATCC 29212Gram-PositiveRoutine QC for Enterococci
Klebsiella pneumoniaeATCC 700603Gram-NegativeQC for ESBL detection

Table 1: Recommended ATCC Quality Control Strains for Antimicrobial Susceptibility Testing.[19][22][23]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[24][25][26][27] The broth microdilution method is a standardized and widely used technique for determining MIC values.[24]

Materials:

  • Test this compound derivative

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., from Table 1 and clinical isolates)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The choice of solvent depends on the compound's solubility.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not inherently sterile.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[24]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[27][28]

  • Preparation of Serial Dilutions in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to wells 1 through 11. This brings the total volume in each well to 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[24]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[27][28]

MIC_Workflow start Start prep_stock Prepare Compound Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[28][29][30][31] This assay is a crucial next step after determining the MIC to understand if a compound is bacteriostatic or bactericidal.

Materials:

  • MIC plate from the previous assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettors and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[28][29]

    • From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate.[28]

    • Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[28]

  • Reading the MBC:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[28][29][30]

Data Interpretation:

  • A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[28]

  • A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.

Protocol 3: Agar Well Diffusion Assay

This method is a widely used preliminary test to assess the antimicrobial activity of a compound.[32][33][34][35] It relies on the diffusion of the test compound from a well through an agar medium inoculated with a test microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solutions at known concentrations

  • Positive control (e.g., a known antibiotic solution)

  • Negative control (solvent used to dissolve the compound)

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab dipped in a bacterial suspension adjusted to a 0.5 McFarland standard, streak the entire surface of an MHA plate to create a uniform lawn of bacteria.[33][34] Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Creating Wells:

    • Allow the plate to dry for a few minutes.

    • Using a sterile cork borer, create uniform wells in the agar.[35][36] Carefully remove the agar plugs.

  • Adding Test Solutions:

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[35]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-24 hours.[32]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).[32]

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation and Interpretation

For clarity and comparative analysis, results should be summarized in a tabular format.

Compound ID Test Organism (ATCC) MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation Zone of Inhibition (mm)
Naphthy-001E. coli (25922)8162Bactericidal18
Naphthy-001S. aureus (25923)161288Bacteriostatic12
Naphthy-002E. coli (25922)482Bactericidal22
Naphthy-002S. aureus (25923)8162Bactericidal19
Nalidixic AcidE. coli (25922)482Bactericidal21
Nalidixic AcidS. aureus (25923)>128>128-Resistant0

Table 2: Example Data Summary for Novel this compound Derivatives.

Conclusion

The this compound scaffold remains a highly valuable platform for the discovery of new antimicrobial agents. By employing the standardized and robust protocols detailed in this application note—including broth microdilution for MIC, subsequent MBC determination, and agar well diffusion for initial screening—researchers can generate reliable and reproducible data. Adherence to these methodologies, coupled with the consistent use of quality control strains, is essential for the accurate characterization of novel derivatives and for advancing promising candidates through the drug development pipeline. The systematic evaluation of structure-activity relationships, guided by these assays, will continue to drive the evolution of this important class of antibiotics.

References

  • Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. (1979). PubMed. Retrieved from [Link]

  • What is the mechanism of Nalidixic Acid? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What is Nalidixic Acid used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

  • Nalidixic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Nalidixic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). AEMTEK. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Quality Control Strains (standard strains) and their Uses. (2021, November 20). Microbe Online. Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, September 15). Institute for Collaborative Biotechnologies. Retrieved from [Link]

  • MIC/MBC Testing. (n.d.). Nikapharm. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). National Institutes of Health. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • EUCAST. (n.d.). ESCMID. Retrieved from [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. (n.d.). Microrao. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 1,8‐naphthyridine glucosamine conjugates as antimicrobial agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). RSC Publishing. Retrieved from [Link]

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Institutes of Health. Retrieved from [Link]

  • EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][4]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Nalidixic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. (n.d.). PubMed. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Agar well diffusion assay. (2020, November 1). YouTube. Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 1,8-naphthalimide derivatives of nalidixic acid. (2019, August 16). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved from [Link]

  • Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). (2025, August 7). ResearchGate. Retrieved from [Link]

  • Marketed antibacterials with 1,8-naphthyridine nucleus. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. (n.d.). ANSI Webstore. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols for Evaluating the Anticancer Activity of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of 1,8-Naphthyridines in Oncology

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] In recent years, derivatives of this heterocyclic system have garnered significant attention for their potential as anticancer agents.[2][3] Their mechanisms of action are diverse, ranging from topoisomerase inhibition, as exemplified by the clinical candidate vosaroxin, to the modulation of key signaling pathways that are frequently dysregulated in cancer.[2][3] This document, intended for researchers in drug discovery and development, provides a comprehensive guide to the in vitro evaluation of 1,8-naphthyridine derivatives, from initial cytotoxicity screening to more detailed mechanistic studies focusing on the PI3K/Akt signaling pathway.

Part 1: Initial Assessment of Anticancer Activity - Cytotoxicity Screening

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell viability after treatment with the test compound.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assessment cluster_3 Data Analysis seed_cells Seed cancer cells in 96-well plates treat_cells Treat cells with serial dilutions of 1,8-naphthyridine derivatives seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: A generalized workflow for determining the cytotoxicity of 1,8-naphthyridine derivatives using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • 1,8-Naphthyridine derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,8-naphthyridine derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Exemplar 1,8-Naphthyridine Derivatives
CompoundCancer Cell LineIC₅₀ (µM)[4]
Compound 47 MIAPaCa (Pancreatic)0.41
K-562 (Leukemia)0.77
Compound 29 PA-1 (Ovarian)0.41
SW620 (Colon)1.4
Compound 36 PA-1 (Ovarian)1.19

Part 2: Mechanistic Insights - Investigating the Mode of Cell Death

Once the cytotoxic potential of a 1,8-naphthyridine derivative is established, the next critical step is to understand how it kills cancer cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. By using both Annexin V and PI, one can distinguish between:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cancer cells treated with the 1,8-naphthyridine derivative at its IC₅₀ concentration

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the 1,8-naphthyridine derivative for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer.

Part 3: Delving Deeper - Cell Cycle and Signaling Pathway Analysis

Many anticancer agents exert their effects by disrupting the cell cycle or by interfering with specific signaling pathways that are crucial for cancer cell survival and proliferation.

Cell Cycle Analysis

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Propidium iodide can be used to analyze the cell cycle distribution as it stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content of the cells. This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Protocol 3: Cell Cycle Analysis using Propidium Iodide

Materials:

  • Cancer cells treated with the 1,8-naphthyridine derivative

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described in Protocol 2.

  • Fixation:

    • Resuspend the cell pellet in cold PBS.

    • Add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway Analysis: The PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a frequent event in many cancers, making it an attractive target for anticancer drug development. Several 1,8-naphthyridine derivatives have been reported to inhibit this pathway.[5] Western blotting is the gold-standard technique to investigate the effect of a compound on the phosphorylation status of key proteins in this pathway, such as Akt.

G cluster_0 Upstream Activation cluster_1 PI3K/Akt Signaling cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR CellSurvival Cell Survival mTOR->CellSurvival Proliferation Proliferation mTOR->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of a 1,8-naphthyridine derivative.

Protocol 4: Western Blot Analysis of Akt Phosphorylation

Materials:

  • Cancer cells treated with the 1,8-naphthyridine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the 1,8-naphthyridine derivative.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and run the samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Perform densitometric analysis to quantify the levels of p-Akt and total Akt, normalizing to a loading control like β-actin.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core.[1][6][7] For kinase inhibitory activity, specific substitutions at the C2, C3, and C7 positions have been shown to be critical for potent inhibition.[8][9] For instance, the introduction of certain aromatic and heteroaromatic moieties can enhance the binding affinity to the ATP-binding pocket of kinases. A thorough understanding of SAR is crucial for the rational design of more potent and selective 1,8-naphthyridine-based anticancer agents.

Conclusion

The 1,8-naphthyridine scaffold represents a promising starting point for the development of novel anticancer therapeutics. The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of these compounds. By systematically assessing their cytotoxicity, mode of action, and effects on key signaling pathways, researchers can effectively identify and characterize promising lead candidates for further preclinical and clinical development.

References

Sources

In Vivo Efficacy of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The foundational molecule of this class, nalidixic acid, was introduced as an antibacterial agent in 1967, primarily for urinary tract infections, by inhibiting bacterial DNA gyrase.[3] Since then, extensive research has focused on modifying the 1,8-naphthyridine-3-carboxylic acid core to enhance potency and broaden the therapeutic applications. This guide provides in-depth, field-proven insights and detailed protocols for the in vivo evaluation of these compounds in murine models, with a focus on anticancer and antibacterial applications.

Section 1: Anticancer Activity of 1,8-Naphthyridine-3-Carboxamide Derivatives

A significant area of investigation for this compound derivatives is in oncology.[3][4][5] By modifying the C-3 carboxylic acid to a carboxamide and introducing various substituents, researchers have developed compounds with potent cytotoxic activity against a range of cancer cell lines.[4][6] A key challenge in cancer drug development is translating in vitro potency to in vivo efficacy. This section details a protocol for evaluating a 1,8-naphthyridine-3-carboxamide derivative in a human ovarian cancer xenograft mouse model, based on successful preclinical studies.[6]

Mechanism of Action: A Multifaceted Approach

While the precise mechanism of action for many newer anticancer 1,8-naphthyridine derivatives is still under investigation, evidence suggests they may act through multiple pathways. Some derivatives have been shown to intercalate with DNA and interfere with topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[7] Additionally, some compounds in this class have demonstrated immunomodulatory activities, suggesting they may also influence the tumor microenvironment.[5]

Experimental Protocol: Human Ovarian Cancer Xenograft Model

This protocol outlines the steps to assess the antitumor efficacy of a test 1,8-naphthyridine-3-carboxamide derivative.

1. Animal Model and Cell Line:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumors.[2][8]

  • Cell Line: Human ovarian cancer cell lines, such as PA-1 or those derived from patient ascites, are suitable for establishing the xenograft.[6][9] For continuous monitoring of tumor growth in vivo, cell lines can be engineered to express luciferase.[2][9]

2. Compound Formulation:

  • The 1,8-naphthyridine-3-carboxamide derivative should be dissolved in a suitable vehicle. A common formulation is a mixture of DMSO and saline. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity. The formulation should be prepared fresh daily.

3. Experimental Design and Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 x 106 human ovarian cancer cells in a volume of 100-200 µL of a mixture of serum-free media and Matrigel into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume should be measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.[10]

  • Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Group 1: Vehicle control (administered the same volume of the vehicle solution as the treatment group).

    • Group 2: Test 1,8-naphthyridine-3-carboxamide derivative (e.g., 5 mg/kg, administered intravenously).[6]

    • (Optional) Group 3: Positive control (a standard-of-care chemotherapy agent for ovarian cancer, such as carboplatin).[9]

  • Treatment Administration: Administer the treatment as per the planned schedule (e.g., once daily or every other day for a specified period, typically 2-3 weeks).

  • Endpoint and Data Collection:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Diagram of Experimental Workflow for Anticancer Xenograft Study

G cluster_prep Preparation cluster_implant Tumor Implantation & Growth cluster_treat Treatment Phase cluster_analysis Endpoint Analysis A Propagate Human Ovarian Cancer Cells C Inject Cells Subcutaneously into Athymic Nude Mice A->C B Prepare Test Compound and Vehicle F Administer Treatment (e.g., IV, daily) B->F D Monitor Tumor Growth (to ~100-150 mm³) C->D E Randomize Mice into Control & Treatment Groups D->E E->F G Monitor Tumor Volume & Body Weight F->G Repeated H Euthanize Mice G->H At study end I Excise & Weigh Tumors H->I J Calculate Tumor Growth Inhibition (TGI) I->J G cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoint A Culture Bacterial Strain (e.g., E. coli) B Prepare Bacterial Inoculum (CFU/mL) A->B D Induce Systemic Infection in Mice (i.p.) B->D C Prepare Test Compound (for oral administration) E Administer Test Compound or Vehicle (p.o.) C->E D->E 1 hour post-infection F Observe Mice for 7 Days E->F G Record Survival Data F->G H Calculate ED₅₀ G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB Phosphorylates IκBα IκBα IκBα NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates IκBα_NFκB->NFκB Releases DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: The TLR4/MyD88/NF-κB signaling pathway in inflammation.

While detailed in vivo anti-inflammatory protocols for 1,8-naphthyridine-3-carboxylic acids are still emerging, the known modulation of the TLR4 pathway suggests that mouse models of LPS-induced inflammation would be a relevant system for future studies.

References

  • Awasthi, A., et al. (2014). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 710-721. Available at: [Link]

  • Awasthi, A., et al. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. PubMed, 24156741. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 Mouse pharmacokinetic parameters for selected compounds. Available at: [Link]

  • Kumar, V., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-62. Available at: [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-4. Available at: [Link]

  • Srivastava, S. K., et al. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5424-37. Available at: [Link]

  • Nagate, T., et al. (1980). In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. Antimicrobial Agents and Chemotherapy, 17(2), 203-8. Available at: [Link]

  • Le, T. M., et al. (2017). Pharmacokinetics of Panaxynol in Mice. PMC, 5535568. Available at: [Link]

  • Lee, G., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PMC, 7927972. Available at: [Link]

  • Ricci, F., et al. (2016). Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics. PMC, 4968212. Available at: [Link]

  • Awasthi, A., et al. (2014). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,8-naphthyridine-2-carboxamide derivatives. Available at: [Link]

  • Lee, Y. J., et al. (2021). Humanized patient-derived xenograft mouse model bearing ovarian clear cell carcinoma. PMC, 8293140. Available at: [Link]

  • bioRxiv. (2023). Establishment of a humanized patient-derived xenograft mouse model of high-grade serous ovarian cancer for preclinical evaluation. Available at: [Link]

  • Wagner, J., et al. (2020). Humanized Patient-derived Xenograft Models of Disseminated Ovarian Cancer Recapitulate Key Aspects of the Tumor Immune Environment within the Peritoneal Cavity. NIH. Available at: [Link]

  • Decio, A., et al. (2017). Establishment of patient-derived tumor xenograft models of mucinous ovarian cancer. PMC, 5652758. Available at: [Link]

  • Di Marzo, V., et al. (2009). Rational Design, Synthesis, and Pharmacological Properties of New 1,8-naphthyridin-2(1H)-on-3-carboxamide Derivatives as Highly Selective cannabinoid-2 Receptor Agonists. PubMed, 19555122. Available at: [Link]

  • Kretzschmar, T., et al. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. NIH. Available at: [Link]

  • ResearchGate. (n.d.). The TLR4/MyD88/NF-κB pathway is involved in the protective effects of.... Available at: [Link]

  • Nagate, T., et al. (1980). In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. PubMed, 7387143. Available at: [Link]

  • Finamore, C., et al. (2022). Modulation of TLR4/NFκB Pathways in Autoimmune Myocarditis. MDPI. Available at: [Link]

  • Liu, W., et al. (2018). Effects of the TLR4/Myd88/NF-κB Signaling Pathway on NLRP3 Inflammasome in Coronary Microembolization-Induced Myocardial Injury. PubMed, 29940584. Available at: [Link]

  • Martin, M. D., et al. (2023). Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli. PMC, 10382875. Available at: [Link]

  • da Silva, A. C. A., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. Available at: [Link]

Sources

using 1,8-naphthyridine-3-carboxylic acid as a DNA gyrase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1,8-Naphthyridine-3-Carboxylic Acid as a DNA Gyrase Inhibitor

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting a Keystone of Bacterial Survival

In the landscape of antibacterial drug discovery, DNA gyrase stands out as a highly successful and validated target. This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a critical process for managing DNA topology during replication and transcription.[1][2] Its absence in higher eukaryotes makes it an ideal candidate for selective toxicity. The this compound scaffold is the foundational chemical structure of the quinolone class of antibiotics, with nalidixic acid being the first of its kind introduced for clinical use.[3][4][5] These compounds exert their bactericidal effect through a well-defined mechanism: they interrupt the DNA cleavage-relegation cycle of DNA gyrase by stabilizing the enzyme-DNA "cleavage complex," which leads to lethal double-strand DNA breaks.[4][6][7][8] As bacterial resistance to existing antibiotics continues to escalate, the rational design and evaluation of novel 1,8-naphthyridine derivatives are paramount.[9][10]

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and characterization of this compound derivatives as DNA gyrase inhibitors.

Mechanism of Action: Stabilizing the Cleavage Complex

The inhibitory action of 1,8-naphthyridine derivatives is nuanced. Contrary to early hypotheses, these molecules do not bind with high affinity to the DNA gyrase enzyme alone. Instead, they intercalate into the DNA at the site of the double-strand break and form a stable ternary complex with the enzyme and the cleaved DNA.[11] This stabilization prevents the re-ligation of the DNA strands, effectively trapping the enzyme on the DNA. When the replication fork encounters this roadblock, it collapses, leading to the release of lethal double-strand breaks and the initiation of the SOS response, ultimately culminating in cell death.

The catalytic cycle of DNA gyrase involves several steps, including DNA binding, cleavage, strand passage, and re-ligation. 1,8-Naphthyridine inhibitors act at the critical cleavage-relegation equilibrium step.

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition Gyrase_DNA Gyrase + DNA (Relaxed) Binding G-DNA Complex (Non-covalent) Gyrase_DNA->Binding Binding Cleavage Cleavage Complex (Gyrase covalently bound to 5' ends) Binding->Cleavage DNA Cleavage Strand_Passage Strand Passage (ATP Hydrolysis) Cleavage->Strand_Passage ATP Trapped_Complex Trapped Ternary Complex (Gyrase-DNA-Inhibitor) Cleavage->Trapped_Complex Religation Re-ligation Strand_Passage->Religation Supercoiled_Release Supercoiled DNA Released Religation->Supercoiled_Release Supercoiled_Release->Gyrase_DNA Cycle Reset Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->Trapped_Complex Stabilization DSB Double-Strand Breaks & Cell Death Trapped_Complex->DSB Replication Fork Collision

Figure 1: Mechanism of DNA Gyrase Inhibition by 1,8-Naphthyridine Derivatives.

Experimental Protocols

A multi-assay approach is essential for a thorough characterization of a potential DNA gyrase inhibitor. The following protocols provide step-by-step methodologies for the key biochemical and microbiological assays.

Protocol 1: DNA Gyrase Supercoiling Assay

Principle: This assay is the gold standard for measuring the catalytic activity of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into a more compact, negatively supercoiled form. Due to this conformational change, supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. An effective inhibitor will prevent this conversion, resulting in a dose-dependent decrease in the supercoiled DNA band.[1][12]

Materials:

  • Purified DNA Gyrase (E. coli or S. aureus)

  • Relaxed pBR322 Plasmid DNA (1 µg/µL)

  • 5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% Glycerol, 0.1 mg/mL Albumin)[6]

  • ATP solution (10 mM)

  • Test compound (1,8-naphthyridine derivative) dissolved in DMSO

  • Sterile deionized water

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol)[13]

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

Methodology:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions (n+1). For a single 30 µL reaction:

    • 6 µL of 5X Assay Buffer

    • 3 µL of 10 mM ATP

    • 0.5 µL of relaxed pBR322 DNA (0.5 µg)

    • 16.5 µL of sterile water

  • Aliquot Master Mix: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add Inhibitor: Add 1.5 µL of the test compound at various concentrations (prepared in 10% DMSO) to each tube. For controls, add 1.5 µL of 10% DMSO (no enzyme and positive control).

  • Initiate Reaction: Add 2.5 µL of appropriately diluted DNA gyrase to each tube (except the "no enzyme" control). The final DMSO concentration should not exceed 5%.[6][14]

  • Incubation: Mix gently and incubate the reactions at 37°C for 45-60 minutes.[15]

  • Stop Reaction: Terminate the reaction by adding 6 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load 20 µL of each reaction onto a 1% agarose gel in 1X TAE buffer. Run the gel at 4-5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the gel length.[6]

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes, destain in water, and visualize under UV light.[1][6]

Data Analysis & Interpretation:

  • The negative control (no enzyme) will show a single band corresponding to relaxed DNA.

  • The positive control (enzyme, no inhibitor) will show a primary band corresponding to supercoiled DNA, which runs faster than the relaxed form.

  • In the presence of an inhibitor, the intensity of the supercoiled DNA band will decrease, while the relaxed DNA band will increase in a dose-dependent manner.

  • The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50%. This can be quantified by densitometry of the gel bands.

Supercoiling_Workflow cluster_prep Preparation (on ice) cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, ATP, Relaxed DNA) Aliquot Aliquot Master Mix into tubes MasterMix->Aliquot InhibitorDil Prepare Serial Dilutions of Test Compound AddInhibitor Add Compound/DMSO InhibitorDil->AddInhibitor Aliquot->AddInhibitor AddEnzyme Add DNA Gyrase (Initiate Reaction) AddInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Stop Stop Reaction (Add Loading Dye) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain & Visualize Gel Gel->Visualize Analyze Quantify Bands (Determine IC₅₀) Visualize->Analyze

Figure 2: Experimental Workflow for the DNA Gyrase Supercoiling Assay.
Protocol 2: DNA Gyrase Cleavage Assay

Principle: This assay directly assesses the primary mechanism of action for this class of drugs—the stabilization of the enzyme-DNA cleavage complex. In the absence of ATP, gyrase can cleave DNA but the rate of re-ligation is favored. Inhibitors trap this cleaved state. Subsequent treatment with a strong detergent (SDS) and a protease (Proteinase K) denatures the enzyme, revealing the DNA double-strand break and converting the supercoiled plasmid into a linear form.[2][6][14]

Materials:

  • Same as Protocol 1, but without ATP .

  • Sodium Dodecyl Sulfate (SDS) solution (2% w/v)

  • Proteinase K (10 mg/mL)

Methodology:

  • Reaction Setup: On ice, prepare a master mix. For a single 30 µL reaction:

    • 6 µL of 5X Assay Buffer

    • 0.5 µL of supercoiled pBR322 DNA (0.5 µg)

    • 19.5 µL of sterile water

    • Note: ATP is omitted from this reaction.

  • Aliquot and Add Inhibitor: Aliquot 26 µL of the master mix into tubes. Add 1.5 µL of the test compound or DMSO control.

  • Initiate Reaction: Add 2.5 µL of DNA gyrase.

  • Incubation: Mix gently and incubate at 37°C for 60 minutes to allow the cleavage complex to form.[14]

  • Reveal Cleavage: Add 3 µL of 2% SDS and 1.5 µL of 10 mg/mL Proteinase K to each reaction. Mix gently and incubate for an additional 30 minutes at 37°C.[14]

  • Stop and Analyze: Add 6 µL of loading dye and analyze the entire sample via 1% agarose gel electrophoresis as described in Protocol 1.

Data Analysis & Interpretation:

  • The control lane (enzyme, no inhibitor) should show predominantly supercoiled DNA.

  • In the presence of a cleavage-stabilizing inhibitor, a distinct band corresponding to linear DNA will appear. The intensity of this band will increase with higher concentrations of the compound, while the supercoiled band diminishes. Linear DNA migrates slower than supercoiled DNA but faster than nicked or relaxed forms.

  • This assay provides direct evidence of the compound's mechanism of action.

Cleavage_Workflow cluster_prep Preparation (on ice) cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Supercoiled DNA, NO ATP) Aliquot Aliquot Master Mix MasterMix->Aliquot InhibitorDil Prepare Compound Dilutions AddInhibitor Add Compound/DMSO InhibitorDil->AddInhibitor Aliquot->AddInhibitor AddEnzyme Add DNA Gyrase AddInhibitor->AddEnzyme Incubate1 Incubate at 37°C (Form Cleavage Complex) AddEnzyme->Incubate1 Reveal Add SDS & Proteinase K Incubate at 37°C Incubate1->Reveal Stop Add Loading Dye Reveal->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain & Visualize Gel (Look for Linear DNA) Gel->Visualize

Figure 3: Experimental Workflow for the DNA Gyrase Cleavage Assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Principle: While biochemical assays confirm the target, the MIC test determines the compound's effectiveness against whole bacterial cells. The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standardized and widely used technique.[16][18]

Materials:

  • Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Test compound and reference antibiotic (e.g., Ciprofloxacin)

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[17] This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.13).[16]

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.[17]

  • Compound Dilution in Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 200 µL, and the compound concentrations are now halved to the final desired range. The final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation: MIC values should be summarized in a table for clarity.

Bacterial StrainATCC NumberCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
Escherichia coli25922[Experimental Value]0.06 - 0.5[Susceptible/Resistant]
Staphylococcus aureus29213[Experimental Value]0.125 - 1[Susceptible/Resistant]
Pseudomonas aeruginosa27853[Experimental Value]0.5 - 4[Susceptible/Resistant]
Clinical Isolate 1N/A[Experimental Value][Value][Susceptible/Resistant]
Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT)

Principle: A promising antibacterial agent must be selective, killing bacteria at concentrations that are non-toxic to host cells. The MTT assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[19][20]

Materials:

  • Mammalian cell line (e.g., NIH/3T3, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include untreated cells as a viability control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible within the cells.[20]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

  • The Selectivity Index (SI) can be calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.

Conclusion

The this compound scaffold remains a cornerstone of antibacterial research. A systematic evaluation using the protocols outlined in this guide—from target-based biochemical assays to whole-cell activity and safety assessments—is crucial for identifying and advancing new derivatives. By understanding the causality behind each experimental step and adhering to rigorous, self-validating protocols, researchers can effectively characterize novel DNA gyrase inhibitors and contribute to the critical fight against antimicrobial resistance.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Karaca, H., et al. (2017). New 1,4-dihydro[17][21]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Available at: [Link]

  • Laponogov, I., & Veselkov, D. A. (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. Available at: [Link]

  • Inspiralis. (n.d.). S.aureus Gyrase Cleavage Assay. Available at: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • Kloskowski, T., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Southeast Asian Fisheries Development Center. (2013). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • Wikipedia. (n.d.). Nalidixic acid. Available at: [Link]

  • Le, T. B., & Maxwell, A. (2017). DNA Cleavage Mediated by Bacterial Type II Topoisomerases. Methods in Molecular Biology. Available at: [Link]

  • Inspiralis. (n.d.). S. aureus DNA Gyrase Cleavage Assay Kit. Available at: [Link]

  • ResearchGate. (2017). New 1,4-dihydro[17][21]naphthyridine derivatives as DNA gyrase inhibitors. Available at: [Link]

  • Sugino, A., et al. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kumar, D., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Zampini, C., et al. (2015). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • MDPI. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. AAPS PharmSciTech. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nalidixic Acid? Available at: [Link]

  • ResearchGate. (2012). Antibacterial and cytotoxic activity of compounds 1-4. Available at: [Link]

  • PubMed. (2021). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Available at: [Link]

  • Garvey, E. P., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available at: [Link]

  • Blower, T. R., et al. (2019). Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV. Biochemistry. Available at: [Link]

  • PubMed. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. Available at: [Link]

  • Sharma, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology. Available at: [Link]

  • PubMed Central. (2021). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Available at: [Link]

  • Palumbo, M., et al. (1993). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. Biochemistry. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides a comprehensive overview of the key in vitro assays and detailed protocols to rigorously evaluate and characterize the anti-inflammatory properties of novel 1,8-naphthyridine derivatives. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for screening and lead optimization in drug discovery programs.

The Inflammatory Cascade: Key Molecular Targets for 1,8-Naphthyridines

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense, dysregulated inflammation contributes to a multitude of chronic diseases. The anti-inflammatory potential of 1,8-naphthyridine compounds often stems from their ability to modulate key signaling pathways and effector molecules in the inflammatory cascade.[4]

Two of the most critical signaling pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways are frequently the focus of anti-inflammatory drug discovery.

The NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of events leads to the activation of NF-κB and its translocation to the nucleus, where it initiates the transcription of pro-inflammatory genes.[8] Several 1,8-naphthyridine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Induces Compound 1,8-Naphthyridine Compound Compound->IKK Inhibits Compound->NFkB_active Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition by 1,8-naphthyridine compounds.

The MAPK Signaling Pathway

The MAPK signaling cascades are crucial for transducing extracellular signals into intracellular responses, including inflammation.[6][9] The three major MAPK families involved in inflammation are ERK, JNK, and p38.[5] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of pro-inflammatory genes.[6][10] The MAPK pathway is another promising target for the anti-inflammatory activity of 1,8-naphthyridine derivatives.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Phosphorylates ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes Activates Compound 1,8-Naphthyridine Compound Compound->MAP2K Inhibits Compound->MAPK Inhibits

Caption: Overview of the MAPK signaling pathway and potential points of inhibition.

In Vitro Assay Cascade for Anti-inflammatory Evaluation

A tiered approach is recommended for the in vitro evaluation of 1,8-naphthyridine compounds. This begins with primary screening assays to assess the overall anti-inflammatory effect, followed by more specific secondary assays to elucidate the mechanism of action.

Assay_Workflow Start 1,8-Naphthyridine Compound Library Primary_Screening Primary Screening: - Cell Viability (MTT Assay) - NO Production (Griess Assay) Start->Primary_Screening Hit_Selection Hit Selection: Non-toxic compounds with significant NO inhibition Primary_Screening->Hit_Selection Secondary_Assays Secondary Assays: - Pro-inflammatory Cytokine Quantification (ELISA) - iNOS and COX-2 Protein Expression (Western Blot) Mechanism_of_Action Mechanism of Action Studies: - NF-κB and MAPK Pathway Analysis (Western Blot) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound Hit_selection Hit_selection Hit_selection->Secondary_Assays

Sources

Application Notes and Protocols for 1,8-Naphthyridine Derivatives in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure that has garnered immense interest in medicinal chemistry and drug discovery.[1][2] This nitrogen-containing bicyclic system is a bioisostere of quinoline and serves as the foundation for a multitude of molecules with a broad spectrum of biological activities.[3] From their initial synthesis in 1927 to the landmark discovery of the antibacterial agent nalidixic acid in 1962, 1,8-naphthyridine derivatives have evolved into a versatile class of compounds with applications ranging from anticancer and anti-inflammatory to antiviral and neuroprotective agents.[3][4]

This technical guide provides an in-depth exploration of the applications of 1,8-naphthyridine derivatives in cell culture studies, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, provide detailed protocols for their evaluation, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Anticancer Applications of 1,8-Naphthyridine Derivatives

A significant area of research for 1,8-naphthyridine derivatives is in oncology, where they have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[5][6][7] Their anticancer effects are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival.

Mechanism of Action: Targeting Key Cellular Machinery

The anticancer activity of 1,8-naphthyridine derivatives is frequently mediated through the inhibition of critical enzymes and disruption of essential signaling pathways.

Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives, such as voreloxin, function as topoisomerase II inhibitors.[8][9] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavage complex, these derivatives induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[9][10]

Kinase Inhibition: Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases, which are pivotal regulators of cellular signaling pathways that control cell growth, differentiation, and survival.[8][11] Key targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds promising candidates for targeted cancer therapy.[8][12]

Visualizing the Mechanism: Topoisomerase II Inhibition

Topoisomerase_II_Inhibition Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives cluster_0 Normal Cell Cycle cluster_1 Intervention with 1,8-Naphthyridine Derivative DNA_Replication DNA Replication Topoisomerase_II Topoisomerase II (relieves torsional stress) DNA_Replication->Topoisomerase_II induces Topoisomerase_II->DNA_Replication allows continuation Stabilized_Complex Stabilized Topo II-DNA Cleavage Complex Topoisomerase_II->Stabilized_Complex forms Naphthyridine_Derivative 1,8-Naphthyridine Derivative (e.g., Voreloxin) Naphthyridine_Derivative->Topoisomerase_II binds to DNA_Damage DNA Double-Strand Breaks Stabilized_Complex->DNA_Damage leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Damage->Cell_Cycle_Arrest triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces Cellular_Imaging_Workflow Workflow for Cellular Imaging with 1,8-Naphthyridine Probes Cell_Culture 1. Cell Culture (on coverslips or imaging plates) Probe_Loading 2. Probe Loading (Incubate cells with fluorescent probe) Cell_Culture->Probe_Loading Washing 3. Washing (Remove excess probe) Probe_Loading->Washing Imaging 4. Fluorescence Microscopy (Excite probe and capture emission) Washing->Imaging Data_Analysis 5. Image Analysis (Quantify fluorescence intensity and localization) Imaging->Data_Analysis

Caption: General workflow for cellular imaging.

Protocol 2: Live-Cell Imaging of Mitochondrial Nucleic Acids

This protocol is adapted for the use of near-infrared fluorescent probes based on 1,8-naphthyridine derivatives for imaging mitochondrial DNA and RNA in living cells. [13] Materials:

  • 1,8-Naphthyridine-based fluorescent probe for nucleic acids

  • HeLa cells or other suitable cell line

  • Confocal laser scanning microscope

  • Glass-bottom dishes or imaging plates

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Seed HeLa cells onto glass-bottom dishes and culture until they reach 60-70% confluency.

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM).

  • Cell Staining:

    • Wash the cells twice with PBS.

    • Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Imaging:

    • After incubation, wash the cells three times with PBS to remove any unbound probe.

    • Add fresh culture medium to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe. For near-infrared probes, excitation may be in the range of 630-650 nm, with emission collected above 660 nm. [13]

  • Co-localization Studies (Optional):

    • To confirm mitochondrial targeting, co-stain the cells with a commercially available mitochondrial tracker (e.g., MitoTracker Green FM) following the manufacturer's protocol.

    • Acquire images in separate channels for the 1,8-naphthyridine probe and the mitochondrial tracker and merge the images to assess co-localization.

Part 3: Investigating Apoptosis Induction

A key mechanism of anticancer agents is the induction of apoptosis, or programmed cell death. [14]Several 1,8-naphthyridine derivatives have been shown to trigger apoptosis in cancer cells. [10][14]

Protocol 3: Assessment of Apoptosis by DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It can be used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Cancer cells treated with a 1,8-naphthyridine derivative

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution (e.g., 1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on glass coverslips in a multi-well plate and treat with the IC50 concentration of the 1,8-naphthyridine derivative for 24-48 hours. Include an untreated control.

  • Cell Fixation:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add DAPI staining solution to the cells and incubate for 5-10 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Observe the cells under a fluorescence microscope using a UV filter.

    • Apoptotic cells will exhibit condensed chromatin and/or fragmented nuclei, appearing as brightly stained, smaller, and often irregular-shaped nuclei compared to the uniformly stained, larger nuclei of healthy cells.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. [8]Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology and cell biology. The protocols outlined in this guide provide a solid foundation for the investigation of novel 1,8-naphthyridine derivatives in cell culture systems. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the expansion of their application as sophisticated tools for cellular imaging and diagnostics.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 938-948.
  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618.
  • Al-romaizan, A. N., El-Sayed, W. A., & Al-Abdullah, E. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-953.
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Madaan, A., Kumar, V., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6447-6452.
  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Retrieved from [Link]

  • Reddy, S. S., Shireesha, K., & Jella, K. S. (2023). Synthesis, Biological Evaluation, and Molecular Docking Studies of-[15][16]Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-20.

  • National Genomics Data Center. (n.d.). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. National Genomics Data Center. Retrieved from [Link]

  • Li, H., Zhang, Y., Wang, Y., Zhang, G., & Zhang, D. (2014). 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. RSC Advances, 4(68), 36031-36034.
  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
  • Gesto, D., Vaz, B., Liste, I., Lattanzio, R., Iacobelli, S., & Botana, L. M. (2012). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 12(6), 653-662.
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1063-1065.
  • Wikipedia. (n.d.). Vosaroxin. Wikipedia. Retrieved from [Link]

  • Singh, N., & Singh, A. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
  • Singh, N., & Singh, A. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Semantic Scholar. Retrieved from [Link]

  • El-Sayed, W. A., El-Tamany, E. S., Ali, M. A., & El-Essawy, F. A. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035.
  • ResearchGate. (n.d.). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate. Retrieved from [Link]

  • Lee, H., Kim, H. P., & Park, H. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3765-3772.
  • Lee, C. C., Chang, C. H., Huang, Y. C., & Shih, T. L. (2024). Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. International Journal of Molecular Sciences, 25(21), 12888.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5240.
  • Wang, Y., Zhang, Y., Li, H., Zhang, G., & Zhang, D. (2017). A 1,8-naphthalimide-based fluorescent probe for selective and sensitive detection of peroxynitrite and its applications in living cell imaging. RSC Advances, 7(53), 33285-33289.
  • Sun, R., Wang, Y., Li, Y., & Zhang, G. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst, 150(4), 642-649.
  • Dai, F., Jin, F., Long, Y., Jin, X. L., & Zhou, B. (2018). A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells. Free Radical Research, 52(11-12), 1288-1295.
  • MDPI. (n.d.). A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD)
  • ResearchGate. (n.d.). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. ResearchGate. Retrieved from [Link]

  • Kowada, T., Kitanishi, T., & Hirano, T. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(1), 100275.
  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]

  • Sun, R., Wang, Y., Li, Y., & Zhang, G. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst. Retrieved from [Link]

Sources

Introduction: The Significance of 1,8-Naphthyridine-3-Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 1,8-Naphthyridine-3-Carboxylic Acid

The 1,8-naphthyridine scaffold is a foundational structural motif in medicinal chemistry, forming the core of numerous antibacterial agents.[1][2][3] The parent 4-oxo-1,8-naphthyridine-3-carboxylic acid is the basic structure for several commercially significant drugs, most notably Nalidixic acid, the first synthetic quinolone antibiotic.[2][4] Nalidixic acid and its derivatives function by inhibiting bacterial DNA gyrase, thereby blocking DNA replication.[2]

Given their widespread use and potent biological activity, the ability to accurately and reliably quantify this compound and its analogues is critical for researchers, scientists, and drug development professionals.[5] Robust analytical methods are essential for a variety of applications, including:

  • Pharmaceutical Quality Control: Ensuring the purity and potency of bulk drug substances and finished dosage forms.[5][6]

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

  • Residue Monitoring: Detecting and quantifying trace levels of these compounds in biological matrices (e.g., milk, tissue) and environmental samples to ensure food safety and monitor environmental impact.[5][7]

  • Process Chemistry: Optimizing synthetic routes and monitoring reaction completion.[8][9]

This comprehensive guide provides detailed application notes and validated protocols for the principal analytical techniques used to quantify this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is the most widely adopted technique for the analysis of this compound due to its excellent resolution, sensitivity, specificity, and cost-effectiveness.[5][10] The core 1,8-naphthyridine ring system is a strong chromophore, exhibiting significant UV absorbance, which makes it ideally suited for UV detection.[1][5]

Causality of Method Design

The selection of a reversed-phase C18 column is standard for this class of compounds.[4][5][6] The nonpolar stationary phase effectively retains the moderately nonpolar naphthyridine structure through hydrophobic interactions. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the precise elution of the analyte.[4][6] The buffer's pH is controlled to ensure the carboxylic acid group is in a consistent ionization state, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times. Detection is typically set at a wavelength of maximum absorbance (λmax) for the naphthyridine core, often around 254 nm, to maximize sensitivity.[6]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Standard/Sample P2 Dissolve in Methanol P1->P2 P3 Dilute to Working Concentration with Mobile Phase P2->P3 P4 Filter (0.45 µm) or Centrifuge P3->P4 A1 Inject 20 µL onto C18 Column P4->A1 A2 Isocratic/Gradient Elution A1->A2 A3 UV Detection (e.g., 254 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve (Standard) D1->D2 D3 Quantify Analyte (Sample) D2->D3

Caption: Workflow for HPLC-UV quantification.

Protocol: Quantification of this compound in a Pharmaceutical Preparation

This protocol is adapted from established methods for nalidixic acid and is suitable for quantifying the parent acid or its simple derivatives in bulk powders or tablet formulations.[4][6]

1. Reagent and Equipment Preparation:

  • HPLC System: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Prepare a mixture of methanol and an aqueous buffer. A common mobile phase consists of methanol, 0.0045M dibasic potassium phosphate, and 0.0072M hexadecyltrimethylammonium bromide.[6] Alternatively, a simpler mobile phase of 0.2M ammonium acetate (pH 4.0 with acetic acid) and acetonitrile (48:52, v/v) can be used.[4]

  • Standard Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in methanol in a 100 mL volumetric flask. Dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Working Standards: Prepare a series of working standards (e.g., 5, 10, 20, 50, 80 µg/mL) by diluting the stock solution with the mobile phase.[4]

  • Sample Preparation (Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to ~10 mg of the active ingredient.

    • Transfer to a 100 mL volumetric flask, add ~70 mL of methanol, and sonicate for 15 minutes to dissolve.

    • Dilute to volume with methanol and mix well.

    • Filter a portion through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[4][6]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detection Wavelength: 254 nm.[6]

3. System Suitability and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the 20 µg/mL working standard five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Inject the blank (mobile phase), followed by the working standards to construct a calibration curve.

  • Inject the prepared sample solutions.

4. Data Analysis:

  • Integrate the peak area of the analyte in the sample chromatograms.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Parameter Typical Performance Value Reference
Linearity (R²)> 0.999[4]
Accuracy (Recovery)99.4% - 101.3%[6]
Precision (%RSD)< 2.0%[4]
Limit of Detection (LOD)Method Dependent (low µg/mL)[11]
Limit of Quantitation (LOQ)Method Dependent (low µg/mL)[11]

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as quantifying trace residues in complex biological matrices (e.g., plasma, liver, milk), LC-MS/MS is the definitive technique.[7][12][13] It combines the powerful separation capabilities of HPLC with the sensitive and specific detection of tandem mass spectrometry, allowing for quantification at parts-per-billion (ppb) levels.[13]

Causality of Method Design

The analytical power of LC-MS/MS stems from its ability to isolate a specific precursor ion (the molecular ion of the analyte) and then fragment it to produce unique product ions.[14] This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, a common challenge in complex samples.[14] Electrospray Ionization (ESI) in the positive mode is typically used for this class of compounds, as the nitrogen atoms in the naphthyridine ring are readily protonated to form an [M+H]⁺ ion.[5]

Sample preparation for biological matrices is more rigorous and is crucial for reliable results.[10][13] The goal is to remove proteins and other interfering substances that can suppress the ESI signal or foul the instrument. A common and effective strategy involves protein precipitation, followed by Solid-Phase Extraction (SPE) for cleanup and concentration.[5][7]

Experimental Workflow: Sample Prep & LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (e.g., Milk, Liver) cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_final Final Preparation & Analysis P1 Homogenize/Weigh Sample P2 Add Protein Precipitation Solvent (e.g., ACN with Acid) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 S1 Condition SPE Cartridge (e.g., C18 or Plexa) P4->S1 S2 Load Sample Extract S1->S2 S3 Wash Cartridge (Remove Interferences) S2->S3 S4 Elute Analyte with Methanol S3->S4 F1 Evaporate Eluent (Nitrogen Stream) S4->F1 F2 Reconstitute in Initial Mobile Phase F1->F2 F3 Inject into LC-MS/MS F2->F3

Caption: Sample preparation workflow for LC-MS/MS.

Protocol: Quantification of this compound in Bovine Liver

This protocol is based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and SPE methods for quinolone analysis in tissue.[7][12]

1. Reagent and Equipment Preparation:

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Extraction Solvent: Acetonitrile (ACN) containing 1-5% formic or acetic acid.

  • SPE Cartridges: C18 or a polymer-based sorbent like Agilent Bond Elut Plexa (60 mg, 3 mL).[7]

  • Sample Preparation:

    • Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.[12]

    • Add 10 mL of extraction solvent (e.g., 5% formic acid in ACN).[12]

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[12]

    • Transfer the upper ACN layer for SPE cleanup.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Precondition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.[7]

  • Load the ACN extract onto the cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.[7]

  • Dry the cartridge thoroughly under vacuum for 5 minutes.[7]

  • Elute the analyte with 3 mL of methanol.[7]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40 °C.[7][12]

  • Reconstitute the residue in 0.5-1.0 mL of the initial mobile phase.[7][12]

3. LC-MS/MS Conditions:

  • Column: C18 column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 4 µm).[7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient might run from ~5-10% B to 90% B over 10-15 minutes.[7]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[5]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

4. Data Analysis:

  • Monitor at least two specific precursor-to-product ion transitions for the analyte to ensure confident identification and quantification.

  • Quantify using a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.

Parameter Typical Value / Setting Reference
Analyte This compound
IUPAC Name1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (Nalidixic Acid)[15]
Molecular FormulaC₁₂H₁₂N₂O₃[15]
Molecular Weight232.23 g/mol [15]
MS Parameters
Precursor Ion [M+H]⁺m/z 233.1Calculated
Product IonsTo be determined empirically (e.g., m/z 215.1, 187.1)
Ionization ModeESI+[5]

Pillar 3: UV-Visible Spectrophotometry

For applications where high specificity is not required, such as the analysis of a pure bulk substance or a simple formulation, UV-Vis spectrophotometry offers a rapid, simple, and inexpensive method for quantification.[1]

Causality of Method Design

This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[1] The 1,8-naphthyridine structure has a characteristic UV absorption spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve.[1] The key limitation is its lack of specificity; any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.

Protocol: Basic Quantification by UV-Vis Spectrophotometry

1. Preparation:

  • Solvent: Use a spectroscopic grade solvent in which the compound is soluble (e.g., methanol, ethanol, or 0.1 M HCl).[1]

  • Stock Solution: Prepare a stock solution of the analyte at a known concentration (e.g., 100 µg/mL).

  • Determine λmax: Scan a dilute solution of the analyte across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax).[1]

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

2. Measurement:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using a cuvette filled with the pure solvent (blank).

  • Measure the absorbance of each calibration standard and the unknown sample.

3. Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standards.

  • Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Method Validation and Trustworthiness

Regardless of the chosen technique, every protocol must be part of a self-validating system to ensure trustworthiness.[16] Any analytical method used for quantification must be validated for key parameters to demonstrate it is fit for its intended purpose.[16][17] Core validation parameters include:

  • Specificity/Selectivity: The ability to measure the analyte in the presence of other components.[16]

  • Linearity: The response is proportional to the analyte concentration over a given range.[11][17]

  • Accuracy: The closeness of the measured value to the true value (often assessed by recovery studies).[11][17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[11][17]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

References

  • Agilent Technologies, Inc. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column.
  • BenchChem. (2025). A comparative review of analytical techniques for quinolone carboxylic acids.
  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
  • Gomes, K. P., et al. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Center for Biotechnology Information.
  • Gomes, K. P., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au.
  • Walker, S. T. (1996). Liquid chromatographic determination of nalidixic acid in pharmaceutical preparations. Journal of AOAC International, 79(2), 431-433.
  • Agilent Technologies, Inc. (2009). Determination of Quinolone Antibiotics in Bovine Liver Using Agilent SampliQ QuEChERS Kits by LC/MS/MS. Interchim.
  • Chaudhary, V., & Ubale, M. (2016). RP-HPLC Method Development and Validation of Nalidixic acid in bulk and Pharmaceutical dosage forms. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Nalidixic Acid. PubChem.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • National Center for Biotechnology Information. (n.d.). This compound, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-. PubChem.
  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • Royal Society of Chemistry. (2020). Design,: In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. ResearchGate.
  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1).
  • Zaheer, Z., et al. (2011). Analytical Methods for Cleaning Validation. Scholars Research Library.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • National Center for Biotechnology Information. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
  • MDPI. (n.d.). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration.
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Newomics. (n.d.). Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs.
  • Darwish, I. A., et al. (n.d.). Sensitive Indirect Spectrophotometric Method for Determination of H2-Receptor Antagonists in Pharmaceutical Formulations. National Center for Biotechnology Information.
  • ResearchGate. (2025). (PDF) Spectrophotometric Determination Of Some Selected Analgesic Drugs Based On Complex Formation Reactions.
  • ACS Publications. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry.
  • Sachdeva, S., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science.

Sources

Application Notes and Protocols for the Development of Antibacterial Agents from 1,8-Naphthyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents.[1][2] The prototypical compound, nalidixic acid, was the first of the quinolone class of antibiotics and paved the way for the development of the highly successful fluoroquinolones.[3][4] These compounds exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[5][6] The continued emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents, and the 1,8-naphthyridine-3-carboxylic acid core remains a promising starting point for the design of novel therapeutics.[7][8]

This guide provides a comprehensive overview of the key steps involved in the development of antibacterial agents derived from this compound, from rational design and synthesis to in vitro evaluation. The protocols and insights provided are intended to empower researchers to explore this versatile chemical space and contribute to the discovery of next-generation antibacterial drugs.

Section 1: Rational Design and Synthesis of this compound Derivatives

The synthesis of the 1,8-naphthyridine core is most commonly achieved through the Gould-Jacobs reaction.[3][9] This versatile cyclization reaction allows for the introduction of various substituents on the naphthyridine ring, enabling the exploration of structure-activity relationships (SAR).

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of a substituted 2-aminopyridine with an appropriate diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a high-temperature cyclization.[3][9] Subsequent hydrolysis of the resulting ester yields the desired this compound.

Protocol: Synthesis of a this compound Core

Step 1: Condensation

  • In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250°C for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization to form the naphthyridine ring.

  • Cool the reaction mixture and add a non-polar solvent like petroleum ether or hexane to precipitate the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Collect the solid by filtration and wash with the non-polar solvent.

Microwave-Assisted Variation: For improved efficiency and reduced reaction times, the cyclization step can be performed using a microwave reactor. Heating the intermediate (neat or in a high-boiling solvent) to 250-300°C for 5-20 minutes can significantly increase the yield and reduce byproduct formation.[10][11]

Step 3: Saponification (Hydrolysis)

  • Suspend the dried ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the this compound.[12]

  • Collect the solid by filtration, wash with cold water, and dry.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Heat (100-130°C) Cyclization Cyclization Intermediate->Cyclization High Temp. (~250°C) Ester Ethyl 1,8-Naphthyridine-3-carboxylate Cyclization->Ester Saponification Saponification Ester->Saponification NaOH, Reflux Final_Product This compound Saponification->Final_Product Acidification

Caption: Synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key positions for modification include:

  • N-1 Position: Small alkyl groups, such as ethyl or cyclopropyl, are often optimal for activity.

  • C-7 Position: This is a critical position for modulating the antibacterial spectrum and potency. The introduction of a piperazine ring or other cyclic amines at this position can significantly enhance activity against both Gram-positive and Gram-negative bacteria.[5]

  • C-6 Position: The addition of a fluorine atom at this position, a hallmark of the fluoroquinolones, dramatically increases antibacterial activity.[3]

  • C-5 and C-8 Positions: Modifications at these positions can also influence activity and pharmacokinetic properties.

Section 2: In Vitro Antibacterial Screening

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their antibacterial activity. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plate. The concentration range should be selected based on the expected potency of the compounds.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Screening_Cascade cluster_screening Antibacterial Screening Cascade Synthesis Synthesized Compound Library Primary_Screening Primary Screening (MIC Determination) Synthesis->Primary_Screening Active_Hits Active Compounds (Low MIC) Primary_Screening->Active_Hits Secondary_Screening Secondary Screening (Cytotoxicity, Spectrum) Active_Hits->Secondary_Screening Lead_Candidates Lead Candidates Secondary_Screening->Lead_Candidates

Caption: A typical screening cascade for antibacterial drug discovery.

Data Presentation: Summarizing Antibacterial Activity

The results of the MIC testing should be presented in a clear and concise table to facilitate the analysis of structure-activity relationships.

Compound IDR⁷MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Nalidixic Acid -CH₂CH₃-CH₃168
Compound A -CH₂CH₃Piperazinyl42
Compound B CyclopropylPiperazinyl21
Compound C Cyclopropyl3-aminopyrrolidinyl10.5
Ciprofloxacin CyclopropylPiperazinyl0.50.06

Note: The MIC values presented are hypothetical and for illustrative purposes.[12][13]

Section 3: In Vitro Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the antibacterial compounds are not toxic to mammalian cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[14][15]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

    • Incubate the plate for another 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the compound concentration.

Section 4: Mechanism of Action - Targeting Bacterial DNA Gyrase

The primary molecular target of this compound derivatives is bacterial DNA gyrase, a type II topoisomerase.[5][6] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process that is critical for DNA replication and transcription. The 1,8-naphthyridine core intercalates into the DNA and forms a stable ternary complex with the DNA and the gyrase enzyme.[7] This complex traps the enzyme in a state where the DNA is cleaved, leading to double-strand breaks and ultimately cell death.[4]

DNA_Gyrase_Inhibition cluster_moa Mechanism of DNA Gyrase Inhibition Naphthyridine 1,8-Naphthyridine Derivative Ternary_Complex Ternary Complex (Naphthyridine-DNA-Gyrase) Naphthyridine->Ternary_Complex DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex Cleavage DNA Double-Strand Breaks Ternary_Complex->Cleavage Stabilization of Cleavage Complex Cell_Death Bacterial Cell Death Cleavage->Cell_Death

Caption: The inhibitory mechanism of 1,8-naphthyridine derivatives on DNA gyrase.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel antibacterial agents. By leveraging rational design principles, efficient synthetic methodologies like the Gould-Jacobs reaction, and robust in vitro screening protocols, researchers can effectively explore the chemical space around this core structure. The detailed application notes and protocols provided herein offer a comprehensive guide for scientists and drug development professionals to advance their research in this critical area of infectious disease therapy.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

  • Wikipedia contributors. (2023, December 12). Nalidixic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • da Silva, A. C. G., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 41-53. [Link]

  • Gencer, H. K., et al. (2017). New 1,4-dihydro[15]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1155-1160. [Link]

  • Bio-Rad. (n.d.). MTT Cell Viability Assay Kit. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 479–497. [Link]

  • Sanchez, J. P., et al. (1993). Synthesis and antimicrobial evaluation of a series of 7-[3-amino(or aminomethyl)-4-aryl(or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids. Journal of medicinal chemistry, 36(26), 4139–4151. [Link]

  • Singh, R., et al. (2020). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 10(35), 20858-20873. [Link]

  • da Silva, A. C. G., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Szafranski, K., & Sobiak, S. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 5(2), 136–143. [Link]

  • ResearchGate. (n.d.). Viability assay on HEK293T cell line. Graph of MTT assay after 24 h.... [Link]

  • Wikipedia contributors. (2023, April 29). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assessments by MTT assay in (A) MCF-7 cells, (B) HepG2.... [Link]

  • Szafranski, K., & Sobiak, S. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. [Link]

  • ResearchGate. (n.d.). Marketed antibacterials with 1,8-naphthyridine nucleus. [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). [Link]

  • ResearchGate. (n.d.). Cytotoxicity assessment by MTT assay in (A) HeLa and (B) HepG2 cell.... [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1,8-naphthyridine-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, most notably as the core of nalidixic acid, mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols based on established literature and field-proven insights.

Introduction to Synthetic Strategies

The construction of the 1,8-naphthyridine core is most commonly achieved through two primary synthetic routes: the Gould-Jacobs reaction and the Friedländer annulation . Each method presents a unique set of advantages and challenges, which we will explore in detail.

  • Gould-Jacobs Reaction: This classical method involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate intermediate.[3][4][5][6] Subsequent hydrolysis yields the desired carboxylic acid. This method is robust and widely applicable.

  • Friedländer Annulation: This approach involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, such as a β-ketoester or a ketone.[1][7][8] The reaction is typically catalyzed by an acid or a base and can often be performed under milder conditions than the Gould-Jacobs reaction.[9][10][11][12]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing plausible causes and actionable solutions.

Question 1: My reaction yield for the this compound synthesis is consistently low. What are the potential causes and how can I improve it?

Low yields are a common frustration in organic synthesis. Here’s a systematic approach to diagnosing and resolving this issue.[13][14][15]

Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inefficient catalyst.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or gradually increasing the temperature. For the Friedländer synthesis, catalyst choice is critical; consider screening different acid or base catalysts. Greener alternatives like choline hydroxide (ChOH) in water have shown excellent yields.[9][11]
Side Reactions The formation of byproducts consumes starting materials and complicates purification, leading to a lower isolated yield. Common side reactions include self-condensation of the active methylene compound.Optimize reaction conditions to favor the desired pathway. For the Gould-Jacobs reaction, ensure the thermal cyclization is conducted at the optimal temperature to avoid decomposition.[16] In the Friedländer synthesis, using a milder catalyst or solvent can suppress side reactions.[9][11]
Purity of Starting Materials Impurities in the 2-aminopyridine derivative or the active methylene compound can inhibit the reaction or lead to the formation of unwanted side products.Ensure the purity of your starting materials. Recrystallize or distill the starting materials if their purity is questionable.
Product Loss During Workup and Purification The product may be lost during extraction, washing, or purification steps. This compound and its esters can have varying solubilities.Optimize your workup procedure. Ensure the pH is appropriately adjusted during extraction to maximize the partitioning of your product into the desired layer. When performing column chromatography, choose an appropriate solvent system to ensure good separation and recovery. An acidic wash during workup is effective for removing unreacted basic starting materials like 2-aminopyridine.[17]

Question 2: I am observing the formation of multiple products in my reaction, suggesting poor regioselectivity. How can I control this?

Poor regioselectivity is a known challenge, particularly in the Friedländer annulation when using unsymmetrical ketones.[7]

Strategy Explanation Implementation
Catalyst Selection Certain catalysts can favor the formation of a specific regioisomer.For the Friedländer reaction with unsymmetrical ketones, the use of a bicyclic amine catalyst like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[18]
Reaction Conditions The choice of solvent and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting regioselectivity.Experiment with different solvents and a range of temperatures to find the optimal conditions for your specific substrates. Recent studies have shown that ionic liquids can promote high regioselectivity in the Friedländer reaction.[10][12]
Substrate Modification The electronic and steric properties of the substituents on your starting materials can direct the cyclization to favor one regioisomer.While more synthetically demanding, modifying the starting materials to enhance the reactivity of one active methylene position over the other can be an effective strategy.

Question 3: My final product is difficult to purify. What are the common impurities and how can I remove them?

Effective purification is key to obtaining a high-quality final product. The most common impurities are unreacted starting materials and side products from the reaction.[17]

Common Impurity Identification Removal Strategy
Unreacted 2-Aminopyridine Derivative This basic impurity can be identified by its characteristic signals in ¹H NMR and its spot on a TLC plate.An acidic wash during the workup is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic 2-aminopyridine will be protonated and partition into the aqueous layer.[17]
High-Boiling Point Solvents (e.g., Diphenyl ether, DMSO) These can be difficult to remove by simple evaporation.For high-boiling solvents like diphenyl ether used in the Gould-Jacobs cyclization, purification is often achieved by precipitation of the product from a suitable solvent. For residual DMSO, multiple aqueous washes are typically required.
Side Products These can be a complex mixture of isomers or self-condensation products.Column chromatography on silica gel is the most common method for separating complex mixtures. A careful selection of the eluent system is crucial for achieving good separation. Recrystallization is also a powerful technique if a suitable solvent can be found.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages and disadvantages of the Gould-Jacobs reaction versus the Friedländer annulation for synthesizing this compound?

Synthetic Route Advantages Disadvantages
Gould-Jacobs Reaction - Well-established and reliable method.- Generally provides good yields for a wide range of substrates.- Often requires high temperatures for the cyclization step, which can lead to decomposition.- The use of high-boiling solvents like diphenyl ether can complicate product isolation.
Friedländer Annulation - Can often be performed under milder reaction conditions (lower temperatures).- Offers more flexibility in the choice of catalysts and solvents, including greener options like water.[11]- Can suffer from poor regioselectivity when using unsymmetrical ketones.- The synthesis of the 2-aminonicotinaldehyde starting material can be challenging.

Q2: How does the choice of solvent impact the synthesis?

The solvent plays a crucial role in both the Gould-Jacobs and Friedländer reactions. In the Gould-Jacobs reaction, high-boiling solvents like diphenyl ether are traditionally used to achieve the high temperatures required for cyclization.[2] However, their removal can be problematic. For the Friedländer annulation, a wider variety of solvents can be used. Recent advancements have demonstrated that "greener" solvents like water or even solvent-free conditions can be highly effective, often leading to improved yields and simplified workup procedures.[9][11] Ionic liquids have also emerged as effective catalysts and solvents, promoting high yields and selectivity.[10][12]

Q3: Can I use microwave irradiation to accelerate the synthesis?

Yes, microwave-assisted synthesis has been successfully applied to both the Gould-Jacobs and Friedländer reactions. Microwave heating can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[16]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (A Gould-Jacobs Approach)

This protocol is adapted from the synthesis of a key intermediate for nalidixic acid.[3]

Step 1: Condensation

  • In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 110-120 °C for 2 hours.

  • Allow the reaction mixture to cool to room temperature. The crude intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate, can often be used in the next step without further purification.

Step 2: Cyclization

  • Add the crude intermediate from Step 1 to a flask containing diphenyl ether.

  • Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with petroleum ether or hexane to further precipitate the product.

  • Collect the solid by vacuum filtration and wash with petroleum ether or hexane to remove the diphenyl ether.

  • The crude ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Hydrolysis to this compound

  • Suspend the ethyl ester from Step 2 in a solution of sodium hydroxide (2-3 eq) in a mixture of water and ethanol.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Visualizations

Reaction Mechanisms

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization A 2-Aminopyridine C Intermediate A->C Nucleophilic attack B DEEM B->C D Cyclized Intermediate C->D Heat (Δ) E Ethyl 4-hydroxy-1,8- naphthyridine-3-carboxylate D->E

Caption: The Gould-Jacobs reaction mechanism.

Friedlander_Mechanism cluster_step1 Step 1: Aldol-type Condensation cluster_step2 Step 2: Cyclization & Dehydration A 2-Aminonicotinaldehyde C Aldol Adduct A->C Base or Acid Catalyst B Active Methylene Compound B->C D 1,8-Naphthyridine Product C->D - H₂O

Caption: The Friedländer annulation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield q1 Is the reaction complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there significant side products? a1_yes->q2 sol1 Extend reaction time Increase temperature Change catalyst a1_no->sol1 end Yield Improved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Optimize conditions (T, solvent, catalyst) Improve regioselectivity a2_yes->sol2 q3 Is product lost during workup/purification? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Optimize workup pH Choose appropriate purification method a3_yes->sol3 a3_no->end sol3->end

Caption: A troubleshooting workflow for low reaction yields.

References

  • SNS College of Pharmacy and Health Sciences. (2024, August 18). Synthesis of Nalidixic Acid [Video]. YouTube. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Wikipedia. (2023, December 27). Gould–Jacobs reaction. [Link]

  • Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. RSC Advances. [Link]

  • Google Patents. (2015).
  • Research and Reviews: A Journal of Pharmaceutical Sciences. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). [Link]

  • ResearchGate. (n.d.). Mechanism of Friedlander reaction. [Link]

  • Wang, K., et al. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. [Link]

  • Ahfad-Hosseini, H. R., Bagheri, H., & Amidi, S. (2022). Green Synthesis of Nalidixic Acid by Ionic Liquid. International Pharmacy Acta. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. [Link]

  • Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]

  • Vidhyayana. (2024). Optimization of 1,8-Naphthyridine Derivatives Using Ultrasonic Method: Synthesis, Characterization, and Enhanced Properties Study. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • Wikipedia. (2023, August 29). Friedländer synthesis. [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Semantic Scholar. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [Link]

  • PubMed. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. [Link]

Sources

Technical Support Center: Optimizing 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern success in the lab.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis of a 1,8-naphthyridine is giving a very low yield. What are the most likely causes and how can I fix it?

Low yield is a common frustration, but it's almost always traceable to a few key parameters. Let's break down the most probable causes, from the simplest to the more complex.

  • Purity of Starting Materials: This is the first and most critical checkpoint. Ensure your 2-aminopyridine-3-carbaldehyde (or related amino-aldehyde/ketone) and your active methylene compound are pure. Impurities can act as catalyst poisons or introduce competing side reactions, directly impacting your yield.[1]

  • Suboptimal Catalyst: The choice of catalyst is pivotal. Traditional methods using harsh acids or bases can be inefficient.[2] Modern approaches have shown that milder, more efficient catalysts can dramatically improve yields. For instance, switching from a traditional base to an ionic liquid like choline hydroxide (ChOH) in water has been shown to increase the yield of 2-methyl-1,8-naphthyridine from 0% (uncatalyzed) to as high as 99%.[2]

  • Incorrect Solvent or Temperature: The reaction medium and temperature are intrinsically linked. Many traditional syntheses use organic solvents, but greener and more effective alternatives like water have been successfully employed, particularly with water-soluble catalysts like ChOH at a mild 50°C.[2][3] For some systems, such as those using basic ionic liquids like [Bmmim][Im], a higher temperature around 80°C may be optimal.[3][4] It is crucial to perform a temperature screen for your specific substrate and catalyst combination.

  • Incomplete Reaction: It's essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe significant amounts of starting material after the planned reaction time, consider extending the duration.[1]

Q2: I'm observing the formation of multiple products, leading to a difficult purification process. How can I improve the regioselectivity of the reaction?

Poor regioselectivity is a well-known challenge, especially when using unsymmetrical ketones. The issue arises because the initial condensation can occur at two different α-positions. Here’s how to gain control:

  • Catalyst Selection is Key: Certain catalysts can strongly favor the formation of one regioisomer. The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[1][5] Similarly, some ionic liquid-catalyzed systems have been shown to yield exclusive products.[1][4]

  • Slow Addition of the Ketone: A simple yet powerful technique is to add the unsymmetrical ketone to the reaction mixture slowly. This keeps the ketone concentration low and can favor the desired thermodynamic or kinetic reaction pathway, thus improving regioselectivity.[1][6]

Q3: My reaction doesn't seem to be starting, or it stalls midway. What troubleshooting steps should I take?

A stalled reaction can be perplexing. Here is a logical workflow to diagnose the issue.

G cluster_checks Initial Diagnostics cluster_optimization Optimization Loop A Reaction Stalled B Check Starting Material Purity (NMR, LCMS) A->B 1. First Check C Verify Catalyst Activity B->C If pure D Confirm Reagent Stoichiometry C->D If active E Optimize Temperature & Solvent D->E If correct F Monitor with TLC E->F After adjustment G Reaction Proceeds F->G Success

Caption: Troubleshooting workflow for a stalled reaction.

  • Re-verify Starting Materials: As with low yield, impure starting materials can be the culprit.

  • Catalyst Deactivation: Is your catalyst fresh? Some catalysts can be sensitive to air or moisture.

  • Temperature: The reaction may require a higher activation energy than anticipated. If you are running the reaction at room temperature, try gentle heating (e.g., 50°C) and monitor for any change by TLC.[7]

Q4: I'm struggling to purify my 1,8-naphthyridine derivative. What are the best practices?

Purification can be challenging due to the polarity of the 1,8-naphthyridine core.

  • Acidic Wash for Basic Impurities: A common impurity is unreacted 2-aminopyridine starting material. An effective way to remove this is by dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a dilute aqueous acid (e.g., 1-5% HCl). The basic aminopyridine will be protonated and move into the aqueous layer.[8]

  • Column Chromatography:

    • Solvent System: A mixture of petroleum ether and ethyl acetate is a common starting point for the elution of 1,8-naphthyridine derivatives.[1] Optimize the ratio using TLC to achieve good separation.

    • Tailing Issues: The basic nitrogen atoms in your product can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine to your eluent can often resolve this.[1]

  • Recrystallization: If your crude product is a solid, recrystallization can be a very effective purification method.[1] Experiment with different solvent systems to find one where the product is soluble when hot but sparingly soluble when cold.

In-Depth Technical Protocols & Mechanistic Insights

The Friedländer synthesis is a powerful and versatile method for constructing the 1,8-naphthyridine ring system. It involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing a reactive α-methylene group, such as a ketone.[9] The reaction can be catalyzed by either acids or bases.[10]

The "Why": Understanding the Reaction Mechanism

Understanding the mechanism allows for more rational optimization. There are two generally accepted pathways for the Friedländer synthesis.[10][11]

G cluster_reactants Reactants cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First R1 2-Aminopyridine-3-carbaldehyde A1 Aldol Addition R1->A1 B1 Schiff Base Formation R1->B1 R2 Active Methylene Compound (Ketone) R2->A1 R2->B1 A2 Aldol Adduct A1->A2 A3 Dehydration A2->A3 A4 Unsaturated Carbonyl A3->A4 A5 Intramolecular Imine Formation A4->A5 P 1,8-Naphthyridine Product A5->P B2 Schiff Base Intermediate B1->B2 B3 Intramolecular Aldol Reaction B2->B3 B4 Cyclized Intermediate B3->B4 B5 Dehydration B4->B5 B5->P

Caption: The two plausible mechanisms of the Friedländer synthesis.

The choice of catalyst (acid or base) and the specific reactants determine which pathway is favored. For instance, base catalysis typically promotes the initial aldol-type condensation. This understanding is crucial for troubleshooting. If an aldol addition is slow, for example, a stronger base or higher temperature might be required.

Protocol 1: Green, Gram-Scale Synthesis in Water using Choline Hydroxide

This protocol is adapted from an environmentally friendly approach that leverages water as a solvent and an inexpensive, biocompatible catalyst.[7][9][12]

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound (e.g., acetone)

  • Choline hydroxide (ChOH)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol) to deionized water (1 mL).

  • Add choline hydroxide (1 mol%) to the stirring mixture.[7]

  • Heat the reaction mixture to 50°C under a nitrogen atmosphere.[7]

  • Monitor the reaction by TLC (e.g., using 10% methanol/dichloromethane as eluent). The reaction is typically complete within 6-12 hours.[7][9]

  • Once complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (e.g., 40 mL) and wash with water (10 mL).[7]

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • Purify further by column chromatography or recrystallization as needed.

Protocol 2: Solvent-Free Synthesis using Grinding

This method is operationally simple, rapid, and avoids the use of bulk solvents, making it an excellent green chemistry alternative.[13]

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and CeCl₃·7H₂O (10 mmol).[13]

  • Grind the mixture vigorously with a pestle at room temperature.

  • Monitor the reaction progress by TLC. Reaction times are often very short (e.g., 5-8 minutes).[13]

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove the catalyst.

  • The product can be recrystallized from an appropriate solvent to achieve high purity.[13]

Optimization Data at a Glance

The following tables summarize data from various studies to guide your optimization efforts.

Table 1: Effect of Catalyst and Solvent on the Synthesis of 2-Methyl-1,8-naphthyridine

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneNone506No Reaction[7]
2NoneH₂O506No Reaction[7]
3ChOH (1)H₂O50699[7]
4PiperidineNone (grinding)Room Temp0.1790
5CeCl₃·7H₂O (100)None (grinding)Room Temp0.0894[13]

Table 2: Comparison of Conditions for the Synthesis of 2,3-Diphenyl-1,8-naphthyridine

EntryCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1[Bmmim][Im]802492[14]
2[Bmmim][OH]802485[14]
3[Bmmim][OAc]802476[14]

References

Technical Support Center: Purification of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. The unique electronic properties and steric arrangements of 1,8-naphthyridines, while beneficial for their biological activity, can present specific challenges during purification.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Here are some quick answers to common purification challenges:

Q1: My NMR and LCMS data show unreacted 2-aminopyridine starting material. What's the most efficient removal method?

Due to the basic nature of 2-aminopyridine, an acidic wash during your workup is the most effective method for its removal.[5] By dissolving your crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl), the 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[5] This is generally more efficient than chromatography or recrystallization for removing large amounts of this specific impurity.[5]

Q2: How can I remove high-boiling point solvents like DMSO or pyridine?

For a basic solvent like pyridine, an acid wash during the workup is highly effective, similar to the removal of 2-aminopyridine.[5] For trace amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective.[5] Adding toluene to your product and evaporating under reduced pressure can help remove the residual solvent.[5] For DMSO, aqueous washes are typically required to extract it from the organic phase.[5]

Q3: My crude product is a discolored oil or solid. Which purification method should I try first?

For a solid crude product, recrystallization is often the best initial choice, especially if the product is at least 80% pure.[5] It is a simpler and more scalable technique than chromatography.[5] If your product is an oil or if recrystallization fails to remove the impurities, column chromatography is the next logical step.[5]

Q4: How do I choose between recrystallization and column chromatography?

The choice depends on the nature of your product and the impurities:

  • Recrystallization is ideal for crystalline solid products where the impurities have different solubility profiles from your desired compound. It is very effective at removing small amounts of impurities and can yield highly pure material.[5]

  • Column Chromatography is more versatile and is necessary when your product is an oil or a non-crystalline solid, or when impurities have very similar solubility profiles to your product.[5][6]

Q5: I'm seeing significant product loss during purification. What are the common causes?

Product loss can occur at several stages:

  • During extractions: Ensure the pH of the aqueous layer is optimal for your compound's solubility during acid-base extractions. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.[7]

  • During chromatography: Your compound may be irreversibly adsorbing to the silica gel, especially if it is sensitive to the acidic nature of silica.[6][8] Using a less acidic stationary phase like alumina or deactivating the silica with a base (e.g., triethylamine) can mitigate this.[8]

  • During recrystallization: Choosing a suboptimal solvent can lead to significant product loss either through high solubility in the cold mother liquor or by "oiling out" instead of forming crystals.[8]

In-Depth Troubleshooting Guides

Troubleshooting Acid-Base Extractions

Acid-base extraction is a powerful technique for separating basic 1,8-naphthyridine derivatives from acidic or neutral impurities.[9][10]

Problem: Low recovery of the 1,8-naphthyridine derivative after extraction.

  • Potential Cause 1: Incorrect pH of the aqueous layer. The pKa of the protonated 1,8-naphthyridine derivative is crucial. If the pH of the acidic aqueous solution is not sufficiently low, the compound will not be fully protonated and will remain in the organic layer. Conversely, during the basification step to recover the free base, if the pH is not high enough, the compound will not be fully deprotonated and will remain in the aqueous layer.

    • Solution: Use a pH meter or pH paper to carefully monitor and adjust the pH of the aqueous layers. For extracting the basic product into the aqueous phase, a pH of 1-2 is generally sufficient. For regenerating the free base, a pH of 9-10 is typically required.

  • Potential Cause 2: Emulsion formation. Emulsions are a common problem in extractions and can trap your product, leading to poor recovery.

    • Solution: To break an emulsion, you can try adding brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase.[5] Gentle swirling or mechanical agitation can also help. In stubborn cases, filtering the emulsion through a pad of Celite can be effective.

Workflow for Acid-Base Extraction of a 1,8-Naphthyridine Derivative

crude Crude Product in Organic Solvent (e.g., EtOAc, DCM) sep_funnel1 Separatory Funnel crude->sep_funnel1 shake Shake & Vent sep_funnel1->shake acid_wash Add Dilute Aqueous Acid (e.g., 1M HCl) acid_wash->sep_funnel1 separate1 Separate Layers shake->separate1 org_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->org_layer1 aq_layer1 Aqueous Layer (Protonated Product) separate1->aq_layer1 sep_funnel2 Separatory Funnel aq_layer1->sep_funnel2 extract Extract with Organic Solvent sep_funnel2->extract base_add Add Aqueous Base (e.g., 1M NaOH) to pH 9-10 base_add->sep_funnel2 separate2 Separate Layers extract->separate2 aq_layer2 Aqueous Layer (Salts) separate2->aq_layer2 org_layer2 Organic Layer (Purified Product) separate2->org_layer2 dry Dry (Na2SO4), Filter, Evaporate org_layer2->dry pure_product Pure 1,8-Naphthyridine Derivative dry->pure_product

Caption: Workflow for purifying a 1,8-naphthyridine derivative using acid-base extraction.

Troubleshooting Column Chromatography

Column chromatography is a highly versatile purification technique for 1,8-naphthyridine derivatives.[1][2][6]

Problem: Poor separation of the product from impurities.

  • Potential Cause 1: Inappropriate solvent system. The polarity of the eluent is critical for achieving good separation. If the eluent is too polar, all compounds will move too quickly through the column, resulting in poor resolution. If it is not polar enough, the compounds will not move at all.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for many 1,8-naphthyridine derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[6] For more polar compounds, systems like methanol/dichloromethane may be more suitable.[6]

  • Potential Cause 2: Compound streaking on the column. Streaking can be caused by several factors, including compound degradation on the acidic silica gel or overloading the column.[6]

    • Solution:

      • Test for degradation: Spot your compound on a TLC plate and let it sit for an hour before eluting to see if any degradation has occurred.[6] If your compound is unstable on silica, consider using deactivated silica gel, alumina, or reverse-phase chromatography.[6]

      • Reduce column loading: The amount of crude material should be about 1-5% of the mass of the silica gel.

      • Add a basic modifier: For basic compounds like 1,8-naphthyridines, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent tailing by neutralizing acidic sites on the silica gel.[8]

Problem: The compound is not eluting from the column.

  • Potential Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. A gradient elution, starting with a low polarity eluent and gradually increasing the polarity, can be very effective for separating compounds with a wide range of polarities.[6]

Decision Tree for Column Chromatography Troubleshooting

start Column Chromatography Issue poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking no_elution No Elution start->no_elution solvent_too_polar Is the eluent too polar? poor_sep->solvent_too_polar overloaded Is the column overloaded? streaking->overloaded solvent_not_polar Is the eluent not polar enough? no_elution->solvent_not_polar decrease_polarity Decrease eluent polarity solvent_too_polar->decrease_polarity Yes use_gradient Use a solvent gradient solvent_too_polar->use_gradient No change_solvent Try a different solvent system (e.g., DCM/MeOH) use_gradient->change_solvent reduce_load Reduce sample load overloaded->reduce_load Yes degradation Is the compound degrading? overloaded->degradation No use_base Add triethylamine to eluent degradation->use_base Yes change_stationary_phase Use neutral alumina or deactivated silica use_base->change_stationary_phase increase_polarity Increase eluent polarity solvent_not_polar->increase_polarity Yes

Caption: A decision-making guide for troubleshooting common column chromatography issues.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid 1,8-naphthyridine derivatives.[11][12]

Problem: The compound "oils out" instead of forming crystals.

  • Potential Cause 1: The solution is supersaturated. If the solution is cooled too quickly or is too concentrated, the compound may come out of solution as a liquid (oil) rather than forming a crystal lattice.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

  • Potential Cause 2: Impurities are inhibiting crystallization.

    • Solution: If the crude product is highly impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel to remove some of the impurities before attempting recrystallization.

Problem: No crystals form upon cooling.

  • Potential Cause 1: The compound is too soluble in the chosen solvent.

    • Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Potential Cause 2: The solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Troubleshooting Catalyst Removal

Many syntheses of 1,8-naphthyridine derivatives employ metal catalysts, and their removal is crucial for the final product's purity.[13][14][15]

Problem: Residual metal catalyst remains in the product after filtration.

  • Potential Cause: The catalyst is partially soluble in the reaction solvent.

    • Solution:

      • Filtration through Celite: For heterogeneous catalysts, filtration through a pad of Celite can be effective at removing fine particles.[16]

      • Adsorbents: Passing a solution of the crude product through a plug of silica gel or activated carbon can help adsorb dissolved metal catalysts.[13]

      • Metal Scavengers: For trace amounts of palladium or other precious metals, using a solid-supported thiol scavenger can be highly effective.[16] These scavengers have a high affinity for the metal and can be easily filtered off.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

This protocol is for the removal of basic impurities from a crude reaction mixture.[5]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).[5]

  • Separation: Separate the layers. The protonated basic impurities will be in the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5]

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Standard Recrystallization

  • Solvent Selection: Choose a solvent in which the 1,8-naphthyridine derivative is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[5]

  • Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[5]

Protocol 3: Silica Gel Column Chromatography

  • Eluent Selection: Determine the optimal eluent system by TLC.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.[5]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.[5]

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[5]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.[5]

Summary of Impurities and Recommended Purification Strategies

Impurity TypeCommon ExamplesRecommended Primary Purification MethodSecondary/Alternative Methods
Basic Starting Materials 2-Aminopyridine derivativesAcid-Base Extraction[5][8]Column Chromatography
Acidic Byproducts Carboxylic acidsBase Wash (e.g., NaHCO₃)Column Chromatography
Neutral, Non-polar Byproducts Unreacted aldehydes/ketonesColumn ChromatographyRecrystallization
Positional Isomers e.g., 2-amino-3-chloro- vs. 2-amino-5-chloro-1,8-naphthyridineHigh-Performance Column Chromatography with a shallow gradient[8]Derivatization to alter polarity, followed by separation
High-Boiling Solvents DMSO, Pyridine, DMFAqueous Washes (for DMSO), Acid Wash (for Pyridine)[5]Co-evaporation with Toluene[5]
Residual Metal Catalysts Palladium, Copper, etc.Filtration through Celite or a specific adsorbent (e.g., activated carbon)[13][16]Treatment with metal scavengers[16]

References

  • common impurities in 1,8-naphthyridine synthesis and removal - Benchchem. (n.d.).
  • Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs - Benchchem. (n.d.).
  • Column chromatography techniques for the purification of 1,8-naphthyridine derivatives - Benchchem. (n.d.).
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024).
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. (n.d.).
  • Acid-Base Extraction.1. (n.d.).
  • troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives - Benchchem. (n.d.).
  • 1,8-Naphthyridine - Chem-Impex. (n.d.).
  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed. (2010).
  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.).
  • Synthesis and characterization of 1,8-Naphthridine derivatives | Request PDF. (2025).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022).
  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. (n.d.).
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.).
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (n.d.).
  • 1,8-Naphthyridine - Wikipedia. (n.d.).
  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Exp 6 - Extraction. (n.d.).
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal. (n.d.).
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.).
  • A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing). (n.d.).
  • 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem. (n.d.).
  • Technical Support Center: Catalyst Residue Removal from Macrocyclic Products - Benchchem. (n.d.).
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).
  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. (2025).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (n.d.).
  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid: A Magnetically Recyclable Catalyst for One-Pot Synthesis of Imidazole–Indole Derivatives | ACS Omega - ACS Publications. (2025).
  • Troubleshooting Your Nitrogen Generator: A Simple Guide - NiGen International. (2023).
  • Troubleshooting Guide for RNA Cleanup - NEB. (n.d.).
  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone - MDPI. (2026).

Sources

solubility problems of 1,8-naphthyridine-3-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,8-naphthyridine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common in vitro solubility challenges. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?

A: This phenomenon, often called "crashing out," is a common issue when working with compounds that have poor aqueous solubility.[1][2] this compound is an organic molecule that is often readily soluble in an organic solvent like Dimethyl sulfoxide (DMSO) but has limited solubility in aqueous systems like cell culture media or phosphate-buffered saline (PBS).[3][4][5][6]

The core issue is the drastic change in the solvent environment. When your DMSO stock solution is introduced to the aqueous medium, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is not readily soluble. If the concentration of the compound exceeds its solubility limit in the final aqueous solution, it will precipitate.

Q2: What is the best initial solvent for making a stock solution, and what concentration should I aim for?

A: DMSO is the most widely used initial solvent for poorly water-soluble compounds in early drug discovery and in vitro testing due to its strong solubilizing power and miscibility with water.[4][5][6][7]

Best Practices for Stock Solutions:

  • Solvent: Start with 100% high-purity, anhydrous DMSO.

  • Concentration: Prepare a high-concentration stock, typically between 10 mM and 50 mM. This allows you to achieve your desired final assay concentration by adding a very small volume of the stock solution to your medium, which minimizes the final DMSO concentration.

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability. Before use, ensure the solution is completely thawed and vortexed to redissolve any compound that may have crystallized at low temperatures.

Q3: How does pH affect the solubility of this compound?

A: The solubility of this compound is highly dependent on pH.[8][9] The molecule contains a carboxylic acid group (-COOH), which is a weak acid.

  • In Acidic to Neutral pH (e.g., pH < 6): The carboxylic acid group remains largely in its neutral, protonated form (R-COOH). This form is less polar and generally has significantly lower aqueous solubility.[9][10][11]

  • In Alkaline pH (e.g., pH > 7.5): The carboxylic acid group loses a proton (deprotonates) to become its conjugate base, a carboxylate anion (R-COO⁻). This ionized form is much more polar and, therefore, exhibits significantly higher solubility in aqueous solutions.[8]

Most standard cell culture media are buffered around pH 7.2-7.4. While this is slightly alkaline, it may not be sufficient to fully solubilize higher concentrations of the compound. A slight increase in the pH of your buffer or medium can often dramatically improve solubility.

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is a critical consideration, as DMSO itself can have biological effects and induce cytotoxicity.[7][12] While tolerance varies between cell lines, a widely accepted best practice is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) .[13] Some robust cell lines may tolerate up to 1%, but concentrations above this are known to cause stress, inhibit growth, or induce apoptosis, confounding your experimental results.[12][14]

Crucially, you must always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to distinguish the effects of your compound from any effects caused by the solvent itself.[13]

Final DMSO ConcentrationGeneral Recommendation & Potential Cellular Impact
< 0.1% Ideal. Minimal impact on most cell lines.
0.1% - 0.5% Generally Safe. The standard acceptable range for most in vitro assays. A vehicle control is mandatory.[13]
0.5% - 1.0% Use with Caution. May cause inhibitory or stimulatory effects in some cell lines. Requires rigorous validation with vehicle controls.[12][14]
> 1.0% Not Recommended. High risk of cytotoxicity and significant off-target solvent effects that can invalidate results.[7][12]

Troubleshooting Guide: Compound Precipitation

This guide provides a logical workflow to diagnose and solve solubility issues during your experiment.

Problem: Precipitation is observed in the well after diluting the DMSO stock into the aqueous assay medium.

G start Precipitation Observed in Assay Medium check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso high_dmso Is it > 0.5%? check_dmso->high_dmso Yes low_dmso Is it ≤ 0.5%? check_dmso->low_dmso No reduce_dmso Action: Remake stock at higher concentration and/or reduce final compound concentration. high_dmso->reduce_dmso check_conc Step 2: Evaluate Compound Concentration low_dmso->check_conc high_conc Does concentration exceed known solubility limit? check_conc->high_conc Yes low_conc Concentration is low, but precipitation still occurs. check_conc->low_conc No reduce_conc Action: Lower the final test concentration to within the compound's kinetic solubility limit. high_conc->reduce_conc ph_strategy Step 3: Implement Solubility Enhancement low_conc->ph_strategy adjust_ph Strategy A: pH Adjustment (See Protocol 2) Increase pH of medium/buffer with dilute NaOH to 7.8-8.5. ph_strategy->adjust_ph cosolvent_strategy Strategy B: Alternative Formulation Use solubilizing excipients like cyclodextrins if pH adjustment fails or is incompatible with the assay. ph_strategy->cosolvent_strategy G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Protonated R-COOH (Neutral Form) Sol_Low Result: Low Aqueous Solubility (Precipitation Risk) Deprotonated R-COO⁻ + H⁺ (Anionic Form) Protonated->Deprotonated Equilibrium shifts based on pH Sol_High Result: High Aqueous Solubility (Stays in Solution)

Caption: pH-dependent equilibrium of a carboxylic acid.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a standard method for preparing a concentrated stock solution.

Materials:

  • This compound (MW: 174.16 g/mol , verify for your specific derivative)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 174.16 g/mol * (1000 mg / 1 g) = 1.74 mg

  • Weigh Compound: Carefully weigh the calculated mass of the compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or sonicate for 5-10 minutes to aid dissolution. [15]Ensure no solid particles are visible.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the compound's solubility in an aqueous buffer by modifying the pH.

Materials:

  • Aqueous buffer (e.g., PBS, HBSS)

  • 0.1 M NaOH solution (sterile)

  • Calibrated pH meter

  • Your compound's DMSO stock solution (from Protocol 1)

Procedure:

  • Determine Target pH: For a carboxylic acid, a pH of 7.8 to 8.5 is a good starting point to ensure deprotonation.

  • Adjust Buffer pH: While stirring your aqueous buffer, add the 0.1 M NaOH solution dropwise until the target pH is reached and stable.

  • Prepare Dilutions: Add the DMSO stock solution to the pH-adjusted buffer to achieve your final desired concentration. The final DMSO concentration should remain ≤ 0.5%.

  • Observe: Vortex briefly and visually inspect for precipitation. Let the solution sit at room temperature for 15-30 minutes to check for delayed precipitation.

  • Important - Vehicle Control: Prepare a separate vehicle control by adding the same volume of DMSO to the pH-adjusted buffer. You must also run a control with cells in the pH-adjusted buffer (containing DMSO but no compound) to ensure the pH change itself does not affect your cellular endpoint.

Protocol 3: Kinetic Solubility Shake-Flask Method

This protocol helps determine the apparent or kinetic solubility of your compound in a specific medium.

Materials:

  • Test medium (e.g., cell culture medium at pH 7.4)

  • Your compound's DMSO stock solution (e.g., 10 mM)

  • 96-well plate and plate shaker

  • Plate reader or HPLC-UV for quantification

Procedure:

  • Serial Dilution: Prepare a serial dilution of your DMSO stock solution in a 96-well plate using DMSO.

  • Addition to Medium: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your test medium (e.g., 198 µL). This creates a range of compound concentrations while keeping the final DMSO percentage constant (in this case, 1%).

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 1.5 to 2 hours. This allows the solution to reach equilibrium.

  • Analysis: Analyze the plate. For a quick assessment, a plate reader can measure light scattering caused by precipitation. For a quantitative result, filter the samples (using a 96-well filter plate) to remove any precipitate and analyze the concentration of the soluble compound in the filtrate using a validated HPLC-UV method.

  • Determination: The highest concentration that does not show significant precipitation is considered the kinetic solubility limit under those conditions.

By employing these structured troubleshooting guides and protocols, researchers can systematically overcome the solubility challenges associated with this compound, leading to more reliable and reproducible in vitro data.

References

  • Considerations regarding use of solvents in in vitro cell based assays. (2025).
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.).
  • This compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridinyl). (2025). Chemsrc.
  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. (2015).
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024).
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). PMC - NIH.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (n.d.). PubMed Central.
  • 1,8-Naphthyridine-3-carboxylicacid, 7-amino-4-hydroxy-, ethyl ester. (2025). Chemsrc.
  • Antimicrobial Activity of Naphthyridine Deriv
  • This compound, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-. (n.d.). PubChem.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.).
  • Formulation strategies for poorly soluble drugs. (2025).
  • Does pH affect solubility?. (2023).
  • The Impact of pH on Cell Culture Media. (2024). HuanKai Group.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library.
  • How to enhance drug solubility for in vitro assays?. (2014).
  • The Effect of pH on Solubility. (2019). YouTube.
  • This compound (C9H6N2O2). (n.d.). PubChemLite.
  • This compound, 1,4-dihydro-6-fluoro-7-(4-methyl-1-piperazinyl). (n.d.). PubChem.
  • Design,: In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. (n.d.).
  • Understanding Common Lab Solvents. (n.d.). CP Lab Safety.
  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. (n.d.). FDA.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). SpringerLink.
  • 1,8-Naphthyridine. (n.d.). Wikipedia.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). (2025).
  • 2-Oxo-1,2-dihydro-n[7][16]aphthyridine-3-carboxylic acid ethyl ester. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 1,8-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic scaffold. The 1,8-naphthyridine core is a key structural motif in numerous antibacterial agents, including nalidixic acid, the first of the quinolone antibiotics.[1][2] This guide provides in-depth, experience-based insights and practical solutions to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and historically significant method for synthesizing the this compound core is a variation of the Gould-Jacobs reaction.[3] This multi-step process typically begins with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the naphthyridine ring system.[4] Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[5]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in 1,8-naphthyridine synthesis can often be attributed to several critical factors:

  • Purity of Starting Materials: Impurities in the 2-aminopyridine or DEEM can lead to the formation of side products, thereby reducing the yield of the desired product.[6]

  • Reaction Temperature: The cyclization step is particularly sensitive to temperature. Insufficient heat may result in an incomplete reaction, while excessive temperatures can lead to degradation of the product.[7]

  • Solvent Choice: The selection of a suitable solvent is crucial. While high-boiling point solvents like diphenyl ether are traditionally used for the cyclization, recent studies have explored more environmentally friendly and efficient options, including water and solvent-free conditions.[6][8]

  • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it has reached completion.[6]

Q3: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely culprits?

The formation of multiple products is a common challenge. Poor regioselectivity, especially when using unsymmetrical ketones as the active methylene compound, can be a significant issue.[6] The primary byproduct concerns often arise from incomplete cyclization, side reactions of the starting materials, or degradation of the product under harsh reaction conditions.

Q4: Are there greener alternatives to the traditional high-temperature synthesis in organic solvents?

Yes, significant progress has been made in developing more sustainable synthetic routes. Methodologies utilizing water as a solvent, sometimes in conjunction with catalysts like choline hydroxide, have demonstrated high yields.[8] Additionally, solvent-free conditions, often facilitated by microwave irradiation or solid-state grinding with a catalyst, offer an effective and environmentally conscious alternative that can also simplify the work-up process.[6][8]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Incomplete Cyclization

Symptoms:

  • Persistence of the intermediate (the product of the initial condensation) in the reaction mixture, as observed by TLC or other analytical methods.

  • Low yield of the final 1,8-naphthyridine product.

Probable Causes & Solutions:

Probable Cause Underlying Rationale Recommended Solution
Insufficient Reaction Temperature The intramolecular cyclization step is a thermally driven 6-electron electrocyclization that requires a significant energy input to overcome the activation barrier.[4]Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. For high-boiling point solvents like diphenyl ether, temperatures around 240-250°C are often necessary.[9]
Inadequate Reaction Time The cyclization reaction may be slow, and terminating the reaction prematurely will result in a mixture of the intermediate and the final product.Extend the reaction time and monitor the disappearance of the intermediate using TLC.
Inefficient Heat Transfer Poor stirring or a large reaction scale can lead to uneven heating, with some parts of the reaction mixture not reaching the required temperature for cyclization.Ensure vigorous stirring and consider using a mechanical stirrer for larger scale reactions. For very large batches, consider dividing the reaction into smaller, more manageable portions.
Problem 2: Formation of Colored Impurities and Tar

Symptoms:

  • The reaction mixture darkens significantly, often turning dark brown or black.

  • The isolated product is difficult to purify and may be a sticky solid or oil.

Probable Causes & Solutions:

Probable Cause Underlying Rationale Recommended Solution
Product Degradation at High Temperatures The 1,8-naphthyridine ring system can be susceptible to decomposition at excessively high temperatures, especially over prolonged reaction times.[7]Optimize the reaction time and temperature. A thorough time-temperature study can help identify the optimal conditions that maximize yield while minimizing degradation.[7] Consider using microwave-assisted synthesis, which can often shorten reaction times and improve yields.[4]
Oxidation of Starting Materials or Product Aminopyridines and the final product can be sensitive to air oxidation at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Side Reactions of Starting Materials Impurities in the starting materials can undergo polymerization or other side reactions at high temperatures, leading to the formation of tar.Ensure the purity of your starting materials through recrystallization or distillation before use.
Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product precipitates as a fine, difficult-to-filter solid.

  • The crude product is contaminated with byproducts that are difficult to remove by standard purification techniques.

Probable Causes & Solutions:

Probable Cause Underlying Rationale Recommended Solution
Poor Solubility of the Product 1,8-Naphthyridine-3-carboxylic acids often have limited solubility in common organic solvents, making recrystallization challenging.Experiment with a range of solvents or solvent mixtures for recrystallization. In some cases, conversion to a salt (e.g., with an appropriate acid or base) may improve solubility and facilitate purification.
Co-precipitation of Byproducts Byproducts with similar solubility profiles to the desired product can co-precipitate, leading to a contaminated final product.If recrystallization is ineffective, consider column chromatography. A careful selection of the stationary and mobile phases is crucial for successful separation.
Presence of Inorganic Salts If the work-up involves neutralization or pH adjustment, inorganic salts may precipitate with the product.Thoroughly wash the crude product with water to remove any inorganic impurities before proceeding with further purification.

Experimental Workflow & Visualization

General Synthetic Pathway: Gould-Jacobs Reaction

The synthesis of the 1,8-naphthyridine core generally follows the path outlined below. This workflow highlights the key stages from starting materials to the final product.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis 2-Aminopyridine 2-Aminopyridine Intermediate Vinylogous Amide Intermediate 2-Aminopyridine->Intermediate + DEEM (Heat) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized_Ester Ethyl 4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate Intermediate->Cyclized_Ester High Temperature (e.g., Diphenyl Ether) Final_Product This compound Cyclized_Ester->Final_Product Base or Acid Hydrolysis

Caption: A generalized workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Troubleshooting Logic Diagram

When encountering issues in your synthesis, this logic diagram can help guide your troubleshooting process by systematically addressing potential problem areas.

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_byproducts Byproduct Analysis cluster_purification Purification Strategy Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Byproducts Byproduct Formation Start->Byproducts Purification_Issues Purification Difficulty Start->Purification_Issues Check_Temp_Time Verify Reaction Temperature & Time Low_Yield->Check_Temp_Time Check_Purity Assess Starting Material Purity Low_Yield->Check_Purity Check_Solvent Evaluate Solvent Choice Low_Yield->Check_Solvent Optimize_Temp Optimize Cyclization Temperature Byproducts->Optimize_Temp Inert_Atmosphere Use Inert Atmosphere Byproducts->Inert_Atmosphere Catalyst_Select Consider Catalyst for Regioselectivity Byproducts->Catalyst_Select Solvent_Screen Screen Recrystallization Solvents Purification_Issues->Solvent_Screen Chromatography Attempt Column Chromatography Purification_Issues->Chromatography Wash_Salts Wash with Water to Remove Salts Purification_Issues->Wash_Salts

Caption: A decision-making diagram for troubleshooting common issues in 1,8-naphthyridine synthesis.

References

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Center for Biotechnology Information. [Link]

  • Nalidixic acid. Wikipedia. [Link]

  • Nalidixic acid. Grokipedia. [Link]

  • Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates. PubMed. [Link]

  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. PubMed. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Nalidixic Acid in Focus: Chemical Structure, Synthesis, and Market Trends. Beacon. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society. [Link]

  • Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Design, In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. ResearchGate. [Link]

  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. ACS Publications. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

Sources

Technical Support Center: Regioselectivity Control in Friedländer Annulation for Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Friedländer annulation for the synthesis of naphthyridines and encountering challenges with regioselectivity. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)
Q1: I'm attempting a Friedländer synthesis with an unsymmetrical ketone and 2-aminonicotinaldehyde, but I'm getting a mixture of two isomeric naphthyridines. Why is this happening?

A1: This is a classic and frequently encountered challenge in Friedländer annulation. The root cause of poor regioselectivity lies in the use of an unsymmetrical ketone, which possesses two distinct α-methylene groups that can be deprotonated to form different enolates or enamines.[1] Each of these intermediates can then react with the aldehyde group of the 2-aminonicotinaldehyde, leading to two different cyclization pathways and ultimately, a mixture of regioisomeric naphthyridine products.

The reaction begins with either an aldol-type condensation between the ketone's enolate/enamine and the amino-aldehyde, or the formation of a Schiff base between the two starting materials.[2][3] Regardless of the precise initial step, the key regiochemistry-determining event is which α-carbon of the ketone forms the new C-C bond with the aldehyde's carbonyl carbon.

Below is a diagram illustrating the two competing mechanistic pathways.

G cluster_start Reactants cluster_pathA Pathway A (Kinetic Control often) cluster_pathB Pathway B (Thermodynamic Control often) Start 2-Aminonicotinaldehyde + Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) EnamineA Enamine/Enolate Formation (at less substituted α-carbon) Start->EnamineA Catalyst/ Conditions EnamineB Enamine/Enolate Formation (at more substituted α-carbon) Start->EnamineB Catalyst/ Conditions AldolA Aldol Condensation EnamineA->AldolA CyclizeA Cyclization & Dehydration AldolA->CyclizeA ProductA Linear Naphthyridine Isomer CyclizeA->ProductA AldolB Aldol Condensation EnamineB->AldolB CyclizeB Cyclization & Dehydration AldolB->CyclizeB ProductB Angular Naphthyridine Isomer CyclizeB->ProductB

Caption: Competing pathways in Friedländer annulation with unsymmetrical ketones.

The ratio of the final products is determined by the relative rates of these two competing pathways, which can be influenced by catalyst choice, reaction conditions, and substrate electronics.[4]

Q2: How can I use a catalyst to selectively form one regioisomer over the other?

A2: Catalyst selection is the most powerful tool for controlling regioselectivity. Different classes of catalysts operate through distinct mechanisms, favoring either the kinetic or thermodynamic product.

  • Amine Catalysts for 2-Substituted Naphthyridines (Kinetic Control):

    • Mechanism: Cyclic secondary amines, such as pyrrolidine, catalyze the reaction via an enamine intermediate. The reaction typically occurs at the less sterically hindered α-carbon, leading to the "linear" or 2-substituted product.[5][6]

    • Expert Insight: Researchers at Merck & Co., Inc. conducted a seminal study demonstrating that the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) , is an exceptionally reactive and regioselective catalyst.[7][8] It can achieve regioselectivities as high as 96:4 for the 2-substituted 1,8-naphthyridine.[5][6] The steric bulk of the catalyst plays a crucial role in directing the enamine formation away from the more substituted α-position.

  • Acid and Base Catalysts (Often Thermodynamic Control):

    • Mechanism: Traditional acid (e.g., p-TsOH, Lewis acids) or base (e.g., KOH, NaOH) catalysis proceeds through an enol or enolate intermediate, respectively.[9][10][11] These conditions often favor the formation of the more thermodynamically stable, more substituted enolate/enol, which leads to the "angular" or 2,3-disubstituted naphthyridine.

    • Modern Alternatives: Basic ionic liquids, such as [Bmmim][Im], have been shown to be effective catalysts, sometimes yielding exclusive products with unsymmetrical ketones under optimized conditions.[12][13] Similarly, metal salt Lewis acids like In(OTf)₃ can be highly effective for selectively forming the Friedländer product under solvent-free conditions.[14]

The choice of catalyst fundamentally alters the reaction intermediate and its transition state, providing a clear lever for experimental control.

Q3: Besides the catalyst, what other experimental parameters can I adjust to improve my product ratio?

A3: Fine-tuning reaction conditions is critical for maximizing the effectiveness of your chosen catalyst and enhancing regioselectivity.

  • Temperature: Temperature has a significant impact. In the amine-catalyzed synthesis of 1,8-naphthyridines, higher temperatures were shown to positively correlate with increased regioselectivity.[5][6] This may seem counterintuitive, as kinetic control is often favored at lower temperatures. However, in this specific system, it suggests that the energy difference between the two competing transition states may increase with temperature, or that a reversible side reaction is suppressed at higher temperatures.

  • Rate of Addition: For reactions favoring the kinetic product (e.g., using an amine catalyst), a slow, controlled addition of the ketone substrate is highly beneficial.[7] This strategy maintains a low instantaneous concentration of the ketone, ensuring that the faster-forming, less-substituted enamine reacts before it has a chance to equilibrate to the more stable, more-substituted thermodynamic enamine.

  • Solvent Choice: The solvent can influence reaction rates and equilibria. While traditional methods use alcohols or aqueous solutions, modern protocols have demonstrated high yields and selectivity in greener solvents like water or even under solvent-free conditions.[15][16][17] For instance, choline hydroxide in water has been reported as an efficient system for 1,8-naphthyridine synthesis.[15][18] A solvent screen is often a worthwhile optimization step.

Q4: Is it possible to modify my ketone substrate to force the reaction down a single pathway?

A4: Yes, this is a substrate-based control strategy that offers excellent, albeit less atom-economical, control. By temporarily or permanently modifying one of the α-positions of the ketone, you can effectively block one of the reaction pathways.

A highly effective method involves introducing a phosphonate directing group at one of the α-carbons of the ketone.[19] This modification renders the adjacent α-proton non-enolizable under the reaction conditions, forcing the condensation to occur exclusively at the other α-position. The phosphonate group can often be removed in a subsequent step if desired. This approach provides near-perfect control over the regiochemical outcome.[19]

Troubleshooting Guide
Problem Potential Cause Recommended Solution(s)
Poor Regioselectivity (Product Mixture) Use of an unsymmetrical ketone without a directing catalyst.1. For 2-substituted isomer: Switch to an amine catalyst like pyrrolidine or, ideally, TABO.[5][7] Implement slow addition of the ketone and optimize temperature. 2. For 2,3-disubstituted isomer: Use a traditional base (KOH) or acid (p-TsOH) catalyst.[4] Consider a Lewis acid screen (e.g., In(OTf)₃).[14]
Low Overall Yield Sub-optimal reaction conditions; catalyst incompatibility; starting material impurity.1. Verify Purity: Ensure starting materials, especially the 2-aminonicotinaldehyde, are pure.[17] 2. Optimize Temperature & Time: Monitor the reaction by TLC to determine the optimal reaction time. Experiment with a temperature range. 3. Solvent Screen: Test different solvents. Greener options like water or solvent-free conditions have proven effective and can simplify workup.[15][20]
Reaction Stalls / Does Not Go to Completion Insufficient catalyst activity; deactivation of catalyst; reaction equilibrium is unfavorable.1. Increase Catalyst Loading: Perform a loading screen (e.g., 5 mol%, 10 mol%, 20 mol%). 2. Switch Catalyst Class: If an amine catalyst is ineffective, try an acid- or base-mediated approach, as the mechanism is fundamentally different. 3. Water Removal: The reaction produces water, which can inhibit some catalysts (especially Lewis acids) or affect equilibria. Consider using a Dean-Stark trap or molecular sieves if compatible with the reaction conditions.
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Methyl-1,8-naphthyridine using TABO Catalyst

(Adapted from Dormer, P. G., et al., J. Org. Chem., 2003)[5][7]

This protocol is optimized for producing the 2-substituted naphthyridine from 2-aminonicotinaldehyde and acetone, showcasing high regioselectivity when applied to unsymmetrical methyl ketones.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminonicotinaldehyde (1.0 eq) and TABO (0.1 eq).

  • Solvent: Add a suitable solvent (e.g., toluene or xylene) to create a 0.5 M solution with respect to the 2-aminonicotinaldehyde.

  • Heating: Heat the mixture to reflux (e.g., 110-140 °C, depending on the solvent).

  • Substrate Addition: Using a syringe pump, add the unsymmetrical methyl ketone (1.5 eq) dropwise to the refluxing solution over a period of 4-6 hours. This slow addition is critical for achieving high regioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted 1,8-naphthyridine regioisomer.

Workflow for Optimizing Regioselectivity

G Start Start: Poor Regioselectivity Observed Target Define Target Isomer: - Linear (e.g., 2-sub) - Angular (e.g., 2,3-disub) Start->Target LinearPath Target: Linear Isomer Target->LinearPath Path A AngularPath Target: Angular Isomer Target->AngularPath Path B CatalystLinear Select Amine Catalyst (e.g., Pyrrolidine, TABO) LinearPath->CatalystLinear AddLinear Implement Slow Addition of Ketone (Syringe Pump) CatalystLinear->AddLinear TempLinear Optimize Temperature (Often higher T is better) AddLinear->TempLinear CheckLinear Analyze Ratio (GC/NMR). Is selectivity >95:5? TempLinear->CheckLinear Success Success: Proceed with Optimized Protocol CheckLinear->Success Yes Reassess Consider Substrate Modification (e.g., Phosphonate Group) CheckLinear->Reassess No CatalystAngular Select Acid or Base Catalyst (e.g., KOH, p-TsOH, In(OTf)3) AngularPath->CatalystAngular SolventAngular Solvent Screen (Toluene, H2O, Solvent-free) CatalystAngular->SolventAngular CheckAngular Analyze Ratio (GC/NMR). Is selectivity >95:5? SolventAngular->CheckAngular CheckAngular->Success Yes CheckAngular->Reassess No

Caption: Troubleshooting workflow for regioselectivity control.

References
  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Dey, S., & Golder, A. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19108–19116. [Link]

  • Jida, M., & Deprez, P. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(29), 3795-3798. (Link available via ResearchGate) [Link]

  • Dey, S., & Golder, A. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]

  • Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Marco-Contelles, J., et al. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • Marco-Contelles, J., et al. (2009). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Shiri, M., et al. (2012). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Borah, P., et al. (2020). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • Chen, Y., et al. (2001). A highly regioselective Friedländer reaction. PubMed. [Link]

  • Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. ResearchGate. [Link]

Sources

overcoming low reactivity of precursors in 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial (e.g., Nalidixic acid) and anticancer drugs.[1] Its synthesis, most commonly approached via the Friedländer annulation, is a cornerstone reaction for drug development professionals. This reaction condenses a 2-aminonicotinaldehyde (or ketone) with a compound containing a reactive α-methylene group.[1][2]

However, the path to these valuable molecules is often hindered by the low reactivity of the precursor materials. The electron-withdrawing nature of the pyridine ring can deactivate the ortho-amino group, while the carbonyl partner may lack sufficient nucleophilicity, leading to low yields, long reaction times, and the formation of unwanted side products.[3]

This guide provides a comprehensive troubleshooting framework and advanced protocols to overcome these common hurdles. We will explore the mechanistic reasons for low reactivity and provide actionable, field-proven solutions to optimize your synthesis.

Troubleshooting Guide: Overcoming Low Reactivity

This section is designed in a question-and-answer format to directly address the most common issues encountered during the Friedländer synthesis of 1,8-naphthyridines.

Q1: My reaction shows little to no product formation, even after extended heating. What is the primary cause and my first step?

A1: This is the most common issue and typically points to insufficient activation of one or both coupling partners. The Friedländer synthesis is a delicate balance between an aldol-type condensation and a subsequent cyclodehydration.[1] Failure to initiate the first step (C-C bond formation) is the usual culprit.

Probable Cause A: Poor Electrophilicity of the 2-Aminonicotinaldehyde Carbonyl

The aldehyde group needs to be sufficiently electrophilic to react with the enol or enolate of the active methylene partner.

  • Solution 1: Introduce an Acid Catalyst.

    • Mechanism: A Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) or a Lewis acid (e.g., CeCl₃·7H₂O, ZnCl₂) protonates or coordinates to the carbonyl oxygen.[3] This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

    • Recommendation: Start with a catalytic amount of p-TsOH (5-10 mol%). If reactivity remains low, consider a stronger Lewis acid. Cerium(III) chloride heptahydrate has proven effective under solvent-free grinding conditions, often leading to high yields at room temperature.[3]

Probable Cause B: Poor Nucleophilicity of the Active Methylene Compound

The α-protons of your ketone or ester partner may not be acidic enough to form the required enolate/enol intermediate under neutral conditions.

  • Solution 1: Introduce a Base Catalyst.

    • Mechanism: A base, such as piperidine, DABCO, or an ionic liquid, deprotonates the α-carbon, generating a more potent enolate nucleophile that can readily attack the carbonyl of the 2-aminonicotinaldehyde.[1][4]

    • Recommendation: Basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) can serve as both the catalyst and solvent, simplifying the reaction setup and often improving yields.[5][6] For a milder, metal-free option, choline hydroxide (ChOH) in water has shown exceptional efficacy, even at low catalyst loadings (1 mol%).[7][8]

Q2: The reaction is sluggish and requires harsh conditions (high temperature, long reaction times). How can I accelerate it?

A2: Sluggish reactions are a classic sign that the activation energy barrier is too high for your thermal conditions. While increasing temperature is a straightforward approach, it can lead to side product formation. More elegant solutions often provide better outcomes.

  • Solution 1: Microwave-Assisted Synthesis.

    • Mechanism: Microwave irradiation provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes.[4][9] This technique often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.

    • Recommendation: The combination of a catalyst like DABCO under solvent-free microwave conditions is a potent, environmentally friendly strategy for accelerating the synthesis of 1,8-naphthyridines.[4] A typical starting point is irradiation at 600W for a few minutes, monitoring completion by TLC.[4]

  • Solution 2: Solvent-Free Grinding.

    • Mechanism: This mechanochemical approach brings reactants into close contact in the solid state, often with a solid-supported catalyst. This method can enhance reaction rates without the need for high temperatures or hazardous solvents.

    • Recommendation: Grinding 2-aminonicotinaldehyde with an active methylene compound in the presence of a catalyst like CeCl₃·7H₂O at room temperature can lead to the rapid formation of the desired product in high purity.[3]

Q3: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?

A3: Poor regioselectivity is a well-known challenge when an unsymmetrical ketone can form two different enolates.[10] The outcome is often a difficult-to-separate mixture of 2-substituted and 2,3-disubstituted 1,8-naphthyridines.

  • Solution 1: Employ a Regioselective Catalyst.

    • Mechanism: Certain catalysts can sterically or electronically favor the formation of one enolate over the other.

    • Recommendation: The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to be highly effective in promoting regioselective annulations with unmodified methyl ketones to favor the 2-substituted product.[11] The selectivity can be further enhanced by the slow addition of the ketone to the reaction mixture.[11]

  • Solution 2: Modify the Reaction Conditions.

    • Mechanism: The choice of catalyst (acid vs. base) and solvent can influence the thermodynamic vs. kinetic control of enolate formation.

    • Recommendation: Basic ionic liquids like [Bmmim][Im] have been reported to generate single, exclusive products in excellent yields when reacting with unsymmetrical ketones, suggesting a high degree of regiocontrol.[5][12]

Frequently Asked Questions (FAQs)

Q: What is the best "green" or environmentally friendly approach for this synthesis? A: Recent research has focused heavily on sustainable methods. Performing the Friedländer reaction using water as the solvent with a catalytic amount of choline hydroxide (ChOH) is an excellent green methodology.[7][8] This approach avoids hazardous organic solvents and expensive metal catalysts, and product separation is often straightforward.[7]

Q: My starting materials are pure, but I'm still getting low yields. What else could be wrong? A: Beyond catalyst and conditions, ensure your reaction is not moisture-sensitive if using certain Lewis acids. Purge the flask with an inert gas like nitrogen or argon. Also, monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may simply require a longer duration to reach completion.[10]

Q: Are there any alternatives to the Friedländer synthesis for highly substituted or complex 1,8-naphthyridines? A: Yes. While the Friedländer is the most direct, other methods exist for more complex targets. Multi-component reactions (MCRs), where three or more reactants are combined in a single step, can provide rapid access to diverse 1,8-naphthyridine libraries.[13] Additionally, transition-metal-catalyzed cross-coupling and annulation strategies are powerful alternatives for constructing the ring system when traditional condensation methods fail.

Advanced Protocols & Methodologies

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis

This protocol is adapted from methodologies utilizing microwave irradiation for rapid and efficient synthesis.[4]

  • Preparation: In a microwave-safe reaction vessel, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%).

  • Reaction: Place the vessel in a microwave reactor and irradiate at 600W. Monitor the reaction time carefully (typically 2-10 minutes). Check for the consumption of starting materials using TLC.

  • Work-up: After completion, allow the mixture to cool to room temperature. Add ice-cold water and acidify with dilute HCl.

  • Isolation: Collect the resulting solid product by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to afford the pure 1,8-naphthyridine.[4]

Protocol 2: Aqueous Synthesis Catalyzed by Choline Hydroxide

This protocol leverages a green, metal-free catalytic system in water.[7][8]

  • Preparation: In a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (e.g., acetone, 1.5 mmol) to water (1.0 mL).

  • Catalysis: Begin stirring the mixture and add choline hydroxide (ChOH) (1 mol%).

  • Reaction: Purge the flask with nitrogen and heat the reaction mixture to 50°C with continuous stirring for approximately 6-12 hours, or until TLC indicates completion.

  • Work-up: Allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration.

  • Isolation: If the product is soluble, extract the mixture with an organic solvent like ethyl acetate. Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by column chromatography or recrystallization if necessary.[1]

Data Summary & Visualization

Table 1: Comparison of Catalytic Systems for a Model Reaction

(Model Reaction: 2-aminonicotinaldehyde + Acetone → 2-methyl-1,8-naphthyridine)

Catalyst SystemSolventTemperatureTimeYield (%)Reference
NoneWater50°C6hNo Reaction[7][8]
Choline Hydroxide (1 mol%)Water50°C6h99%[7][8]
DABCO (20 mol%)Solvent-Free (MW)600W~5 min86%[4]
CeCl₃·7H₂OSolvent-Free (Grinding)Room Temp~10 minHigh (not specified)[3]
[Bmmim][Im][Bmmim][Im]80°C24h>90%[5]
Diagrams

Friedlander_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Condensation cluster_step3 Step 3: Cyclization & Dehydration A Active Methylene Compound B Enolate / Enol A->B Base or Acid Cat. D Aldol Adduct B->D C 2-Aminonicotinaldehyde C->D E Iminium Intermediate D->E Intramolecular Attack F 1,8-Naphthyridine E->F -H₂O

Caption: General mechanism of the Friedländer annulation.

Troubleshooting_Workflow Start Reaction Start CheckYield Low / No Yield? Start->CheckYield Success Reaction Successful CheckYield->Success No AddCatalyst Introduce Catalyst (Acid or Base) CheckYield->AddCatalyst Yes CheckCatalyst Still Low Yield? AddCatalyst->CheckCatalyst CheckCatalyst->Success No IncreaseEnergy Increase Energy Input (Microwave / Heat) CheckCatalyst->IncreaseEnergy Yes CheckEnergy Still Low Yield? IncreaseEnergy->CheckEnergy CheckEnergy->Success No ChangeMethod Consider Alternative Methodology CheckEnergy->ChangeMethod Yes

Caption: Troubleshooting workflow for low-yield reactions.

References

  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
  • Ravichandran, S. et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
  • Rajkumar, R. et al. (n.d.). Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[1][11]Naphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences.

  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (n.d.). TSI Journals.
  • Troubleshooting guide for the synthesis of 1,8-naphthyridine deriv
  • Choudhury, S. S. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • San, Y. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Choudhury, S. S. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18947-18958. [Link]

  • San, Y. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28063-28071. [Link]

  • Optimizing reaction conditions for the synthesis of 1,8-naphthyridines. (2025). Benchchem.
  • Kulkarni, M. R., & Gaikwad, N. D. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Chemistry of Heterocyclic Compounds. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the challenges of scaling the synthesis of 1,8-naphthyridine-3-carboxylic acid, a critical scaffold in medicinal chemistry.

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for scaling up the synthesis of this compound. We will move beyond basic protocols to address the nuanced challenges encountered when transitioning from bench-scale experiments to pilot or manufacturing scales. The content is structured in a question-and-answer format to directly address potential issues, providing both troubleshooting solutions and the underlying scientific rationale.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound and its derivatives.

Q1: What is the most common and scalable synthetic route for the this compound core?

A1: The most established and widely used method is a variation of the Gould-Jacobs reaction .[1] This multi-step process is robust and has been successfully applied to multikilogram scale synthesis.[2] It typically involves three main stages:

  • Condensation: A substituted 2-aminopyridine reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.[3][4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.[5][6]

  • Hydrolysis: The resulting ester is saponified (hydrolyzed) under basic conditions, followed by acidic workup, to yield the final this compound.[3][7]

Q2: Why is the thermal cyclization step performed at such high temperatures?

A2: The cyclization is an intramolecular electrophilic aromatic substitution-type reaction, specifically a 6-electron electrocyclization.[1][8] This step requires significant thermal energy to overcome the activation barrier for the ring-closing event. The high temperatures, typically 240-250 °C, are necessary to drive the reaction to completion in a reasonable timeframe.[5] High-boiling point, thermally stable solvents like Dowtherm A or diphenyl ether are used as the reaction medium to achieve these temperatures consistently and safely.[2]

Q3: Are there greener or milder alternatives to the high-temperature cyclization?

A3: Yes, modern synthetic chemistry has explored alternatives to the harsh conditions of the traditional Gould-Jacobs reaction. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.

  • Catalytic methods: The use of ionic liquids or specific catalysts like choline hydroxide has been shown to facilitate the reaction under milder conditions, even in aqueous media.[9][10][11] However, for large-scale industrial production, the classical thermal cyclization method remains prevalent due to its well-understood parameters, scalability, and cost-effectiveness, despite the energy-intensive conditions.[12]

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary safety concern is managing the high-temperature thermal cyclization step. On a large scale, inefficient heat transfer can lead to thermal runaways.[13] Additionally, the use of high-boiling point solvents requires a well-designed reactor system capable of maintaining high temperatures safely. Proper pressure management and ensuring the reactor is free of volatile impurities are critical.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section provides a detailed, problem-oriented guide to address specific issues that arise during the scale-up process.

Issue 1: Low Yield in the Cyclization Step (Step 2)

Q: We achieved an 85% yield for the thermal cyclization in a 1L flask, but upon scaling to a 50L reactor, the yield dropped to 50-60%. TLC analysis shows significant amounts of unreacted enamine intermediate. What is the likely cause?

A: This is a classic scale-up challenge related to thermal management and mixing.[14] As reactor volume increases, the surface-area-to-volume ratio decreases, making both heating and cooling less efficient.

Troubleshooting Steps & Rationale:

  • Verify Internal Temperature: Do not rely on the reactor jacket temperature. Use a calibrated internal temperature probe to ensure the reaction mixture itself reaches and maintains the target temperature (e.g., 240-250 °C). In larger vessels, there can be a significant temperature gradient between the reactor wall and the center of the mixture.[14]

  • Improve Mixing Efficiency: Inadequate agitation can create localized cold spots where the reaction does not proceed efficiently.[13]

    • Action: Increase the agitation speed. If possible, evaluate the stirrer design (e.g., anchor vs. propeller) to ensure it provides sufficient top-to-bottom turnover for the specific viscosity of the reaction mixture at temperature.

  • Extend Reaction Time: Due to the thermal dynamics of a larger vessel, it may take longer to heat the entire volume to the target temperature. The reaction time at the target temperature might need to be extended compared to the lab scale.

    • Action: Monitor the reaction progress using in-process controls (e.g., sampling for TLC or HPLC analysis) and continue heating until the starting material is consumed.

  • Solvent Purity: Ensure the high-boiling solvent (e.g., Dowtherm A) is pure. Volatile impurities can lower the maximum achievable reaction temperature at a given pressure.

Issue 2: Product Purity and Color Issues After Hydrolysis (Step 3)

Q: The final this compound product after hydrolysis and precipitation is off-color (dark brown instead of pale yellow) and shows several impurities on HPLC, even though the ester intermediate appeared clean. Why is this happening?

A: This issue often points to degradation during the hydrolysis step or inefficient purification at a larger scale.

Troubleshooting Steps & Rationale:

  • Control Temperature during Hydrolysis: The saponification of the ester with sodium hydroxide is exothermic. On a large scale, the heat generated can be significant. If not controlled, the elevated temperature can cause degradation of the naphthyridine ring system, leading to colored byproducts.

    • Action: Add the sodium hydroxide solution slowly and with efficient cooling to maintain a consistent internal temperature (e.g., below 60 °C, or as determined by lab-scale optimization).

  • Optimize the Precipitation Step: The purity of the final product is highly dependent on the pH at which it precipitates.

    • Action: After hydrolysis, ensure all solids are dissolved in the basic solution. Filter the solution while warm to remove any insoluble impurities before acidification. Add the acid slowly with vigorous stirring to control the crystallization process. A final pH of 4-5 is often optimal for complete precipitation.[7]

  • Implement a Purification Wash: The crude, filtered product may have adsorbed impurities.

    • Action: Wash the filter cake with appropriate solvents. A water wash will remove residual inorganic salts. An ethanol or acetone wash can remove more organic, non-polar impurities.

  • Recrystallization: For high-purity material required in drug development, recrystallization is often necessary.

    • Action: Dissolve the crude product in a suitable solvent system (e.g., aqueous ethanol, DMF/water) and allow it to crystallize slowly. This is one of the most effective ways to remove closely related impurities.[15]

Issue 3: Incomplete Hydrolysis of the Ester

Q: Our scaled-up batch shows residual ethyl ester in the final product. We used a stoichiometric amount of NaOH and the same reaction time as our lab protocol.

A: This is typically a mass transfer or solubility issue that becomes more pronounced at scale.

Troubleshooting Steps & Rationale:

  • Increase Base Stoichiometry: At a larger scale, with less efficient mixing, it's common to require a slight excess of the reagent to ensure the reaction goes to completion.

    • Action: Increase the amount of NaOH slightly (e.g., from 1.1 equivalents to 1.3-1.5 equivalents). This helps to drive the equilibrium towards the carboxylate salt.

  • Add a Co-Solvent: The ethyl ester intermediate may have poor solubility in a purely aqueous NaOH solution, especially at the start of the reaction. This can lead to a slow, heterogeneous reaction.

    • Action: Include a water-miscible organic solvent like ethanol or isopropanol in the hydrolysis mixture.[7] This improves the solubility of the ester, creating a more homogeneous solution and facilitating a faster, more complete reaction.

  • Monitor for Completion: Do not rely solely on a fixed reaction time.

    • Action: Take samples periodically and analyze by TLC or HPLC to confirm the complete disappearance of the starting ester before proceeding with the acidic workup.

Part 3: Experimental Protocols & Data

Overall Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Precipitation cluster_3 Step 4: Purification A 2-Amino-6-methylpyridine + DEEM B Heat (e.g., 90-110°C) A->B C Enamine Intermediate B->C D Enamine in Dowtherm A C->D Isolate & Dry E Heat (240-250°C) D->E F Ethyl Ester Intermediate E->F G Ethyl Ester + NaOH(aq) F->G Isolate H Saponification G->H I Sodium Carboxylate Salt H->I J Acidification (e.g., HCl) I->J K Crude Product J->K L Crude Product K->L M Recrystallization L->M N Pure this compound M->N

Caption: Workflow for the synthesis of this compound.

Protocol 1: Step 2 - Thermal Cyclization (Scale-Up)

Objective: To perform the thermal cyclization of the enamine intermediate in a 50L reactor.

  • Reactor Setup: Ensure the 50L glass-lined reactor is clean, dry, and equipped with an overhead stirrer, a condenser, a nitrogen inlet, and a calibrated internal temperature probe.

  • Charging: Charge the reactor with Dowtherm A (25 L). Begin agitation.

  • Pre-heating: Heat the Dowtherm A to 240-250 °C under a slow nitrogen sweep.

  • Reagent Addition: Slowly add the enamine intermediate (5 kg) to the hot solvent over 1-2 hours. Rationale: A slow addition rate helps to control any initial exotherm and prevents the temperature from dropping significantly.

  • Reaction: Maintain the internal reaction temperature at 240-250 °C for 4-6 hours.

  • Monitoring: After 4 hours, carefully take a sample for TLC or HPLC analysis to check for the presence of starting material. Continue heating until the reaction is complete.

  • Cooling & Isolation: Once complete, cool the reaction mixture to below 80 °C. The product will precipitate. Add petroleum ether or hexane (20 L) to fully precipitate the product and facilitate filtration.

  • Filtration: Filter the slurry and wash the cake with petroleum ether (2 x 5 L).

  • Drying: Dry the solid ethyl ester intermediate in a vacuum oven at 60-70 °C until a constant weight is achieved.

Protocol 2: Step 3 - Hydrolysis and Precipitation (Scale-Up)

Objective: To hydrolyze the ethyl ester and isolate the final carboxylic acid product.

  • Reactor Setup: Charge a separate 100L reactor with purified water (40 L) and ethanol (10 L).

  • Charging: Add the dried ethyl ester intermediate (4.5 kg) to the reactor with agitation.

  • Base Addition: Prepare a solution of sodium hydroxide (1.5 kg, ~2.0 eq) in water (5 L). Slowly add this solution to the reactor over 1 hour, ensuring the internal temperature does not exceed 60 °C by using the reactor cooling jacket.

  • Reaction: Heat the mixture to a gentle reflux (80-85 °C) for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC/HPLC until the ester is no longer detected.

  • Clarification: Cool the mixture to 60 °C. If any particulate matter is present, perform a clarification filtration.

  • Precipitation: Slowly add a 3M hydrochloric acid solution to the clear reaction mixture with vigorous stirring. Monitor the pH. Continue adding acid until the pH is between 4 and 5. A thick precipitate will form.

  • Digestion: Stir the slurry at room temperature for 1-2 hours to allow for complete crystallization.

  • Filtration & Washing: Filter the solid product. Wash the filter cake thoroughly with purified water (3 x 10 L) until the filtrate is neutral (pH ~7). Perform a final wash with ethanol (5 L).

  • Drying: Dry the final product in a vacuum oven at 80-90 °C to a constant weight.

Troubleshooting Decision Tree: Low Cyclization Yield

G Start Low Yield in Cyclization Step CheckTemp Is the INTERNAL temperature consistently 240-250°C? Start->CheckTemp CheckMixing Is agitation sufficient for good vortex and turnover? CheckTemp->CheckMixing Yes TempLow Increase jacket temperature. Verify probe calibration. CheckTemp->TempLow No CheckTime Was reaction monitored to completion (not just run for a fixed time)? CheckMixing->CheckTime Yes MixingPoor Increase agitation speed. Evaluate stirrer design. CheckMixing->MixingPoor No CheckPurity Is the enamine starting material pure? CheckTime->CheckPurity Yes TimeShort Extend reaction time and monitor via IPC (TLC/HPLC). CheckTime->TimeShort No PurityLow Re-purify enamine. Check for residual solvent. CheckPurity->PurityLow No Success Yield Improved TempLow->Success MixingPoor->Success TimeShort->Success PurityLow->Success

Caption: Decision tree for troubleshooting low yield in the cyclization step.

Quantitative Data Summary
ParameterLab Scale (1L Flask)Pilot Scale (50L Reactor)Key Rationale for Change
Step 2: Cyclization
Enamine Intermediate100 g5.0 kgDirect 50x scale-up.
Dowtherm A500 mL25 LMaintained a similar concentration ratio.
Addition MethodAll at onceSlow addition over 1-2 hrTo control initial temperature changes in a large volume.
Expected Yield85-90%80-88%A slight decrease is common due to transfer losses and thermal inefficiency.
Step 3: Hydrolysis
Ethyl Ester85 g4.5 kgBased on typical yield from the previous step.
NaOH (equivalents)1.2 eq1.5 - 2.0 eqIncreased to overcome mass transfer limitations at scale.[16]
Solvent SystemWater/Ethanol (4:1)Water/Ethanol (4:1)Co-solvent is critical for solubility at both scales.[7]
Expected Yield90-95%88-95%Yield is generally high if the reaction goes to completion.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Design, In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. RSC Advances. Available at: [Link]

  • Preparation method of nalidixic acid.Google Patents.
  • Challenges of scaling up chemical processes (based on real life experiences). Reaction Chemistry & Engineering. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • A greener method for the synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. Available at: [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Chromatographic Purification of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into troubleshooting the unique challenges encountered during the chromatographic purification of 1,8-naphthyridine derivatives. As nitrogen-containing heterocyclic compounds, 1,8-naphthyridines present specific purification hurdles due to the basicity of their nitrogen atoms and their inherent polarity. This document is structured in a practical question-and-answer format to directly address the issues you are most likely to face at the bench.

Core Troubleshooting & FAQs

Q1: I'm observing severe peak tailing during the purification of my 1,8-naphthyridine derivative on a silica gel column. What is the cause and how can I fix it?

A1: This is the most common issue when purifying basic compounds like 1,8-naphthyridines on standard silica gel.

The Causality: Peak tailing occurs due to strong, non-ideal interactions between the basic nitrogen atoms in your 1,8-naphthyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This leads to a secondary retention mechanism, where some molecules of your compound are held more strongly than others, resulting in a "tail" as they elute slowly and unevenly from the column.[3][4]

Troubleshooting Strategies:

  • Mobile Phase Modification (The Quick Fix): The most direct approach is to add a small amount of a basic modifier to your mobile phase. This additive, often called a "competing base" or "silanol suppressor," will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[3]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent. Start with a small amount (e.g., 0.5%) and assess the improvement on a TLC plate.

    • Ammonia: For very polar compounds, a solution of 1-10% ammonium hydroxide in methanol, used as a polar component in a solvent system like dichloromethane/methanol, can be highly effective.[5]

  • Use a Deactivated or Alternative Stationary Phase: If mobile phase additives are insufficient or undesirable (e.g., difficult to remove post-purification), changing your stationary phase is the next logical step.

    • Deactivated Silica: You can "deactivate" standard silica gel by pre-flushing the packed column with your mobile phase containing a base like TEA before loading your sample.[6] This neutralizes the most active sites.

    • Alumina: Alumina is a good alternative to silica gel. It is available in basic, neutral, and acidic forms. For a basic compound like 1,8-naphthyridine, basic or neutral alumina is often an excellent choice to prevent strong acidic interactions.[5][7]

    • End-Capped Silica: For HPLC applications, using a column with extensive end-capping is crucial. End-capping chemically converts many of the residual silanol groups into less interactive species, significantly reducing tailing for basic analytes.[2][4]

  • Adjusting Mobile Phase pH (for Reversed-Phase): In reversed-phase HPLC, operating at a low pH (e.g., 2.5-3.0) protonates the basic nitrogen atoms of the naphthyridine and simultaneously suppresses the ionization of the silanol groups, minimizing the unwanted ionic interactions that cause tailing.[3][6]

Q2: My 1,8-naphthyridine compound is either not eluting from the column at all or my recovery is extremely low. What is happening?

A2: This issue typically points to one of two problems: irreversible adsorption to the stationary phase or on-column degradation.

The Causality: The same strong interactions with acidic silanol groups that cause peak tailing can, in extreme cases, lead to your compound binding so tightly that it does not elute under your chosen conditions (irreversible adsorption).[8] Furthermore, the acidic surface of silica gel can catalyze the degradation of sensitive organic molecules.[5][7]

Troubleshooting Strategies:

  • Perform a Silica Gel Stability Test: Before committing your entire batch to a column, test your compound's stability. Spot your crude material on a silica TLC plate, let it sit exposed to air for 1-2 hours, and then develop the plate. If you see new spots or significant streaking that wasn't present initially, your compound is likely degrading on the silica.[7]

  • Increase Mobile Phase Polarity Drastically: If degradation is not the issue, your mobile phase may simply be too weak to elute the compound. Try flushing the column with a much more polar solvent system (e.g., 10-20% Methanol in Dichloromethane or Ethyl Acetate) to see if you can recover the material.

  • Switch to a Less Acidic Stationary Phase: If you confirm that your compound is unstable on silica, you must use an alternative stationary phase.

    • Neutral or Basic Alumina: This is often the best first choice for acid-sensitive basic compounds.[5]

    • Reversed-Phase Chromatography (C18 Silica): If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent alternative, as it operates on a different separation principle.[6]

  • Check Sample Solubility and Loading: Ensure your compound is fully dissolved during loading. If it precipitates at the top of the column, it will not move effectively. This can be a major issue if you dissolve your sample in a strong solvent (like pure DCM or Methanol) that is much more polar than your starting mobile phase. Consider using the dry loading technique if solubility is a problem.[9][10]

Q3: I cannot achieve baseline separation between my desired 1,8-naphthyridine and a persistent impurity. How can I improve the resolution?

A3: Poor resolution occurs when the separation factor (selectivity) between your compound and the impurity is too low. This is common with isomers or byproducts with very similar polarity.[8]

The Causality: The chosen mobile phase and stationary phase are not discriminating enough between the two compounds. They are interacting with the stationary phase in a very similar manner, causing them to travel down the column at nearly the same speed.

Troubleshooting Strategies:

  • Optimize the Mobile Phase System:

    • Decrease Eluent Polarity: If your compounds are eluting too quickly (high Rf value), decrease the polarity of your mobile phase. This will increase retention times and allow for more interaction with the stationary phase, potentially improving separation.[7] An ideal Rf value for the target compound on TLC is generally between 0.2 and 0.4 for good separation on a column.[9][11]

    • Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity mobile phase and slowly increase the percentage of the more polar solvent over the course of the run. This can effectively separate compounds with close polarities.[7]

    • Change Solvent Selectivity: If a hexane/ethyl acetate system isn't working, try a completely different solvent system. For example, switching to a dichloromethane/methanol system can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) and change the elution order or improve separation.[7]

  • Change the Stationary Phase: If mobile phase optimization fails, the next step is to alter the stationary phase to introduce a different separation mechanism.

    • Try Alumina: The surface chemistry of alumina is different from silica and can offer different selectivity.

    • Consider Phenyl or Cyano Phases: For HPLC, switching from a standard C18 column to a Phenyl or Cyano column can provide alternative selectivity, especially for aromatic compounds, through π-π interactions.[12][13]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent technique that uses a polar stationary phase (like bare silica or an amide phase) with a highly organic mobile phase, offering a unique selectivity profile.[6][14]

Experimental Protocols & Data

Protocol 1: Stability Test on Silica Gel via 2D-TLC

This protocol helps determine if your 1,8-naphthyridine derivative is degrading on the silica gel stationary phase.[5]

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

  • Spotting: Using a capillary tube, carefully spot the solution onto the bottom-left corner of a silica gel TLC plate, about 1 cm from the bottom and side edges. Keep the spot as small as possible.

  • First Elution: Develop the plate in a TLC chamber with an appropriate solvent system.

  • Drying: After the first elution, remove the plate and let it dry completely in a fume hood for at least 1 hour. This allows the compound to be in contact with the silica surface in the presence of air.

  • Second Elution: Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom. Develop the plate again in the same solvent system.

  • Analysis: Visualize the plate under UV light.

    • Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.

    • Unstable Compound: The appearance of any spots off the diagonal indicates that degradation occurred during the drying time between elutions.

Protocol 2: Dry Loading a Sample for Flash Chromatography

Use this method when your compound is poorly soluble in the starting mobile phase or when you need to use a strong solvent to dissolve it.[10][11]

  • Dissolution: Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane, methanol, or acetone) in a round-bottom flask.

  • Adsorption: Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the flask.

  • Evaporation: Gently swirl the flask to ensure the silica is well-mixed with the solution. Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.

  • Loading: Carefully add the dry, sample-impregnated silica powder to the top of your pre-packed chromatography column.

  • Elution: Gently tap the column to settle the powder, add a thin protective layer of sand on top, and begin your elution as planned.

Table 1: Common Mobile Phase Systems for 1,8-Naphthyridine Purification
PolaritySolvent SystemAdditives/ModifiersTarget Compounds & Notes
Non-Polar to Medium Hexanes / Ethyl Acetate0.5-2% TriethylamineGood starting point for less polar derivatives. The TEA is crucial to prevent peak tailing.[15]
Medium to Polar Dichloromethane / Methanol0.5-2% TriethylamineA more polar system effective for many functionalized naphthyridines.[7]
Very Polar Dichloromethane / (10% NH₄OH in Methanol)N/AFor highly polar, basic compounds that show low mobility in other systems. The premixed ammoniated methanol acts as the polar component.[5]
Reversed-Phase Water / Acetonitrile or Methanol0.1% Formic Acid or Acetic AcidUsed with C18 silica. The acid improves peak shape by keeping the analyte protonated and suppressing silanol activity.[3][16]

Visualization of Workflows

Diagram 1: Troubleshooting Peak Tailing

This decision tree guides the user through a logical sequence of steps to address peak tailing issues.

G start Peak Tailing Observed for 1,8-Naphthyridine add_tea Add 0.5-2% Triethylamine to Mobile Phase start->add_tea check_tlc Assess Peak Shape on TLC add_tea->check_tlc problem_solved Problem Resolved Proceed with Column check_tlc->problem_solved Good Shape still_tails Tailing Persists or Additive is Undesirable check_tlc->still_tails Poor Shape change_sp Change Stationary Phase still_tails->change_sp alumina Use Neutral or Basic Alumina change_sp->alumina deactivated_silica Use Deactivated Silica Gel change_sp->deactivated_silica rp_hplc Consider Reversed-Phase (e.g., C18) change_sp->rp_hplc

Caption: A decision tree for troubleshooting peak tailing.

Diagram 2: General Method Development Workflow

This workflow outlines a systematic approach to developing a purification method for a new 1,8-naphthyridine derivative.

G start Start: Crude 1,8-Naphthyridine Sample stability_test 1. Perform Silica Stability Test (2D-TLC) start->stability_test is_stable Is Compound Stable? stability_test->is_stable tlc_screen 2. TLC Solvent Screening (Aim for Rf 0.2-0.4 with modifier) is_stable->tlc_screen Yes alt_sp Use Alternative SP (Alumina, RP-C18) is_stable->alt_sp No good_sep Good Separation on TLC? tlc_screen->good_sep load_column 3. Pack Column & Load Sample (Dry Load if Needed) good_sep->load_column Yes optimize_solvent Try Different Solvent System (e.g., DCM/MeOH) good_sep->optimize_solvent No run_column 4. Run Column (Isocratic or Gradient) load_column->run_column analyze 5. Analyze Fractions (TLC) & Combine Pure Fractions run_column->analyze optimize_solvent->tlc_screen

Caption: Workflow for purification method development.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • University of Rochester, Department of Chemistry.
  • GMP Insiders.
  • alwsci.
  • Chrom Tech, Inc.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • BenchChem. Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs.
  • BenchChem.
  • BenchChem.
  • BenchChem.
  • Sorbent Technologies, Inc.
  • BenchChem.
  • BenchChem. Common impurities in 1,8-naphthyridine synthesis and removal.
  • University of California, Davis.
  • ChemistryViews.
  • University of Colorado Boulder, Department of Chemistry.
  • International Journal of Novel Research and Development. Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC)
  • MDPI.
  • PubMed. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.

Sources

Validation & Comparative

A Comparative Guide to 1,8-Naphthyridine-3-Carboxylic Acid and Quinolone Antibiotics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the throng of synthetic antibacterial agents, the quinolone family has long been a cornerstone of clinical practice. However, the emergence of widespread resistance necessitates a deeper exploration of related heterocyclic systems. This guide provides a comprehensive, data-driven comparison of 1,8-naphthyridine-3-carboxylic acid derivatives and traditional quinolone antibiotics, offering researchers and drug development professionals a critical perspective on their respective merits and potential.

Structural Framework: A Tale of Two Bicyclic Cores

At the heart of both compound classes lies a bicyclic heteroaromatic system essential for their antibacterial activity. Quinolone antibiotics are characterized by a 4-quinolone core, a fusion of a benzene ring and a pyridinone ring.[1][2] A key determinant of their broad-spectrum activity is the presence of a carboxylic acid group at position 3.[3] The extensive structure-activity relationship (SAR) studies on quinolones have revealed that substitutions at various positions on this core can significantly modulate their potency, spectrum, and pharmacokinetic properties.[1] For instance, the addition of a fluorine atom at position 6 gave rise to the highly successful fluoroquinolones, such as ciprofloxacin and levofloxacin, with enhanced activity against both Gram-negative and Gram-positive bacteria.[2][4]

The this compound scaffold can be considered a bioisostere of the quinolone core, where a pyridine ring replaces the benzene ring, resulting in a fused dipyridine system.[5][6] This structural similarity is not coincidental; the first quinolone antibiotic, nalidixic acid, is, in fact, a 1,8-naphthyridine derivative.[3][7] This shared heritage underscores the potential of the 1,8-naphthyridine core as a privileged scaffold for the development of new antibacterial agents.

Figure 1: Core chemical structures of 4-quinolone and 1,8-naphthyridine-4-one.

Mechanism of Action: Targeting Bacterial DNA Replication

Both quinolones and this compound derivatives exert their bactericidal effects by targeting the same essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and bacterial DNA, these compounds inhibit the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[9][10]

The primary target can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the primary target in several Gram-positive bacteria.[2][10] The dual-targeting capability of many newer fluoroquinolones and some 1,8-naphthyridine derivatives is a significant advantage, as it can slow the development of resistance.

cluster_workflow Mechanism of Action Antibiotic Quinolone or 1,8-Naphthyridine Derivative Enzyme_DNA DNA Gyrase / Topoisomerase IV -DNA Complex Antibiotic->Enzyme_DNA Binds to Ternary_Complex Stable Ternary Complex (Antibiotic-Enzyme-DNA) Enzyme_DNA->Ternary_Complex Forms DSB Accumulation of Double-Strand Breaks Ternary_Complex->DSB Inhibits DNA re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Figure 2: Simplified workflow of the mechanism of action for quinolones and 1,8-naphthyridine derivatives.

Comparative Antibacterial Performance: A Data-Driven Analysis

The true measure of an antibacterial scaffold lies in its in vitro and in vivo efficacy. While quinolones have a well-established, broad spectrum of activity, emerging 1,8-naphthyridine derivatives are demonstrating comparable and, in some cases, superior performance, particularly against resistant strains.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes a selection of reported MIC values for representative quinolones and 1,8-naphthyridine derivatives against key bacterial pathogens.

Compound ClassCompoundOrganismMIC (µg/mL)Reference(s)
Quinolone CiprofloxacinS. aureus (ciprofloxacin-resistant)>32[10]
E. coli0.015 - 1[11]
MoxifloxacinS. aureus0.06 - 0.5[11]
TrovafloxacinS. aureus0.06 - 0.25[11]
1,8-Naphthyridine Compound 14 (a fluoroquinolone derivative)S. aureus ATCC 259231.95[11]
E. coli ATCC 352181.95[11]
E. coli ATCC 259221.95[11]
Compound 11eS. pneumonia (multidrug-resistant)Good activity (comparable to ciprofloxacin & vancomycin)[12]
Compound 11fS. aureus (multidrug-resistant)Comparable to ciprofloxacin & vancomycin[12]
Compound 12dGram-positive strainsExcellent activity (comparable to ciprofloxacin & ofloxacin)[12]

Note: This table is a representative summary and not an exhaustive list. MIC values can vary depending on the specific strain and testing conditions.

Inhibition of Target Enzymes

The inhibitory activity against DNA gyrase and topoisomerase IV provides a direct measure of a compound's on-target potency.

Compound ClassCompoundEnzymeIC50 (µg/mL)Reference(s)
Quinolone CiprofloxacinE. coli DNA gyrase<0.1 - 1[10]
1,8-Naphthyridine Brominated derivatives 31b & 31fDNA gyrase1.7 - 13.2[13]
Compound 14 (a fluoroquinolone derivative)E. coli DNA gyrasePotent inhibitor[11]

The Challenge of Resistance: Can 1,8-Naphthyridines Offer a Solution?

The clinical utility of quinolones has been significantly hampered by the rise of resistance, primarily through two mechanisms: mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes (encoding DNA gyrase and topoisomerase IV, respectively), and increased expression of efflux pumps that actively remove the drug from the bacterial cell.[2][9]

A compelling area of research is the potential for 1,8-naphthyridine derivatives to overcome these resistance mechanisms. Some studies have shown that certain derivatives can inhibit efflux pumps, such as NorA and MepA, which are responsible for the efflux of fluoroquinolones like norfloxacin and ciprofloxacin.[8] This suggests a synergistic potential where a 1,8-naphthyridine derivative could be co-administered with a fluoroquinolone to restore its efficacy against resistant strains.[8][14] Furthermore, novel derivatives with distinct binding modes to the topoisomerase-DNA complex may be less affected by the common QRDR mutations that confer resistance to existing quinolones.[15]

Cytotoxicity and Safety Profile: A Critical Consideration for Drug Development

An ideal antibiotic should exhibit high potency against bacterial targets while demonstrating minimal toxicity to host cells. Some 1,8-naphthyridine derivatives have shown promising safety profiles in preliminary studies. For example, one study reported that a potent antibacterial 1,8-naphthyridine derivative was non-genotoxic and less cytotoxic compared to reference fluoroquinolones like trovafloxacin, moxifloxacin, and ciprofloxacin.[11] This is a crucial finding, as some fluoroquinolones have been associated with adverse effects. Further comprehensive toxicological studies are warranted to fully establish the safety of this class of compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol provides a standardized method for determining the MIC of a test compound, a fundamental assay in antibacterial drug discovery.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compound (e.g., this compound derivative)

  • Reference antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well, round-bottom microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strain for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in the appropriate growth medium to achieve a starting concentration that is typically 2-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison.

    • Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process across the plate to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (medium and inoculum only).

    • Well 12 will serve as the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).

cluster_protocol MIC Broth Microdilution Workflow A Prepare Test Compound Stock Solution C Perform 2-fold Serial Dilution in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read and Interpret Results (Determine lowest concentration with no visible growth) E->F

Figure 3: A high-level workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Perspectives

The this compound scaffold represents a promising avenue for the development of novel antibacterial agents. Its structural similarity to the well-established quinolones, coupled with a shared mechanism of action, provides a strong foundation for medicinal chemistry efforts. The data presented in this guide highlights the potential of 1,8-naphthyridine derivatives to exhibit potent antibacterial activity, including against resistant pathogens, and potentially favorable safety profiles.

For researchers and drug development professionals, the key takeaway is that the 1,8-naphthyridine core is not merely a "me-too" scaffold but a platform for innovation. Future research should focus on extensive SAR studies to optimize potency and spectrum, in-depth investigations into the mechanisms of overcoming resistance, and comprehensive preclinical and clinical evaluation to establish safety and efficacy. By leveraging the insights gained from decades of quinolone research and applying them to this related but distinct chemical space, the scientific community can continue to build a robust pipeline of new antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • National Institutes of Health (NIH). (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

  • PubMed. (2017). New 1,4-dihydro[2]naphthyridine derivatives as DNA gyrase inhibitors. [Link]

  • Frontiers. (2015). Quinolone Resistance: Much More than Predicted. [Link]

  • PubMed. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. [Link]

  • National Institutes of Health (NIH). (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Cold Spring Harbor Perspectives in Medicine. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. [Link]

  • National Institutes of Health (NIH). (2021). DNA Gyrase as a Target for Quinolones. [Link]

  • Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • ResearchGate. (2017). New 1,4-dihydro[2]naphthyridine derivatives as DNA gyrase inhibitors. [Link]

  • National Institutes of Health (NIH). (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. [Link]

  • PubMed. (1988). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. [Link]

  • MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

  • ACS Publications. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. [Link]

  • National Institutes of Health (NIH). (2022). Quinolone: a versatile therapeutic compound class. [Link]

  • MDPI. (2021). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. [Link]

  • Oxford Academic. (2011). Quinolones: from antibiotics to autoinducers. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Wikipedia. (n.d.). Vosaroxin. [Link]

  • ACS Publications. (2015). Discovery of a Novel Series of Quinolone and Naphthyridine Derivatives as Potential Topoisomerase I Inhibitors by Scaffold Modification. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

Sources

A Comparative Guide to the Efficacy of Nalidixic Acid Derivatives and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antibacterial efficacy of nalidixic acid, the progenitor of the quinolone class, and its structurally advanced successors, the fluoroquinolones. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, quantitative performance data, and the causal relationships between chemical structure and antibacterial potency.

From Discovery to Dominance: An Evolutionary Tale

The story of quinolone antibiotics begins with the serendipitous discovery of nalidixic acid in 1962 during the synthesis of the antimalarial drug chloroquine.[1] As the first clinically useful quinolone, nalidixic acid demonstrated activity against Gram-negative bacteria and became a treatment option for uncomplicated urinary tract infections (UTIs).[2][3] However, its utility was constrained by a narrow antibacterial spectrum, poor serum and tissue concentrations, and the rapid development of bacterial resistance.[4][5]

This set the stage for a nearly two-decade-long effort in medicinal chemistry to enhance the core quinolone structure. The pivotal breakthrough was the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones .[4][6] This single modification dramatically increased the potency and expanded the spectrum of activity, marking the transition from a limited urinary antiseptic to a class of broad-spectrum systemic antibacterial agents.[7] Subsequent modifications, such as the addition of a piperazine ring at C-7 and a cyclopropyl group at N-1, further refined the efficacy and pharmacokinetic properties, leading to highly successful drugs like ciprofloxacin and levofloxacin.[4][8]

SAR cluster_nalidixic Nalidixic Acid Core cluster_modifications Key Structural Modifications cluster_fluoroquinolone Fluoroquinolone Core cluster_enhancements Resulting Efficacy Enhancements Nalidixic Nalidixic Acid (1,8-Naphthyridine Core) Mod1 Addition of Fluorine at C-6 Nalidixic->Mod1 Key Innovation Fluoroquinolone Fluoroquinolones (e.g., Ciprofloxacin) Mod1->Fluoroquinolone Mod2 Addition of Piperazine at C-7 Mod2->Fluoroquinolone Mod3 Addition of Cyclopropyl at N-1 Mod3->Fluoroquinolone Enh1 ↑ Increased Potency (Lower MICs) Fluoroquinolone->Enh1 Enh2 ↔ Expanded Spectrum (Gram+/Gram-) Fluoroquinolone->Enh2 Enh3 ↑ Improved Pharmacokinetics (Systemic Use) Fluoroquinolone->Enh3 MOA cluster_process Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA Bacterial Chromosome Gyrase DNA Gyrase (Relieves Supercoiling) DNA->Gyrase Acts on TopoIV Topoisomerase IV (Decatenates Daughter DNA) Gyrase->TopoIV Enables Complex Ternary Quinolone-Enzyme-DNA 'Cleavage Complex' Gyrase->Complex TopoIV->Complex Quinolone Quinolone Antibiotic Quinolone->Complex Traps Block Replication Fork Stall Complex->Block Breaks Double-Strand DNA Breaks Block->Breaks Leads to Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of action of quinolone antibiotics.

Comparative Efficacy: The Experimental Data

The most direct measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The data below clearly illustrates the superior potency and broader spectrum of fluoroquinolones compared to nalidixic acid.

AntibioticEscherichia coliPseudomonas aeruginosaStaphylococcus aureus (MSSA)
Nalidixic Acid >32 µg/mL [9]Resistant64 µg/mL [10]
Ciprofloxacin 0.03 µg/mL [11]≤1.0 µg/mL0.5 µg/mL [10]
Levofloxacin ≤0.5 µg/mL≤2.0 µg/mL0.12 µg/mL [12]
  • Note: MIC values are represented as MIC90 (the concentration required to inhibit 90% of isolates) or typical susceptible ranges from cited literature. Values can vary between studies and specific strains.

Analysis of Efficacy:

  • Gram-Negative Activity: Nalidixic acid shows activity against some enteric bacteria like E. coli, but resistance is now widespread. [9][13]Fluoroquinolones like ciprofloxacin are exceptionally potent against a wide range of Gram-negative pathogens, including the notoriously difficult-to-treat Pseudomonas aeruginosa, against which nalidixic acid is ineffective. [14]* Gram-Positive Activity: Nalidixic acid has very poor activity against Gram-positive bacteria such as Staphylococcus aureus. [10]The development of later-generation fluoroquinolones, like levofloxacin, significantly improved Gram-positive coverage, making them effective against staphylococci and streptococci. [7]* Systemic vs. Localized Use: Due to poor absorption and low serum levels, nalidixic acid's use is restricted to uncomplicated UTIs. [7][14]In contrast, fluoroquinolones exhibit excellent oral bioavailability and tissue penetration, making them suitable for treating a wide array of serious systemic infections. [1][7]

Experimental Protocol: Broth Microdilution MIC Assay

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard technique for determining MIC values. [15] Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial isolate.

Methodology:

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Each well will contain 50 µL of the antibiotic solution at concentrations spanning the expected therapeutic range.

    • Causality: MHB is the standardized medium because its composition has minimal interference with antibiotic activity and supports the growth of most common aerobic pathogens. [16]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Causality: Standardizing the inoculum density is critical; an overly dense or sparse bacterial population can lead to falsely high or low MIC results, respectively. [17]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. [17]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow Start Start PrepPlate Prepare Serial Dilutions of Antibiotic in 96-Well Plate Start->PrepPlate PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Plate with Bacteria (Final ~5x10^5 CFU/mL) PrepPlate->Inoculate PrepInoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read DetermineMIC Determine MIC: Lowest Concentration with No Growth Read->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The Arms Race: Mechanisms of Resistance

The clinical utility of any antibiotic is perpetually challenged by the evolution of bacterial resistance. For quinolones, resistance is multifactorial and often cumulative. [18]

  • Target Site Mutations: This is the most common and clinically significant mechanism. [19]Specific point mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes alter the target enzymes, reducing their binding affinity for the drug. [18][20]High-level fluoroquinolone resistance often requires mutations in both genes. [21]Resistance to nalidixic acid can arise from a single mutation in gyrA, which may also confer diminished susceptibility to fluoroquinolones, predisposing the bacterium to developing higher-level resistance upon further exposure. [9]

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones through two primary means:

    • Efflux Pumps: Overexpression of chromosomally encoded efflux pumps actively transports the drugs out of the bacterial cell. [22] * Decreased Permeability: Mutations that alter or reduce the expression of porin channels in the outer membrane of Gram-negative bacteria can limit drug entry. [22]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements (plasmids) is a growing concern. These can encode proteins that protect the DNA gyrase from quinolones, enzymes that modify the antibiotic, or plasmid-encoded efflux pumps. [22]While often conferring only low-level resistance, they can facilitate the selection of higher-level mutational resistance. [22]

Conclusion and Outlook

The evolution from nalidixic acid to the modern fluoroquinolones represents a landmark achievement in antibacterial drug development. Through targeted chemical modifications, a narrow-spectrum urinary antiseptic was transformed into a class of potent, broad-spectrum agents vital for treating severe systemic infections. The superior efficacy of fluoroquinolones is a direct result of:

  • Enhanced Target Inhibition: Potent, dual inhibition of both DNA gyrase and topoisomerase IV.

  • Expanded Antibacterial Spectrum: Reliable activity against a wide range of Gram-negative, Gram-positive, and atypical pathogens.

  • Improved Pharmacokinetics: Excellent bioavailability and tissue distribution, enabling systemic use.

Despite their success, the rise of resistance threatens the long-term viability of this critical antibiotic class. [23]Future research is focused on developing novel quinolone derivatives that can evade existing resistance mechanisms, exhibit improved safety profiles, and retain the potent bactericidal activity that has made this class so valuable in the clinical setting.

References

  • Hooper, D. C. (1995). Bacterial resistance to quinolones: mechanisms and clinical importance. PubMed.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (1995). Classification and structure-activity relationships of fluoroquinolones. PubMed.
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.
  • Stone, L. K., et al. (2019). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy.
  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. Cold Spring Harbor Perspectives in Medicine.
  • Drlica, K., & Zhao, X. (1997). DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. ResearchGate.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.
  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Microbiology Society.
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.
  • TGV, R., et al. (2021). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate.
  • Khodursky, A. B., et al. (1995). Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. PubMed.
  • Collin, F., et al. (2011). DNA Gyrase as a Target for Quinolones. MDPI.
  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases.
  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
  • N/A. (2022). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group.
  • Martinez-Martinez, L., et al. (2008). Mechanism of action of and resistance to quinolones. PubMed Central.
  • N/A. (n.d.). Fluoroquinolones (and Quinolones). Louisiana Department of Health.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. PubMed Central.
  • Bhardwaj, A., et al. (2014). Structures of nalidixic acid and some of the fluoroquinolones. ResearchGate.
  • Gentry, L. O. (2000). New Classification and Update on the Quinolone Antibiotics. American Academy of Family Physicians.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology.
  • Medcrine. (2024). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects. YouTube.
  • N/A. (n.d.). Quinolone antibiotic. Grokipedia.
  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov.
  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.
  • N/A. (n.d.). The Science Behind Nalidixic Acid: Understanding Its Mechanism and Applications. APICMO.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Lim, K. T., et al. (2015). MICs of nalidixic acid, ciprofloxacin, and ofloxacin for the PMQR-positive isolates and their transconjugants. ResearchGate.
  • Casellas, J. M. (1999). High prevalence of nalidixic acid resistant, ciprofloxacin susceptible phenotype among clinical isolates of Escherichia coli and other Enterobacteriaceae. PubMed.
  • Binesh, E., et al. (2019). Comparison of the Effect of Ciprofloxacin and Nalidixic Acid in the Infection of Different Parts of the Urinary Tract. International Journal of Health Studies.
  • Tayfour, M., et al. (2001). Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infection in both hospitalized patients and outpatients. Saudi Medical Journal.
  • Kirveskari, J., et al. (2020). Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. Microbiology Spectrum.
  • N/A. (2020). Nalidixic Acid. Johns Hopkins ABX Guide.
  • Jacqz-Aigrain, E., & Choonara, I. (2021). Nalidixic acid – Knowledge and References. Taylor & Francis.
  • Sharma, P., et al. (2018). Resurrection of Nalidixic Acid: Evaluation of Water-Based Nanoformulations as Potential Nanomedicine. PubMed Central.
  • N/A. (n.d.). Nalidixic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
  • N/A. (n.d.). Nalidixic acid. Wikipedia.
  • Maple, P. A., et al. (1992). Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus. PubMed.
  • N/A. (2000). Novel Ciprofloxacin-Resistant, Nalidixic Acid-Susceptible Mutant of Staphylococcus aureus. ResearchGate.
  • N/A. (n.d.). In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and. Academia.edu.

Sources

A Comparative Guide to 1,8-Naphthyridine Anticancer Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting various hallmarks of cancer. This guide provides a comparative analysis of 1,8-naphthyridine derivatives investigated as anticancer agents, with a focus on their mechanisms of action, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform and accelerate the discovery of novel cancer therapeutics.

The 1,8-Naphthyridine Scaffold: A Versatile Core for Anticancer Drug Design

The unique bicyclic heteroaromatic structure of 1,8-naphthyridine, containing two nitrogen atoms, imparts favorable physicochemical properties, including the ability to participate in hydrogen bonding, metal chelation, and π-π stacking interactions. These features enable 1,8-naphthyridine derivatives to bind with high affinity to a diverse range of biological targets implicated in cancer progression. This guide will explore three major classes of 1,8-naphthyridine-based anticancer agents: Topoisomerase II inhibitors, kinase inhibitors, and Poly(ADP-ribose) polymerase (PARP) inhibitors.

I. Topoisomerase II Inhibitors: Inducing DNA Damage and Apoptosis

Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] By creating transient double-strand breaks, they allow for the passage of another DNA strand, a process essential for cell division.[1][2] 1,8-Naphthyridine derivatives can act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent activation of apoptotic pathways.[3]

A prominent example of a 1,8-naphthyridine-based topoisomerase II inhibitor is Vosaroxin (formerly SNS-595) .[4][5] Vosaroxin intercalates into DNA and inhibits topoisomerase II, causing site-selective DNA damage, G2 cell cycle arrest, and apoptosis.[3][4]

Comparative Cytotoxicity of 1,8-Naphthyridine Topoisomerase II Inhibitors

The cytotoxic potential of 1,8-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 16 HeLa (Cervical Cancer)0.7[6][7]
HL-60 (Leukemia)0.1[6][7]
PC-3 (Prostate Cancer)5.1[6][7]
Compound 15 HeLa (Cervical Cancer)2.3[6]
HL-60 (Leukemia)0.8[6]
PC-3 (Prostate Cancer)11.4[6]
Compound 14 HeLa (Cervical Cancer)2.6[6]
HL-60 (Leukemia)1.5[6]
PC-3 (Prostate Cancer)2.7[6]
Compound 47 MIAPaCa (Pancreatic Cancer)0.41[8]
K-562 (Leukemia)0.77[8]
Compound 36 PA-1 (Ovarian Cancer)1.19[8]
Compound 29 PA-1 (Ovarian Cancer)0.41[8]
SW620 (Colon Cancer)1.4[8]
Derivatives 10c, 8d, 4d, 10f, 8b MCF7 (Breast Cancer)1.47 - 3.19[9]

Note: The presented IC50 values are for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions across different studies.

Clinical Development of Vosaroxin

Vosaroxin has undergone extensive clinical evaluation, particularly for the treatment of acute myeloid leukemia (AML). In a Phase III trial (VALOR), vosaroxin in combination with cytarabine was investigated in patients with relapsed or refractory AML.[5][10][11] While the study did not meet its primary endpoint of significantly improving overall survival in the entire patient population, a subgroup analysis of patients aged 60 and older showed a modest but statistically significant improvement in overall survival.[5][10][11] The combination therapy did, however, demonstrate a significantly higher complete remission rate compared to placebo plus cytarabine.[3][10] These findings highlight the potential of vosaroxin in specific patient populations and underscore the importance of biomarker-driven patient selection in future clinical trials.

Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This protocol outlines a standard method for assessing the inhibitory activity of a compound on topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compound (1,8-naphthyridine derivative)

  • Stop Solution/Loading Dye (containing SDS and Proteinase K)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add assay buffer, kDNA (e.g., 200 ng), and the test compound at various concentrations.[1][2]

  • Initiate the reaction by adding purified topoisomerase II enzyme to each tube.[1][2]

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[1][2]

  • Terminate the reaction by adding the stop solution containing SDS and Proteinase K.[12][13]

  • Incubate at 37°C for an additional 15-30 minutes to allow for protein digestion.[12]

  • Load the samples onto a 1% agarose gel containing a DNA stain.[1][2]

  • Perform electrophoresis to separate the catenated and decatenated DNA forms.

  • Visualize the DNA bands under UV light and document the results.[1][2] Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the control.

TopoII_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep Prepare reaction mix: - Assay Buffer - kDNA - Test Compound add_enzyme Add Topo II Enzyme prep->add_enzyme Initiate incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction & digest protein incubate->stop_reaction Terminate gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA (UV Transilluminator) gel->visualize

Workflow for Topoisomerase II Inhibition Assay.

II. Kinase Inhibitors: Targeting Aberrant Signaling Pathways

Kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. Several 1,8-naphthyridine derivatives have been identified as potent kinase inhibitors.

Comparative Inhibitory Activity of 1,8-Naphthyridine Kinase Inhibitors
Compound/DerivativeTarget KinaseIC50 (nM)Reference
FAK Inhibitor 14f FAK35[14]
Pyridine Derivatives Various KinasesVaries[14]

Note: The data for kinase inhibitors is more varied, with compounds targeting different kinases. Direct comparison requires evaluating compounds against the same kinase target under identical assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a 1,8-naphthyridine derivative against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase reaction buffer

  • Test compound

  • Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase, its substrate, and the test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction.

  • Quantify the kinase activity by measuring substrate phosphorylation or ATP consumption using a suitable detection method.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_signaling Kinase Signaling Cascade cluster_inhibition Inhibition Mechanism Kinase Active Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Downstream Signaling Downstream Signaling pSubstrate->Downstream Signaling Activates ATP ATP ADP ADP Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site Cell Proliferation,\nSurvival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation,\nSurvival Promotes

Mechanism of 1,8-Naphthyridine Kinase Inhibitors.

III. PARP Inhibitors: Exploiting Synthetic Lethality in DNA Repair-Deficient Cancers

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[15] Inhibition of PARP leads to the accumulation of SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[15] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[15]

Several naphthyridinone-based compounds have been identified as potent PARP1 inhibitors.[16]

Preclinical Characterization of a Naphthyridinone-Based PARP Inhibitor

One promising preclinical candidate, compound 34 , is a naphthyridinone derivative that has demonstrated remarkable antitumor efficacy.[16] It is orally bioavailable and has shown favorable pharmacokinetic properties.[16] In a BRCA1 mutant breast cancer xenograft model, compound 34 exhibited significant antitumor activity both as a single agent and in combination with chemotherapeutic agents.[16]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and proficient lines)

  • Complete cell culture medium

  • Test compound (1,8-naphthyridine PARP inhibitor)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

  • Treat the cells with various concentrations of the test compound.[18] Include untreated and vehicle controls.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Test Compound (Varying Concentrations) seed_cells->add_compound incubate_cells Incubate (e.g., 72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (Microplate Reader) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Workflow for the MTT Cell Viability Assay.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in a population of cells treated with a potential anticancer agent.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound for a specific duration (e.g., 24, 48 hours).[19][20]

  • Harvest the cells (including floating cells) and wash with PBS.[19][20]

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.[19][20] Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.[19]

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[19]

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[19]

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion

The 1,8-naphthyridine scaffold represents a highly promising platform for the development of novel anticancer agents. This guide has provided a comparative overview of 1,8-naphthyridine derivatives acting as topoisomerase II inhibitors, kinase inhibitors, and PARP inhibitors. The presented experimental data and detailed protocols offer a valuable resource for researchers in the field. The clinical journey of vosaroxin, despite not meeting its primary endpoint in a broad population, provides crucial insights into the potential of this class of compounds and emphasizes the need for personalized medicine approaches. Future research should focus on the rational design of next-generation 1,8-naphthyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to more effective and safer cancer therapies.

References

  • Cancer Network. (2014). Vosaroxin Fails to Improve Overall Survival in AML, but Certain Subgroups Benefit. [Link]

  • Clinical Trials Arena. (2011). Vosaroxin - Treatment for Myeloid Leukaemia. [Link]

  • Pushett, J. B. (2016). Targeting acute myeloid leukemia with TP53-independent vosaroxin. OncoTargets and Therapy, 9, 595. [Link]

  • Sayar, H., & Bashardoust, P. (2017). Therapies for acute myeloid leukemia: vosaroxin. OncoTargets and therapy, 10, 3939. [Link]

  • Hotinski, A. K., Lewis, I. D., & Ross, D. M. (2015). Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia. Expert opinion on pharmacotherapy, 16(9), 1395-1402. [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Lee, H., Lee, S., & Lee, J. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517. [Link]

  • National Institutes of Health. (2021). Topoisomerase Assays. [Link]

  • National Institutes of Health. (2011). Topoisomerase Assays. [Link]

  • Lee, H., Lee, S., & Lee, J. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(4), e12039. [Link]

  • ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178. [Link]

  • ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]

  • ResearchGate. Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. [Link]

  • Karche, N. P., Kadam, J. R., Shimpi, P. P., Shinde, D. B., & Kulkarni, V. M. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly (ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & medicinal chemistry, 28(24), 115819. [Link]

  • ResearchGate. Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. [Link]

  • ResearchGate. IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

  • Frontiers. PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. [Link]

  • PubMed. Pre-clinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers. [Link]

  • Mateo, J., Lord, C. J., & Serra, V. (2020). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 31(12), 1635-1645. [Link]

Sources

The Evolving Landscape of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of 1,8-naphthyridine-3-carboxylic acid, in particular, have garnered significant attention due to their broad spectrum of biological activities, including potent anticancer and antibacterial properties.[1][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the rational design of next-generation therapeutics. We will explore the key structural modifications that govern their efficacy and selectivity, supported by experimental data from seminal studies.

Unlocking Therapeutic Potential: Key Structural Modifications

The biological activity of this compound derivatives can be finely tuned by strategic modifications at several key positions of the naphthyridine core and the C-3 side chain. The fundamental scaffold, with numbering, is presented below:

Caption: Core structure of this compound.

This guide will focus on the impact of substitutions at the N-1, C-2, C-7 positions of the naphthyridine ring and modifications of the C-3 carboxylic acid moiety, primarily through amide bond formation.

Anticancer Activity: A Tale of Targeted Cytotoxicity

Numerous studies have demonstrated the potent cytotoxic effects of 1,8-naphthyridine-3-carboxamide derivatives against a range of cancer cell lines.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of key cellular enzymes like topoisomerase II, which is crucial for DNA replication and cell division.[6]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of these derivatives is highly dependent on the nature and position of various substituents. The following SAR trends have been observed:

  • Modification at the C-3 Carboxamide: Conversion of the C-3 carboxylic acid to a carboxamide is a common strategy that often leads to enhanced anticancer activity. The nature of the amine used for amide formation is critical.

  • Substituents on the N-1 Position: Introduction of a propargyl group at the N-1 position has been shown to be favorable for cytotoxicity.[4]

  • Substituents on the C-7 Position: The presence of a halogen, particularly chlorine or fluorine, at the C-7 position can significantly increase anticancer activity.[6]

  • Aryl and Heteroaryl Moieties: The incorporation of various aryl and heteroaryl groups, often as part of the C-3 carboxamide side chain, plays a crucial role in modulating the cytotoxic profile. Halogen substitution on these aromatic rings can further enhance potency.[6]

SAR_Anticancer cluster_core 1,8-Naphthyridine Core cluster_modifications Structural Modifications for Anticancer Activity cluster_activity Biological Outcome Core This compound Scaffold N1 N-1 Substitution (e.g., Propargyl) Core->N1 Influences Potency C7 C-7 Substitution (e.g., Halogen) Core->C7 Often Enhances Activity C3 C-3 Carboxamide (Amide Side Chain) Core->C3 Crucial for Activity Activity Enhanced Anticancer Activity (Increased Cytotoxicity) N1->Activity C7->Activity C3->Activity

Caption: Key structural modifications influencing anticancer activity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine-3-carboxamide derivatives against various human cancer cell lines.

Compound IDN-1 SubstituentC-7 SubstituentC-3 Carboxamide MoietyCancer Cell LineIC50 (µM)Reference
12 HH-NH-(CH₂)₂-piperidineHBL-100 (Breast)1.37[5]
17 HH-NH-(CH₂)₂-morpholineKB (Oral)3.7[5]
22 HH-NH-CH(CH₃)-phenylSW-620 (Colon)3.0[5]
36 PropargylCl-NH-CH(phenyl)-CO-NH-phenylPA-1 (Ovarian)1.19[6]
47 PropargylCl-NH-CH(phenyl)-CO-NH-(p-F-phenyl)MIAPaCa (Pancreatic)0.41[6]
47 PropargylCl-NH-CH(phenyl)-CO-NH-(p-F-phenyl)K-562 (Leukemia)0.77[6]
29 PropargylH3-(5-methyl-1,3,4-oxadiazol-2-yl)PA-1 (Ovarian)0.41[6]
29 PropargylH3-(5-methyl-1,3,4-oxadiazol-2-yl)SW620 (Colon)1.4[6]
10c HCH₃2-phenyl, 3-(4-chlorophenyl)-1,3,4-oxadiazoleMCF7 (Breast)1.47[7]
8d HCH₃2-phenyl, 3-(4-methoxyphenyl)hydrazideMCF7 (Breast)1.62[7]
4d HCH₃2-phenyl, 3-(4-methoxyphenyl)thiosemicarbazideMCF7 (Breast)1.68[7]

Analysis of Anticancer SAR Data:

The data clearly indicates that modifications at N-1, C-7, and the C-3 carboxamide side chain significantly impact cytotoxic potency. For instance, the introduction of a propargyl group at N-1 and a chloro group at C-7 in compounds 36 and 47 leads to sub-micromolar IC50 values.[6] Furthermore, the presence of a fluorine atom on the phenyl ring of the C-3 side chain in compound 47 enhances its activity against pancreatic and leukemia cell lines.[6] The incorporation of heterocyclic moieties like oxadiazole at the C-3 position, as seen in compound 29 , also results in potent anticancer effects.[6]

Antibacterial Activity: Targeting Bacterial DNA Gyrase

This compound derivatives, particularly the 4-oxo subclass, are well-established antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, transcription, and repair.[8][9] This targeted inhibition leads to bacterial cell death.

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial efficacy of these compounds is dictated by specific structural features that facilitate their interaction with the DNA gyrase-DNA complex.

  • The 4-Oxo-3-Carboxylic Acid Moiety: This pharmacophore is essential for binding to the DNA gyrase enzyme and is a hallmark of quinolone and naphthyridinone antibiotics.

  • N-1 Substituent: A cyclopropyl group at the N-1 position is often associated with potent broad-spectrum antibacterial activity.[9]

  • C-7 Substituent: The introduction of a nitrogen-containing heterocyclic ring, such as piperazine or pyrrolidine, at the C-7 position is crucial for antibacterial potency and spectrum.[10] Substitutions on this ring can further modulate activity.

  • C-6 Fluoro Group: The presence of a fluorine atom at the C-6 position generally enhances antibacterial activity, particularly against Gram-negative bacteria.[10]

SAR_Antibacterial cluster_core 1,8-Naphthyridine Core cluster_modifications Structural Modifications for Antibacterial Activity cluster_activity Biological Outcome Core 4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid N1 N-1 Substitution (e.g., Cyclopropyl) Core->N1 Enhances Potency C7 C-7 Heterocyclic Ring (e.g., Piperazine) Core->C7 Broadens Spectrum C6 C-6 Fluoro Group Core->C6 Improves Gram-Negative Activity Activity Potent Antibacterial Activity (DNA Gyrase Inhibition) N1->Activity C7->Activity C6->Activity

Caption: Key structural features for potent antibacterial activity.

Comparative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against common bacterial pathogens.

Compound Class/ExampleN-1 SubstituentC-7 SubstituentC-6 SubstituentBacterial StrainMIC (µg/mL)Reference
Nalidixic Acid AnalogsEthylMethylHE. coli-[8]
Fluoroquinolone-likeCyclopropylPiperazinylFluoroS. aureus-[10]
Fluoroquinolone-likeCyclopropyl3-AminopyrrolidinylFluoroGram-negative bacteriaPotent[10]
ANA-12 H4-(5-nitrofuran-2-carbonyl)piperazin-1-ylHM. tuberculosis H37Rv6.25[11][12]
ANA-7/8/10 HSubstituted N-phenylacetamideHM. tuberculosis H37Rv12.5[12]
Compound with 4-chlorophenyl ---B. subtilis, S. aureus, E. coli, P. aeruginosaActive[8]
Brominated derivative 31b/31f -7-methyl, substituted with 1,2,4-triazoleBromoB. subtilisPotent[8]
1,8-NA + Ofloxacin -7-acetamidoHE. coli 064 (from 32)[13][14]
1,8-NA + Lomefloxacin -7-acetamidoHE. coli 062 (from 16)[13][14]

Analysis of Antibacterial SAR Data:

The data highlights the importance of specific substitutions for potent antibacterial activity. The presence of a cyclopropyl group at N-1 and a substituted amino group at C-7 are hallmarks of many potent fluoroquinolone antibiotics.[10] The introduction of a 5-nitrofuran moiety on the piperazine ring at C-7, as in ANA-12 , confers significant anti-mycobacterial activity.[11][12] Interestingly, some 1,8-naphthyridine derivatives that lack intrinsic antibacterial activity can potentiate the effects of existing antibiotics, suggesting a role as antibiotic adjuvants.[13][14]

Experimental Protocols

To ensure the reproducibility and validity of the biological data presented, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antibacterial activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate start->seed_cells incubate1 2. Incubate for 24 hours seed_cells->incubate1 add_compounds 3. Add serial dilutions of test compounds incubate1->add_compounds incubate2 4. Incubate for 48-72 hours add_compounds->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 4 hours add_mtt->incubate3 add_solubilizer 7. Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance 8. Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 9. Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count the desired cancer cells. Seed the cells into a 96-well flat-bottomed microtiter plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Treatment Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antibacterial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

MIC_Workflow start Start prepare_dilutions 1. Prepare serial two-fold dilutions of test compounds in broth start->prepare_dilutions prepare_inoculum 2. Prepare a standardized bacterial inoculum (0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_plate 3. Inoculate each well of the 96-well plate with the bacterial suspension prepare_inoculum->inoculate_plate incubate_plate 4. Incubate the plate at 37°C for 18-24 hours inoculate_plate->incubate_plate read_results 5. Visually inspect for bacterial growth (turbidity) incubate_plate->read_results determine_mic 6. Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in a suitable cation-adjusted Mueller-Hinton broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of the diluted inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile platform for the development of novel anticancer and antibacterial agents. This guide has highlighted the critical structure-activity relationships that govern the biological activities of these derivatives. For anticancer applications, strategic modifications at the N-1, C-7, and C-3 carboxamide positions are key to enhancing cytotoxicity. In the realm of antibacterial drug discovery, the 4-oxo-3-carboxylic acid pharmacophore, coupled with appropriate substitutions at N-1 and C-7, is essential for potent DNA gyrase inhibition.

The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field. Future research should focus on exploring novel substitutions and hybrid molecules to further optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds. A deeper understanding of their mechanisms of action and potential resistance profiles will also be crucial for their successful translation into clinical candidates. The continued exploration of the rich chemistry of 1,8-naphthyridines holds great promise for addressing the pressing global challenges of cancer and infectious diseases.

References

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

  • Soleimani Amiri, S., Hojjati, M., & Hossaini, Z. (2020). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Srivastava, S. K., et al. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 49-58. [Link]

  • Madaan, A., Verma, R., Kumar, V., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate. [Link]

  • Wang, H., et al. (2015). Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. ACS Combinatorial Science, 17(1), 24-31. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Semantic Scholar. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 13(32), 22353-22369. [Link]

  • de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • Abdel-Aziz, A. A. M., et al. (2020). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). ResearchGate. [Link]

  • Wolska, K. I., & Krol, E. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(24), 8963. [Link]

  • Wolska, K. I., & Krol, E. (2022). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

  • Sanchez, J. P., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991. [Link]

  • Srivastava, S. K., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Al-Tel, T. H., et al. (2022). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. ResearchGate. [Link]

  • Uno, T., et al. (1988). Pyridonecarboxylic acids as antibacterial agents. VIII. Synthesis and structure-activity relationship of 7-(1-aminocyclopropyl)-4-oxo-1,8-naphthyridine- and -quinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(4), 775-779. [Link]

  • de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The 1,8-naphthyridine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties. This guide provides a comprehensive comparison of the cytotoxic profiles of novel 1,8-naphthyridine derivatives against established cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents. We will delve into the experimental data that underpins these comparisons, offering insights into the mechanisms of action and providing detailed protocols for the key assays used in their evaluation.

Introduction to 1,8-Naphthyridines in Cancer Therapy

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has been the subject of extensive medicinal chemistry research. Its rigid, planar structure allows for effective interaction with biological macromolecules, making it a privileged scaffold in drug design. Several 1,8-naphthyridine derivatives have shown significant antitumor activity, with some progressing to clinical trials. Their mechanisms of action are often multifaceted, but a primary target for many of these compounds is topoisomerase II, an essential enzyme involved in DNA replication and repair.[1] By inhibiting this enzyme, these derivatives can induce DNA damage, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2]

This guide will focus on a selection of recently developed 1,8-naphthyridine derivatives, evaluating their cytotoxic potential in comparison to doxorubicin, a widely used anthracycline antibiotic and a known topoisomerase II inhibitor. The primary cancer cell lines used for this comparative analysis will be the well-characterized human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa), both of which are staples in preclinical cancer research.

Comparative Cytotoxicity: A Data-Driven Analysis

The cornerstone of evaluating any potential anticancer agent is the determination of its cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

The following table summarizes the IC50 values of several novel 1,8-naphthyridine derivatives against the MCF-7 breast cancer cell line, as well as the IC50 values for the standard chemotherapeutic agent, doxorubicin.

CompoundCancer Cell LineIC50 (µM)Reference
Novel 1,8-Naphthyridines
Derivative 10cMCF-71.47[3]
Derivative 8dMCF-71.62[3]
Derivative 4dMCF-71.68[3]
Derivative 10fMCF-72.30[3]
Derivative 8bMCF-73.19[3]
Compound 12 HBL-100 (Breast)1.37[4]
Compound 22 SW-620 (Colon)3.0[4]
Compound 47 MIAPaCa (Pancreas)0.41[5][6]
K-562 (Leukemia)0.77[5][6]
Standard Chemotherapeutics
DoxorubicinMCF-7~0.1 - 2.0 (range from various studies)
DoxorubicinHeLa~0.1 - 1.0 (range from various studies)
CisplatinMCF-7Highly variable
CisplatinHeLaHighly variable
EtoposideA549 (Lung)3.49

Note: IC50 values for standard drugs can vary significantly between studies due to differing experimental conditions.

As the data indicates, several novel 1,8-naphthyridine derivatives exhibit potent cytotoxic activity against the MCF-7 cell line, with IC50 values in the low micromolar range.[3] Notably, compounds 10c , 8d , and 4d demonstrate cytotoxicity comparable to, and in some cases potentially exceeding, that of doxorubicin under certain experimental conditions.[3] The potent activity of compound 47 against pancreatic and leukemia cell lines further underscores the therapeutic potential of this chemical class.[5][6]

Delving Deeper: Mechanism of Action

To move beyond a simple measure of cytotoxicity, it is crucial to understand how these novel compounds exert their effects on cancer cells. Two key hallmarks of effective anticancer agents are their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, preventing further proliferation.

The Experimental Workflow for Assessing Anticancer Activity

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanistic Studies cluster_2 Target Identification A Cancer Cell Line Culture (e.g., MCF-7, HeLa) B Treatment with Novel 1,8-Naphthyridine Derivatives (Dose-Response) C MTT Assay for Cell Viability D Calculation of IC50 Values E Apoptosis Assay (Annexin V/PI Staining) F Cell Cycle Analysis (Propidium Iodide Staining) G Flow Cytometry H Determination of Apoptotic Cell Population & Cell Cycle Distribution I Topoisomerase II Inhibition Assay J Molecular Docking Studies

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Induction of Apoptosis

Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue homeostasis. Many chemotherapeutic agents function by triggering this pathway in cancer cells. A common method to assess apoptosis is through Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry. Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells.

Studies have shown that treatment of cancer cells with novel 1,8-naphthyridine derivatives leads to a significant increase in the population of apoptotic cells. This indicates that these compounds are effective in triggering the apoptotic cascade, a desirable characteristic for an anticancer drug.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled progression through the cell cycle is a hallmark of cancer. Therefore, agents that can arrest the cell cycle at specific checkpoints are of great therapeutic interest. Cell cycle distribution can be analyzed by staining cells with a fluorescent dye that binds to DNA, such as propidium iodide, and then analyzing the DNA content of the cells by flow cytometry.

Research has demonstrated that certain 1,8-naphthyridine derivatives can cause a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests that these compounds may interfere with the processes of DNA synthesis or mitosis, ultimately preventing cancer cells from dividing.

The Central Role of Topoisomerase II Inhibition

The observed effects on apoptosis and the cell cycle are often downstream consequences of the primary mechanism of action. For many 1,8-naphthyridine derivatives, this primary mechanism is the inhibition of topoisomerase II.

G cluster_0 Mechanism of Topoisomerase II Inhibition cluster_1 Cellular Consequences A Novel 1,8-Naphthyridine Derivative B Topoisomerase II-DNA Cleavable Complex A->B C Stabilization of the Cleavable Complex B->C D Inhibition of DNA Re-ligation C->D E Accumulation of DNA Double-Strand Breaks D->E F Cell Cycle Arrest (G2/M Phase) E->F G Induction of Apoptosis E->G H Cancer Cell Death F->H G->H

Caption: The proposed mechanism of action for cytotoxic 1,8-naphthyridine derivatives.

As depicted in the diagram, these compounds are thought to act as topoisomerase II "poisons." They do not inhibit the enzyme's ability to cleave DNA, but rather they stabilize the transient "cleavable complex" that is formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. The cell's DNA damage response is then activated, which, if the damage is too extensive to repair, triggers cell cycle arrest and apoptosis.

Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed experimental protocols are provided below for the key assays discussed in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Novel 1,8-naphthyridine derivatives and standard drugs (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Staining for Apoptosis

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and untreated cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and untreated cells.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in the Propidium Iodide staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Conclusion

The exploration of novel 1,8-naphthyridine derivatives continues to be a fertile ground for the discovery of potent anticancer agents. The experimental data presented in this guide highlights their significant cytotoxic activity against various cancer cell lines, often comparable to or exceeding that of established chemotherapeutic drugs like doxorubicin. Furthermore, mechanistic studies revealing their ability to induce apoptosis and cause cell cycle arrest, primarily through the inhibition of topoisomerase II, provide a strong rationale for their continued development. The detailed protocols provided herein serve as a foundation for researchers to conduct their own comparative studies, ensuring the generation of robust and reliable data. As our understanding of the structure-activity relationships of these compounds deepens, the prospect of developing highly selective and effective 1,8-naphthyridine-based cancer therapies becomes increasingly tangible.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]

  • Al-Romaizan, A. N., Jaber, S., & Ahmed, N. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2007). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 17(23), 6660-6664. [Link]

  • Eweas, A. F., Khalifa, N. M., Ismail, N. S., Al-Omar, M. A., & Soliman, A. M. M. (2020). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Molecular Diversity, 24(4), 1339-1354. [Link]

  • Chen, C. F., Chen, Y. F., Chern, J. W., & Chen, Y. L. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. International journal of molecular sciences, 14(12), 24159-24173. [Link]

  • Abuzahra, M. M., Al-Qawasmeh, R. A., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2022). Exploring the Cytotoxic Activity of Novel 1,8-Naphthyridine Derivatives: Design, Synthesis, Effect on Cell Cycle Profile and Apoptosis. Letters in Drug Design & Discovery, 19(8), 734-746. [Link]

Sources

A Comparative Guide to the Mechanistic Landscape of 1,8-Naphthyridines and Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide spectrum of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the mechanisms of action of 1,8-naphthyridine derivatives against existing drugs, supported by experimental data and protocols. Our focus is to elucidate the subtle yet critical differences that underpin the therapeutic potential of this versatile heterocyclic system.

The Architectural Advantage of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus, a fused bicyclic system of two pyridine rings, offers a unique three-dimensional arrangement of nitrogen atoms and a planar aromatic surface. This structure is conducive to interactions with various biological targets, including enzymes and nucleic acids. Its derivatives have been successfully developed as anticancer, antibacterial, and antiviral agents, among other therapeutic applications.[2][3]

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

1,8-naphthyridine derivatives have demonstrated significant potential in oncology through diverse mechanisms of action, primarily centered on the disruption of DNA replication and repair, and the inhibition of key signaling pathways.[4][5]

A. Topoisomerase Inhibition: Poisoning a Vital Enzyme

A primary anticancer mechanism for many 1,8-naphthyridine compounds is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological challenges during replication and transcription.[5][6]

1,8-naphthyridine-based topoisomerase II inhibitors, such as the clinical-stage compound vosaroxin , act as "topoisomerase poisons."[7][8] They intercalate into DNA and stabilize the transient covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[9] This triggers cell cycle arrest, typically in the G2 phase, and ultimately induces apoptosis.[7][10]

A key distinction between vosaroxin and traditional topoisomerase II inhibitors like the anthracycline doxorubicin lies in its chemical properties and the downstream cellular consequences. Vosaroxin's activity is primarily attributed to its interaction with the enzyme-DNA complex, without significant generation of reactive oxygen species (ROS) that contribute to the cardiotoxicity associated with anthracyclines.[9]

Comparative Performance Data: Anticancer Activity

CompoundClassSpecific DerivativeTargetCell LineIC50 (µM)Reference
Vosaroxin 1,8-Naphthyridine-Topoisomerase IIAML patient cells< cytarabine's IC50
Compound 47 1,8-NaphthyridineHalogen substituted 1,8-naphthyridine-3-carboxamideNot specifiedMIAPaCa0.41[11][12]
Compound 29 1,8-NaphthyridineUnsubstituted 1,8-naphthyridine-C-3'-heteroarylNot specifiedPA-10.41[11][12]
Doxorubicin Anthracycline-Topoisomerase IIVariousCell-line dependent[13]
Etoposide Podophyllotoxin-Topoisomerase IIVariousCell-line dependent[13]

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and an ATP-containing assay buffer.

  • Compound Addition: Add the 1,8-naphthyridine derivative or a comparator drug (e.g., etoposide) at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (DNA without enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the topoisomerase-mediated reaction.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Signaling Pathway: Topoisomerase II Inhibition by 1,8-Naphthyridines

TopoII_Inhibition DNA Supercoiled DNA Complex Cleavable Complex (Topo II + DNA) DNA->Complex Binding TopoII Topoisomerase II TopoII->Complex Naphthyridine 1,8-Naphthyridine (e.g., Vosaroxin) Complex->Naphthyridine Intercalation & Stabilization StabilizedComplex Stabilized Ternary Complex Complex->StabilizedComplex RelaxedDNA Relaxed DNA Complex->RelaxedDNA Re-ligation (Inhibited) Naphthyridine->StabilizedComplex DSB Double-Strand Breaks StabilizedComplex->DSB Replication Fork Collapse G2Arrest G2 Cell Cycle Arrest DSB->G2Arrest Apoptosis Apoptosis G2Arrest->Apoptosis

Caption: Mechanism of topoisomerase II poisoning by 1,8-naphthyridines.

B. Kinase Inhibition: Targeting Aberrant Cell Signaling

A growing number of 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5][14]

1,8-naphthyridines can act as ATP-competitive inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and c-Met, as well as serine/threonine kinases like Casein Kinase 2 (CK2).[5][15][16] By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.

The specificity and potency of these inhibitors are dictated by the substituents on the 1,8-naphthyridine core, which can be tailored to achieve selective inhibition of a particular kinase. This offers the potential for more targeted therapies with reduced off-target effects compared to broader-spectrum kinase inhibitors.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase, Substrate, and ATP Start->Prepare AddInhibitor Add 1,8-Naphthyridine or Comparator Prepare->AddInhibitor Incubate Incubate at Optimal Temperature AddInhibitor->Incubate Detect Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Sources

A Comparative Guide to the In Vivo Efficacy of 1,8-Naphthyridine Compounds Versus Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, giving rise to a diverse array of biologically active compounds.[1][2] This guide provides an in-depth, objective comparison of the in vivo efficacy of prominent 1,8-naphthyridine derivatives against established standard-of-care agents in the key therapeutic areas of oncology and infectious diseases. By synthesizing preclinical data and elucidating the causality behind experimental design, this document serves as a technical resource for researchers, scientists, and drug development professionals.

Section 1: Anticancer Efficacy of 1,8-Naphthyridine Derivatives

The quest for novel anticancer agents with improved efficacy and the ability to overcome resistance mechanisms has led to the investigation of 1,8-naphthyridine derivatives.[3] One of the most clinically advanced compounds from this class is voreloxin (formerly SNS-595), which has demonstrated potent antitumor activity in a wide range of preclinical models.[4][5]

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

Voreloxin exerts its anticancer effects through a dual mechanism: it intercalates into DNA and acts as a topoisomerase II poison.[6][7] This mechanism is conceptually similar to that of anthracyclines like doxorubicin, which are cornerstone chemotherapeutic agents. Topoisomerase II is a critical enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks. Voreloxin stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of these breaks.[7] This leads to an accumulation of DNA double-strand breaks, cell cycle arrest in the G2 phase, and ultimately, apoptosis.[6]

A key differentiator for voreloxin is its activity in drug-resistant tumor models. Unlike many standard chemotherapies, including anthracyclines, voreloxin is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[4][6] This suggests a significant advantage in treating tumors that have developed resistance to conventional agents.

Topoisomerase_II_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Action of 1,8-Naphthyridine (Voreloxin) DNA_Replication DNA Replication/ Transcription DNA_Supercoils DNA Supercoils/ Tangles DNA_Replication->DNA_Supercoils Creates Topoisomerase_II Topoisomerase II Transient_DSB Transient DNA Double-Strand Breaks Topoisomerase_II->Transient_DSB Creates DNA_Supercoils->Topoisomerase_II Recruits Religation DNA Re-ligation Transient_DSB->Religation Mediates Stabilized_Complex Stabilized Topo II-DNA Cleavage Complex Transient_DSB->Stabilized_Complex Traps Relaxed_DNA Relaxed DNA/ Separated Chromosomes Religation->Relaxed_DNA Results in Voreloxin Voreloxin Religation->Voreloxin Inhibited by DNA_Intercalation DNA Intercalation Voreloxin->DNA_Intercalation DNA_Intercalation->Stabilized_Complex Prevents Re-ligation Permanent_DSB Permanent DNA Double-Strand Breaks Stabilized_Complex->Permanent_DSB Leads to G2_Arrest G2 Cell Cycle Arrest Permanent_DSB->G2_Arrest Induces Apoptosis Apoptosis G2_Arrest->Apoptosis

Caption: Mechanism of Voreloxin as a Topoisomerase II Poison.
Comparative In Vivo Efficacy Data

Preclinical studies in murine xenograft models have consistently shown voreloxin's potent, dose-dependent antitumor activity across a spectrum of cancer types. The data below summarizes its efficacy, particularly in comparison to or in combination with standard-of-care agents.

Compound/RegimenCancer ModelAnimal ModelKey Efficacy ResultsStandard of Care ComparatorCitation(s)
Voreloxin Broad Panel (Breast, Ovarian, Colon, Lung, etc.)Murine Xenografts63-88% Tumor Growth Inhibition (TGI) across 10 of 11 solid tumor models.N/A (Broad Activity Screen)[5]
Voreloxin KB Nasopharyngeal CarcinomaMurine Xenograft86% TGI at 20 mg/kg weekly for five doses.N/A (Dose Optimization)[5]
Voreloxin Drug-Resistant Tumors (P-gp overexpression)Murine XenograftsPotent activity maintained in models resistant to anthracyclines and etoposide.Doxorubicin, Etoposide (implied)[4][6]
Voreloxin + Cytarabine Acute Myeloid Leukemia (AML)Mouse Bone Marrow Ablation ModelSupra-additive activity in vivo; synergistic in vitro.Cytarabine (monotherapy)[4][8][9]
Experimental Protocol: Human Tumor Xenograft Efficacy Model

The evaluation of an investigational compound's efficacy relies on robust and reproducible in vivo models. The human tumor xenograft model is a cornerstone of preclinical oncology research.

Objective: To determine the in vivo antitumor efficacy of a 1,8-naphthyridine compound compared to a standard-of-care agent in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Human cancer cell line (e.g., MV4-11 for AML, A2780 for ovarian cancer)

  • Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • Matrigel (optional, for enhanced tumor take)

  • Investigational compound (e.g., Voreloxin) and standard-of-care drug (e.g., Doxorubicin)

  • Appropriate vehicle for drug formulation

  • Calipers, animal scales, sterile syringes, and needles

Methodology:

  • Cell Culture and Preparation:

    • Culture human cancer cells under standard conditions (37°C, 5% CO2).

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Perform a cell viability count (e.g., trypan blue exclusion) to ensure >95% viability.

    • Wash cells with sterile, serum-free media and resuspend to a final concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice using a suitable agent (e.g., isoflurane).

    • Inject the 100 µL cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Once average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Voreloxin, Doxorubicin).

  • Drug Formulation and Administration:

    • Prepare fresh formulations of the investigational and standard drugs in their respective vehicles on each day of dosing.

    • Administer the drugs according to the predetermined dose and schedule (e.g., intravenously, intraperitoneally, or orally). Record the body weight of each mouse before dosing.

  • Efficacy Assessment and Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of toxicity.

    • The primary endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the endpoint, humanely euthanize the mice and excise the tumors. Record the final tumor weight.

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group using the formula: %TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100.

    • Analyze data for statistical significance using appropriate tests (e.g., ANOVA, t-test).

Section 2: Antibacterial Efficacy of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine core is the foundational structure of the quinolone class of antibiotics, starting with the discovery of nalidixic acid.[10] These agents have been critical in treating bacterial infections, particularly those caused by Gram-negative bacteria. Research continues to yield new derivatives with enhanced potency and broader spectrums of activity.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Similar to other quinolone antibiotics, 1,8-naphthyridine derivatives target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, these compounds inhibit the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and rapid, bactericidal effects.[10] This targeted mechanism provides specificity for bacterial cells with minimal effects on mammalian cells.

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Action of 1,8-Naphthyridine Antibiotic Bacterial_DNA Bacterial Chromosome Replication_Fork Replication Fork Progression Bacterial_DNA->Replication_Fork Positive_Supercoils Positive Supercoils Accumulate Replication_Fork->Positive_Supercoils DNA_Gyrase DNA Gyrase (Topo II) Positive_Supercoils->DNA_Gyrase Recruits Negative_Supercoils Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoils Relieves Strain Stabilized_Complex Stabilized Gyrase-DNA Complex DNA_Gyrase->Stabilized_Complex Trapped by Replication_Continues Replication Continues Negative_Supercoils->Replication_Continues Naphthyridine_Cmpd 1,8-Naphthyridine (e.g., AB206) Naphthyridine_Cmpd->Stabilized_Complex DSB_Accumulation DNA Double-Strand Breaks Accumulate Stabilized_Complex->DSB_Accumulation Prevents Re-ligation Bactericidal_Effect Cell Death DSB_Accumulation->Bactericidal_Effect

Caption: Inhibition of Bacterial DNA Gyrase by 1,8-Naphthyridines.
Comparative In Vivo Efficacy Data

Studies comparing novel 1,8-naphthyridine derivatives to the parent compound, nalidixic acid, demonstrate significant improvements in potency. The compound AB206 serves as a compelling example of this evolution.

CompoundBacterial StrainAnimal ModelEfficacy Metric (ED₅₀)Potency vs. Nalidixic AcidCitation(s)
AB206 Escherichia coliMurine Systemic Infection0.63 - 0.82 mg/kg ~2-4x more potent [5]
Nalidixic Acid Escherichia coliMurine Systemic Infection(Implied higher ED₅₀)Standard [5]
AB206 Klebsiella pneumoniaeMurine Systemic Infection(Potent activity)~2-4x more potent [5]
Nalidixic Acid Klebsiella pneumoniaeMurine Systemic Infection(Implied higher ED₅₀)Standard [5]
AB206 Proteus morganiiMurine Systemic Infection(Potent activity)~2-4x more potent [5]
Nalidixic Acid Proteus morganiiMurine Systemic Infection(Implied higher ED₅₀)Standard [5]

ED₅₀ (Effective Dose, 50%) is the dose of a drug that is therapeutically effective in 50% of the population.

Experimental Protocol: Murine Systemic Infection Efficacy Model

This model is crucial for assessing the therapeutic potential of new antibiotics by mimicking a systemic bacterial infection (sepsis).

Objective: To evaluate the in vivo efficacy of a 1,8-naphthyridine antibiotic in protecting mice from a lethal systemic bacterial infection, compared to a standard antibiotic.

Materials:

  • Pathogenic bacterial strain (e.g., E. coli, S. aureus)

  • Bacterial culture medium (e.g., Tryptic Soy Broth)

  • 6-8 week old mice (e.g., BALB/c or ICR strain)

  • Gastric mucin (to enhance infectivity)

  • Investigational antibiotic and standard-of-care (e.g., Nalidixic Acid)

  • Appropriate vehicle for drug formulation

  • Sterile saline and syringes

Methodology:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in broth at 37°C.

    • Wash the bacterial cells with sterile saline and resuspend them.

    • Dilute the bacterial suspension to the desired concentration (CFU/mL), which should be predetermined to be a lethal dose (e.g., LD₉₀-₁₀₀). The final inoculum is often mixed with a mucin solution to enhance virulence.

  • Infection:

    • Inject each mouse intraperitoneally (i.p.) with the prepared bacterial inoculum (e.g., 0.5 mL).

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer the first dose of the investigational compound, standard drug, or vehicle control.

    • Administration can be via various routes (oral, subcutaneous, etc.) depending on the compound's properties. Dosing can be single or multiple over a set period.

  • Observation and Endpoint:

    • Observe the mice for a defined period (e.g., 7 days) for signs of morbidity and mortality.

    • Record the number of surviving mice in each group at regular intervals.

  • Data Analysis:

    • The primary outcome is the survival rate over time.

    • Calculate the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death, using a statistical method such as the probit method.

    • Compare the ED₅₀ of the investigational compound to the standard drug to determine relative potency.

Conclusion

The 1,8-naphthyridine scaffold remains a highly productive platform for the development of novel therapeutics. In oncology, derivatives like voreloxin demonstrate potent in vivo efficacy, comparable to or exceeding that of standard agents, with the added benefit of activity against drug-resistant phenotypes.[4][6] This positions voreloxin and similar compounds as valuable candidates for combination therapies, potentially re-sensitizing tumors to existing treatments or offering new options for refractory diseases.[8] In the antibacterial space, newer 1,8-naphthyridine compounds continue to build upon the legacy of nalidixic acid, offering significantly enhanced in vivo potency against key Gram-negative pathogens.[5] The robust preclinical data supporting these compounds underscore the importance of continued exploration and optimization of this versatile chemical scaffold in the ongoing search for more effective medicines.

References

  • Scatena, C. D., Kumer, J. L., Arbitrario, J. P., & Silverman, J. A. (2010). Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. Cancer Chemotherapy and Pharmacology, 66(5), 881–888. [Link]

  • Hoch, U., Lynch, J., Sato, Y., et al. (2009). Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemotherapy and Pharmacology, 64(1), 53–65. [Link]

  • Walsby, E., Coles, S. J., Knapper, S., & Burnett, A. K. (2011). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Haematologica, 96(3), 393–399. [Link]

  • ResearchGate. (n.d.). Voreloxin combined with cytarabine has additive or synergistic activity... [Figure]. ResearchGate. [Link]

  • Hawtin, R. E., Stockett, D. E., Byl, J. A., et al. (2010). Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. PLoS ONE, 5(4), e10186. [Link]

  • Marsaud, V., T-T., H., Govindaraju, K., et al. (2011). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

  • Nagate, T., Kurashige, S., & Mitsuhashi, S. (1980). In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. Antimicrobial Agents and Chemotherapy, 17(2), 203–208. [Link]

  • Massari, S., Daelemans, D., Barreca, M. L., et al. (2010). A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication. Journal of Medicinal Chemistry, 53(2), 641-648. [Link]

  • Bédard, J., May, S., & Décor, R. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

  • Lancet, J. E., Cortes, J. E., Hogge, D. E., et al. (2014). A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia. Blood, 124(8), 1278-1286. [Link]

  • Marsaud, V., T-T., H., & Govindaraju, K. (2011). Antiviral activities against human herpesviruses of 1,6-naphthyridine and 7,8-dihydroisoquinoline representatives. ResearchGate. [Link]

  • Walsby, E. J., Coles, S. J., Knapper, S., & Burnett, A. K. (2011). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Haematologica, 96(3), 393-399. [Link]

  • Sunesis Pharmaceuticals, Inc. (2010, January 14). Sunesis Pharmaceuticals, Inc. Announces Publication of Nonclinical Voreloxin Data in Leukemias. BioSpace. [Link]

  • ResearchGate. (n.d.). Phase Ib/II pharmacokinetic/pharmacodynamic (PK/PD) study of combination voreloxin and cytarabine in relapsed or refractory AML patients. ResearchGate. [Link]

  • Kleymann, G., Fischer, R., Betz, U. A., et al. (2002). Potent in vivo antiviral activity of the herpes simplex virus primase-helicase inhibitor BAY 57-1293. Antimicrobial Agents and Chemotherapy, 46(7), 2139–2145. [Link]

  • Marsaud, V., T-T., H., & Govindaraju, K. (2011). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. ResearchGate. [Link]

  • Quintiliani, R. Jr., & Courvalin, P. (1996). Doxorubicin Disaccharide Analogue: Apoptosis-Related Improvement of Efficacy In Vivo. Journal of the National Cancer Institute, 88(3-4), 195-203. [Link]

  • Ali, M. A., Ismail, N. S. M., Choon, T. S., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334. [Link]

  • Wang, Y., Zhang, R., & Chen, L. (2021). Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo. Viruses, 13(11), 2289. [Link]

  • Link, J. T., Sorenson, M. E., & Wrobleski, S. T. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

  • ResearchGate. (n.d.). Fig. 3. A) In vivo response of human tumor xenografts after treatment... [Figure]. ResearchGate. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., et al. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 589-592. [Link]

  • Schnitzler, P. (2021). Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. Viruses, 13(7), 1362. [Link]

  • Kumar, A., Kumar, A., & Sharma, S. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Bioorganic & Medicinal Chemistry, 129, 117467. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Jain, R., & Singh, M. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

  • Khan, B. A., Sierra, J. C., & Lory, S. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio, 8(1), e02120-16. [Link]

  • Schnitzler, P. (2023). Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action. 3 Biotech, 13(7), 241. [Link]

  • Mathew, B., & Mathew, G. E. (2021). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. Antioxidants, 10(11), 1836. [Link]

  • Sunesis Pharmaceuticals, Inc. (2008, June 16). Sunesis Pharmaceuticals, Inc. Presents Data from Clinical Trials of Voreloxin (formerly SNS-595) in Patients with Acute Myeloid Leukemia. BioSpace. [Link]

  • Ciupa, A., & Scott, P. J. H. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 14. [Link]

  • ResearchGate. (n.d.). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. ResearchGate. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

Sources

A Researcher's Guide to Cross-Resistance in 1,8-Naphthyridine Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates a rigorous evaluation of new and existing antibacterial agents. The 1,8-naphthyridine class of compounds, foundational to the development of quinolone antibiotics, presents a compelling area of study for overcoming resistance. This guide provides an in-depth comparison of cross-resistance profiles of 1,8-naphthyridine derivatives, offering researchers critical insights and detailed experimental methodologies to navigate this complex field.

Introduction: The 1,8-Naphthyridine Scaffold and the Challenge of Resistance

The 1,8-naphthyridine core is a key pharmacophore in antibacterial drug discovery, with nalidixic acid being its first clinically significant representative.[1][2] This scaffold is also present in several newer-generation fluoroquinolones, such as gemifloxacin and trovafloxacin.[3][4][5] These agents exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1]

However, the structural and mechanistic similarities between 1,8-naphthyridine derivatives and fluoroquinolones have led to significant challenges with cross-resistance. Bacteria that have developed resistance to one agent in this broad class often exhibit decreased susceptibility to others, complicating treatment decisions and fueling the search for derivatives that can evade these resistance mechanisms.[6] Understanding the nuances of cross-resistance is therefore paramount for the development of robust and durable antibacterial therapies.

Mechanisms of Cross-Resistance

Cross-resistance to 1,8-naphthyridine and fluoroquinolone antibiotics is primarily driven by two key mechanisms: alterations in the drug targets and reduced intracellular drug accumulation.

Target Site Mutations

The primary mechanism of high-level resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4][7][8]

  • DNA Gyrase (gyrA): Mutations in the gyrA subunit are a common first step in the development of resistance, particularly in Gram-negative bacteria.[8]

  • Topoisomerase IV (parC): In many Gram-positive bacteria, such as Streptococcus pneumoniae, the primary target is topoisomerase IV, and initial resistance mutations often occur in the parC gene.[3][4]

The accumulation of mutations in both targets leads to high-level resistance and broad cross-resistance across the quinolone and 1,8-naphthyridine classes.[3][4]

Reduced Intracellular Drug Concentration

Decreased accumulation of the antibacterial agent within the bacterial cell can also confer resistance. This is achieved through two main pathways:

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, which actively transport antibiotics out of the cell, is a significant contributor to resistance. Some 1,8-naphthyridine derivatives have been investigated as potential efflux pump inhibitors, suggesting a dual role for this chemical scaffold.[9][10]

  • Decreased Permeability: Alterations in the bacterial outer membrane porins can reduce the influx of the drug, contributing to a state of low-level resistance.

The interplay of these mechanisms determines the overall resistance profile of a given bacterial strain to various 1,8-naphthyridine agents.

Comparative In Vitro Efficacy and Cross-Resistance

The following tables summarize the in vitro activity of various 1,8-naphthyridine derivatives and comparator fluoroquinolones against susceptible and resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing antibacterial potency.

Table 1: Comparative MICs (µg/mL) of Gemifloxacin and Other Fluoroquinolones against Streptococcus pneumoniae

Strain/GenotypeGemifloxacinTrovafloxacinCiprofloxacinMoxifloxacinGatifloxacinLevofloxacin
Wild-Type0.03 - 0.06-1 - 20.250.251
parC mutant0.125-4---
gyrA mutant0.125-4---
parC + gyrA mutant0.5 - 1>200642 - 42 - 416 - 32
Efflux mutant0.06-2---

Data compiled from references[3][4].

Table 2: Comparative MICs (µg/mL) of Various Fluoroquinolones against Gram-Positive Cocci

OrganismGemifloxacin (MIC90)Trovafloxacin (MIC90)Ciprofloxacin (MIC90)Moxifloxacin (MIC90)
Penicillin-Resistant S. pneumoniae≤0.03≤0.1240.25
Methicillin-Resistant S. aureus (MRSA)82>164
Methicillin-Resistant S. epidermidis (MRSE)28>168

MIC90 is the concentration required to inhibit 90% of the isolates. Data compiled from reference[11].

Observations:

  • Gemifloxacin, a fluoronaphthyridone, consistently demonstrates high potency against wild-type S. pneumoniae, being significantly more active than ciprofloxacin and levofloxacin.[4]

  • Against strains with single mutations in parC or gyrA, gemifloxacin retains notable activity. However, the presence of a double mutation leads to a significant increase in the MIC, although it remains more active than many other fluoroquinolones.[3][4]

  • Trovafloxacin shows good activity against single mutants but is largely ineffective against double mutants.[3]

  • Against a broader panel of Gram-positive cocci, gemifloxacin and trovafloxacin are generally more potent than ciprofloxacin, especially against resistant strains.[11]

Experimental Protocols for Cross-Resistance Studies

To ensure the scientific rigor and reproducibility of cross-resistance studies, standardized methodologies are crucial. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitative measurement of in vitro antibacterial susceptibility.[9]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antibacterial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Aseptically prepare a stock solution of the 1,8-naphthyridine compound and comparator agents in a suitable solvent (e.g., water, DMSO).

    • The stock solution concentration should be at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • Perform serial two-fold dilutions of the antimicrobial agents in MHB directly in the plate. Typically, this involves adding 50 µL of broth to all wells, adding 50 µL of the drug stock to the first well, and then serially transferring 50 µL across the plate.

    • The final volume in each well before adding the inoculum should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

Diagram: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Antimicrobial Stock Solution plate 96-Well Plate with Serial Dilutions stock->plate Dilute inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculum->plate Inoculate incubate Incubate 16-20h at 35°C plate->incubate read Read MIC (Lowest concentration with no growth) incubate->read

Caption: Workflow for MIC determination using broth microdilution.

Mutant Prevention Concentration (MPC) Assay

The MPC is a measure of the antimicrobial concentration required to prevent the growth of the least susceptible first-step resistant mutants in a large bacterial population.[2][12]

Principle: A high-density bacterial inoculum (≥10¹⁰ CFU) is plated on agar containing various concentrations of the antimicrobial agent. The MPC is the lowest concentration that prevents the formation of any colonies after a prolonged incubation period.

Step-by-Step Protocol:

  • Preparation of High-Density Inoculum:

    • Grow an overnight culture of the test organism in a large volume of broth (e.g., 200 mL of MHB).

    • Concentrate the bacterial cells by centrifugation and resuspend the pellet in a small volume of fresh broth to achieve a final density of ≥10¹⁰ CFU/mL.

  • Preparation of Agar Plates:

    • Prepare agar plates (e.g., Mueller-Hinton Agar) supplemented with a range of concentrations of the antimicrobial agent. The concentrations should typically span from the MIC to at least 16-fold the MIC, and often higher.

  • Plating and Incubation:

    • Plate at least 10¹⁰ CFUs onto each agar plate. This usually requires plating 100 µL of the high-density inoculum.

    • Ensure the inoculum is spread evenly over the entire surface of the agar.

    • Incubate the plates at 35 ± 2°C for 48-72 hours.

  • Reading and Interpreting Results:

    • The MPC is the lowest concentration of the antimicrobial agent that completely prevents bacterial growth (zero colonies).

Diagram: Mutant Prevention Concentration (MPC) Assay Workflow

MPC_Workflow start Overnight Bacterial Culture concentrate Concentrate by Centrifugation (≥10¹⁰ CFU/mL) start->concentrate plate_inoculum Plate High-Density Inoculum on Drug-Containing Agar concentrate->plate_inoculum prepare_plates Prepare Agar Plates with Varying Drug Concentrations prepare_plates->plate_inoculum incubate Incubate for 48-72 hours plate_inoculum->incubate read_mpc Determine MPC (Lowest concentration with zero colonies) incubate->read_mpc end MPC Value read_mpc->end

Sources

Benchmarking New 1,8-Naphthyridine Derivatives Against Known Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The relentless rise of antibiotic resistance poses a significant threat to global health. Pathogenic bacteria are increasingly evolving mechanisms to evade the effects of current antimicrobial therapies, creating an urgent need for the discovery and development of new classes of antibiotics with novel mechanisms of action. The 1,8-naphthyridine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of biological activities, including potent antibacterial effects.[1][2] This guide provides an in-depth comparative analysis of newly synthesized 1,8-naphthyridine derivatives against established inhibitors of bacterial DNA gyrase and topoisomerase IV, two critical enzymes essential for bacterial survival.

The primary mechanism of action for many 1,8-naphthyridine-based antibacterials is the inhibition of these type II topoisomerases.[3] DNA gyrase, found in most bacteria, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to the disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death. This mechanism is shared with the well-established quinolone class of antibiotics, making them a relevant benchmark for comparison.[3]

This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the performance of novel 1,8-naphthyridine derivatives with that of known inhibitors, supported by experimental data and detailed protocols to enable reproducible research. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the benchmarking process.

The Inhibitors: A Comparative Overview

For the purpose of this guide, we will focus on a promising new 1,8-naphthyridine derivative, hereafter referred to as Compound 14 , which has shown significant antibacterial activity.[4] We will benchmark its performance against three well-characterized inhibitors of bacterial type II topoisomerases:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is a potent dual inhibitor of DNA gyrase and topoisomerase IV.

  • Nalidixic Acid: The first synthetic quinolone antibiotic. It is more effective against Gram-negative bacteria and primarily inhibits DNA gyrase.

  • Novobiocin: An aminocoumarin antibiotic that inhibits the ATPase activity of the GyrB subunit of DNA gyrase.

Compound Class Primary Target(s) Chemical Structure
Compound 14 1,8-NaphthyridineDNA Gyrase
Ciprofloxacin FluoroquinoloneDNA Gyrase & Topoisomerase IV
Nalidixic Acid QuinoloneDNA Gyrase
Novobiocin AminocoumarinDNA Gyrase (GyrB)

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of 1,8-naphthyridine derivatives and quinolones stems from their ability to interrupt the essential process of DNA replication. These compounds form a stable ternary complex with the topoisomerase enzyme and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step. The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, triggering the SOS response and ultimately causing cell death.

Bacterial DNA Replication Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Unwinding TernaryComplex Inhibitor-Enzyme-DNA Complex DNA->TernaryComplex DaughterDNA Daughter DNA ReplicationFork->DaughterDNA Synthesis Topoisomerase DNA Gyrase / Topoisomerase IV ReplicationFork->Topoisomerase Topological Strain Inhibitor 1,8-Naphthyridine or Quinolone Inhibitor->TernaryComplex Topoisomerase->TernaryComplex DSB Double-Strand Breaks TernaryComplex->DSB prevents re-ligation CellDeath Bacterial Cell Death DSB->CellDeath triggers SOS response

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by 1,8-naphthyridine derivatives and quinolones.

Comparative Efficacy: In Vitro Antibacterial Activity

A crucial first step in benchmarking a new antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table presents a comparison of the MIC90 (the concentration required to inhibit the growth of 90% of isolates) values for Compound 14 and ciprofloxacin against common bacterial strains.[4]

Bacterial Strain Compound 14 MIC90 (µg/mL) Ciprofloxacin MIC90 (µg/mL)
Staphylococcus aureus ATCC 259231.95Not Reported in this study
Escherichia coli ATCC 352181.95Not Reported in this study
Escherichia coli ATCC 259221.95Not Reported in this study

Note: While a direct comparison with ciprofloxacin's MIC90 was not provided in the cited study for these specific strains, the authors state that Compound 14 showed an antibacterial profile comparable to that of reference drugs including ciprofloxacin.[4]

Another study directly compared the antibacterial activity of a different 1,8-naphthyridine quinolone, PD 131628, with ciprofloxacin. The results showed that PD 131628 was as, or more active than ciprofloxacin against Escherichia coli and significantly more active against staphylococci.[5]

Experimental Protocols

To ensure scientific rigor and enable reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to benchmark these inhibitors.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds (new 1,8-naphthyridine derivatives and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • Prepare a stock solution of each test compound.

    • Perform two-fold serial dilutions of each compound in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

    • Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

MIC Assay Workflow Start Start InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland) Start->InoculumPrep Inoculation Inoculate Wells with Bacterial Suspension InoculumPrep->Inoculation SerialDilution Serial Dilution of Test Compounds in Plate SerialDilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation ReadResults Determine MIC (Visual or Spectrophotometric) Incubation->ReadResults End End ReadResults->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.

    • Add the test compound at various concentrations to the reaction tubes. Include a no-compound control and a no-enzyme control.

    • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the no-enzyme control). The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

    • Stain the gel with a DNA-binding dye and visualize it under UV light.

  • IC50 Determination:

    • Quantify the band intensities for supercoiled and relaxed DNA.

    • The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity of the enzyme by 50%.

Topoisomerase IV Relaxation/Decatenation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA or the decatenation of catenated DNA by topoisomerase IV.

Materials:

  • Purified E. coli Topoisomerase IV

  • Supercoiled or catenated DNA (kDNA) substrate

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM MgCl2, 5 mM DTT, 5 mM ATP)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

The procedure is similar to the DNA gyrase supercoiling assay, with the key difference being the DNA substrate and the expected outcome. For the relaxation assay, the conversion of supercoiled DNA to relaxed DNA is monitored. For the decatenation assay, the resolution of high-molecular-weight catenated DNA into monomeric circular DNA is observed. The IC50 is determined as the concentration of the inhibitor that reduces the respective enzymatic activity by 50%.

Comparative Enzymatic Inhibition: IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for a novel ciprofloxacin-oxadiazole hybrid against E. coli DNA gyrase and topoisomerase IV, with novobiocin as a comparator.

Compound E. coli DNA Gyrase IC50 (nM) E. coli Topoisomerase IV IC50 (µM)
Ciprofloxacin-Oxadiazole Hybrid (Compound 4) 421.47
Novobiocin 17011

These results indicate that the novel hybrid compound is a more potent inhibitor of both E. coli DNA gyrase and topoisomerase IV compared to novobiocin.[6]

Discussion and Future Directions

The data presented in this guide highlight the significant potential of 1,8-naphthyridine derivatives as a promising class of antibacterial agents. The demonstrated in vitro efficacy, with MIC values comparable to or better than established antibiotics like ciprofloxacin, underscores the value of continued research and development in this area.[4][5] Furthermore, the potent inhibition of bacterial DNA gyrase and topoisomerase IV confirms their mechanism of action and provides a solid foundation for further optimization.

The experimental protocols detailed herein offer a standardized framework for the consistent and reliable evaluation of new chemical entities. Adherence to these well-established methods is paramount for generating high-quality, comparable data that can effectively guide drug discovery efforts.

Future work should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 1,8-naphthyridine scaffold is necessary to identify modifications that can enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity: Promising lead compounds must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles. The observation that a novel 1,8-naphthyridine derivative was non-genotoxic and less cytotoxic than reference drugs is a promising starting point.[4]

  • Activity Against Resistant Strains: It is crucial to evaluate the activity of new derivatives against a broad panel of clinically relevant, multidrug-resistant bacterial strains to determine their potential to overcome existing resistance mechanisms. The ability of some 1,8-naphthyridine derivatives to act synergistically with existing fluoroquinolones against multi-resistant strains is a particularly exciting avenue for further investigation.[2]

References

  • "Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628". PubMed. Available at: [Link]

  • Gencer, H. K., et al. "New 1,4-dihydro[5][7]naphthyridine derivatives as DNA gyrase inhibitors". Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 5, 2017, pp. 1285-1290. Available at: [Link]

  • Domagala, J. M., et al. "Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids". Journal of Medicinal Chemistry, vol. 31, no. 5, 1988, pp. 991-1001. Available at: [Link]

  • de Oliveira, D. M., et al. "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains". Antibiotics, vol. 11, no. 1, 2022, p. 24. Available at: [Link]

  • Kumar, A., et al. "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues". RSC Medicinal Chemistry, vol. 13, no. 8, 2022, pp. 985-995. Available at: [Link]

  • "Antimicrobial Activity of Naphthyridine Derivatives". MDPI. Available at: [Link]

  • Chu, D. T., et al. "Fluoronaphthyridines and quinolones as antibacterial agents. 1. Synthesis and structure-activity relationships of new 1-substituted derivatives". Journal of Medicinal Chemistry, vol. 32, no. 3, 1989, pp. 537-42. Available at: [Link]

  • El-Gohary, N. S., et al. "Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors". Molecules, vol. 27, no. 1, 2022, p. 234. Available at: [Link]

  • "IC 50 values (µg mL −1 and µM) of most active compounds (8a,8b,8d)...". ResearchGate. Available at: [Link]

  • Abu-Melha, S. "Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives". Acta Chimica Slovenica, vol. 64, no. 4, 2017, pp. 919-930. Available at: [Link]

  • Gencer, H. K., et al. "New 1,4-dihydro[5][7]naphthyridine derivatives as DNA gyrase inhibitors". ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. "Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition". Archiv der Pharmazie, vol. 356, no. 7, 2023, e2300035. Available at: [Link]

  • Al-romaizan, A. N., et al. "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line". ResearchGate. Available at: [Link]

  • "New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity". Springer. Available at: [Link]

  • El-Gohary, N. S., et al. "Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors". ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,8-Naphthyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,8-naphthyridine-3-carboxylic acid. As a heterocyclic compound frequently used as a scaffold in drug discovery and medicinal chemistry, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the substance's hazards is essential. While comprehensive toxicological data for this compound itself is not widely available, data from closely related analogues provides a strong basis for a conservative and safe approach.[3][4]

1.1. Identifying the Hazards

Based on Safety Data Sheets (SDS) for similar 1,8-naphthyridine derivatives, this compound should be handled as an irritant and potentially harmful substance.[3][5][6] It is crucial to consult the specific SDS for the exact product you are using.

Table 1: Hazard Profile of this compound Analogues

Hazard Classification GHS Pictogram Signal Word Hazard Statement Causality and Implication for Disposal
Skin Irritation (Category 2) Exclamation Mark Warning H315: Causes skin irritation.[3][6] Requires the use of nitrile gloves and a lab coat. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Eye Irritation (Category 2A) Exclamation Mark Warning H319: Causes serious eye irritation.[3][6] Mandates the use of safety glasses or goggles. In case of contact, an eyewash station must be immediately accessible.

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation Mark | Warning | H335: May cause respiratory irritation.[3][6] | All handling of the solid material should be done in a chemical fume hood to avoid inhalation of dust.[4] |

1.2. Regulatory Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[7] While this compound is not typically a listed waste, its irritant properties and potential toxicity require it to be managed as a hazardous waste to ensure compliance and safety.[8][9] Under no circumstances should this chemical be disposed of in standard trash or down the sanitary sewer. [7]

Part 2: Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste from the point of generation to its final removal by certified personnel.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE to mitigate exposure risks identified in Part 1.

  • Eye Protection: Safety glasses or goggles conforming to OSHA standards.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]

  • Body Protection: A standard laboratory coat.[3]

  • Respiratory Protection: All handling of solid material that could generate dust must be performed in a certified chemical fume hood.[4][11]

Step 2: Segregate Chemical Waste at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[9][12] this compound is an organic acid and must be kept separate from incompatible materials.

  • DO NOT MIX WITH BASES: As an acid, it will react with bases, potentially in an exothermic manner.

  • DO NOT MIX WITH STRONG OXIDIZING AGENTS: Incompatible with strong oxidizers.[3][10]

  • DO NOT MIX WITH REACTIVES: Keep separate from water-reactive or pyrophoric materials.[12]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation cluster_0 Waste Segregation Workflow cluster_1 Incompatible Material Storage start Waste Generated: This compound is_solid Is the waste a solid powder? start->is_solid solid_container Place in labeled container for: 'Non-Halogenated Acidic Organic Solids' is_solid->solid_container Yes solution_container Place in labeled container for: 'Non-Halogenated Acidic Aqueous/Organic Waste' is_solid->solution_container No (in solution) incompatibles CRITICAL: Store waste container away from: bases Bases & Caustics oxidizers Strong Oxidizers

Caption: Waste segregation decision flow for this compound.

Step 3: Ensure Proper Containment and Labeling

All hazardous waste must be collected in a container that is compatible, in good condition, and correctly labeled.[7][12]

  • Container Selection: Use a container made of material that will not react with or be degraded by the acidic waste (e.g., borosilicate glass or high-density polyethylene). The container must have a secure, leak-proof screw cap.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[12][13] The label must also include the full chemical name ("this compound") and an approximate concentration if in solution. Do not use abbreviations or chemical formulas.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the storage of hazardous waste.[12] This area must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Location: The SAA should be in a secondary containment tray to control any potential leaks.

  • Container Status: Waste containers must be kept closed at all times, except when adding waste.[12]

  • Inspections: The SAA should be inspected weekly for leaks, proper labeling, and container integrity.[7]

  • Volume/Time Limits: Do not exceed accumulation time limits (typically up to one year for partially filled containers in an SAA) or volume limits as defined by your institution and the EPA.[8][12]

Step 5: Arrange for Final Disposal

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Be prepared to provide a manifest or inventory of the waste container's contents.

  • Professional Handling: Trained professionals will then transport the waste for final disposal, which is typically high-temperature incineration at a permitted facility.[14]

Part 3: Emergency Procedures for Spills

In the event of an accidental spill of solid this compound, follow these procedures immediately.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the area.

  • Don PPE: Wear the appropriate PPE as described in Part 2, Step 1.

  • Contain and Clean: Gently sweep up the solid material, avoiding the creation of dust.[3][4] Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a new, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if appropriate) and then a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Part 4: The Chemistry of Neutralization (For Educational & Approved Use Only)

Disclaimer: This protocol is for informational purposes and should NOT be performed as a method of disposal unless you have received explicit, written approval from your institution's EHS department. Neutralization of complex organic acids can sometimes produce byproducts that are still environmentally harmful. The standard and required method of disposal is via your EHS office.

Objective: To demonstrate the neutralization of the carboxylic acid functional group.

Methodology:

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste in a beaker with a magnetic stir bar.

  • Slow Addition of Base: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the stirring acidic solution. A strong base like NaOH is not recommended due to the potential for a highly exothermic reaction.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The reaction will produce CO₂ gas (effervescence) as the acid is neutralized.

  • Endpoint: Continue adding base until the pH of the solution is stable within a neutral range (typically between 6.0 and 8.0).[15]

  • Analysis and Disposal: Even after neutralization, the resulting salt solution must be evaluated by EHS to determine if it can be disposed of via the sanitary sewer or if it must still be collected as hazardous aqueous waste.[9]

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Regulation of Laboratory Waste.
  • BenchChem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. (2025). OSHA Rules for Hazardous Chemicals.
  • AK Scientific, Inc. Safety Data Sheet: 7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • ChemicalBook. (2025). Chemical Safety Data Sheet: 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56843453, this compound, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-.
  • Fisher Scientific. (2021). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Naphthaleneacetic acid.
  • Fisher Scientific. (2011). Safety Data Sheet.
  • Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. RSC Advances.
  • Capot Chemical. (2025). MSDS of 5,6,7,8-Tetrahydro-[3][7]naphthyridine-2-carboxylic acid. Retrieved from Capot Chemical website.

  • Wentland, M. P., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry.
  • U.S. Environmental Protection Agency. Substance Details: this compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17750172, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.
  • ResearchGate. (2020). Design, In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • University of Rochester. EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR website.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • AK Scientific, Inc. Safety Data Sheet: 4-Hydroxy-7-methyl-[3][7]naphthyridine-3-carboxylic acid. Retrieved from AK Scientific, Inc. website.

  • Oakland University. EHSO Manual 2025-2026: Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.

Sources

A Comprehensive Guide to the Safe Handling of 1,8-Naphthyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1,8-naphthyridine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related molecules, including various naphthyridine and indole carboxylic acid derivatives. A conservative approach to safety is therefore advised.

Understanding the Potential Hazards

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[3][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield is recommended when there is a significant risk of splashing or dust generation.[6][9]Protects against airborne particles and splashes, preventing serious eye irritation or injury.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A standard or chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes are mandatory.[6][10][11]Prevents skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[6]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][10] If a fume hood is not available or if dust levels are anticipated to be high, a NIOSH-approved respirator is required.[6][12]Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[1][2][3]

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[6][13]

  • Ventilation: Ensure that the chemical fume hood is functioning correctly before commencing any work.[6]

Handling Procedures:

  • Weighing: When weighing the powder, do so within a fume hood or a ventilated balance enclosure to minimize dust dispersion.[5] Use a spatula for transfers and avoid pouring, which can generate dust.[5][6]

  • In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6] Work over disposable bench covers to easily contain and clean up any spills.[5]

  • General Practices: Keep containers of the chemical closed when not in use.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][11]

  • Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[12][14] Clean the area with a wet cloth or HEPA vacuum; do not dry sweep.[5]

  • Large Spills: Evacuate the area and alert others. If the spill is significant or if you are not trained to handle it, contact your institution's environmental health and safety department.

  • Personal Contamination:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Chemical Waste: The compound, whether in solid form or in solution, should be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[10] Do not dispose of it down the drain.[10] It may be appropriate to dissolve the compound in a combustible solvent for incineration by a licensed professional disposal service.[10]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Risk Assessment & SDS Review PPE_Selection Select & Inspect PPE RiskAssessment->PPE_Selection EngControls Verify Engineering Controls (Fume Hood) PPE_Selection->EngControls Weighing Weighing (in hood) EngControls->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal PPE_Removal Properly Remove PPE WasteDisposal->PPE_Removal

Caption: Workflow for the safe handling of this compound.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.

  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of California, Berkeley.

  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem.

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.

  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid - Fisher Scientific.

  • Safety Data Sheet - 7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid - AK Scientific, Inc.

  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software.

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.

  • SAFETY DATA SHEET - Cefixime - Spectrum Chemical.

  • Chemical Safety Data Sheet - 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid - ChemicalBook.

  • SAFETY DATA SHEET - 1,8-Naphthalic anhydride - Fisher Scientific.

  • 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid - PubChem.

  • SAFETY DATA SHEET - 1-Naphthaleneacetic acid - Sigma-Aldrich.

  • TOXICOLOGICAL EVALUATIONS - 1,8-Naphthalic anhydride - BG RCI.

  • SAFETY DATA SHEET - 1,8-Naphthalic anhydride - Fisher Scientific.

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.

  • Design, In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects - ResearchGate.

  • This compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- - Substance Details - SRS | US EPA.

  • This compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridinyl) - Chemsrc.

  • 2-oxo-1,2-dihydro-[7][13]naphthyridine-3-carboxylic acid ethyl ester - Guidechem.

  • 2-Oxo-1,2-dihydro-[7][13]naphthyridine-3-carboxylic acid ethyl ester - Sigma-Aldrich.

  • Safety Data Sheet - 1,7-Naphthyridine-5-carboxylic acid - AK Scientific, Inc.

  • 7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid - ChemScene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-naphthyridine-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1,8-naphthyridine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.